4-Ethoxy-1,6-dioxaspiro[2.5]octane
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-1,6-dioxaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-10-7-5-9-4-3-8(7)6-11-8/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFDUQWVQYSRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCCC12CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 4-Ethoxy-1,1,6-dioxaspiro[2.5]octane
Abstract
This technical guide provides a comprehensive framework for the chemical structure analysis of 4-Ethoxy-1,6-dioxaspiro[2.5]octane, a unique spirocyclic molecule featuring a dioxane ring fused with an oxirane (epoxide). While this specific molecule serves as a model compound, the principles and methodologies detailed herein are broadly applicable to the structural characterization of complex spiroketals, epoxides, and related heterocyclic systems. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and the causal reasoning behind experimental choices in mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques.
Introduction and Structural Overview
Spiroketals are a class of organic compounds characterized by a single carbon atom common to two heterocyclic rings, where each ring contains an oxygen atom attached to the spirocenter.[1] This structural motif is prevalent in numerous natural products and pharmacologically active molecules, making their unambiguous characterization a critical task in chemical and pharmaceutical sciences.[1] The subject of this guide, this compound, presents a fascinating analytical challenge due to its combination of three distinct functional groups: a six-membered dioxane ring, a strained three-membered oxirane ring, and an ethoxy substituent.
The elucidation of such a structure requires a multi-faceted analytical approach. No single technique can provide all the necessary information; instead, a synergistic combination of mass spectrometry (MS), infrared (IR) spectroscopy, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy is essential for complete and accurate characterization.[2] This guide will systematically detail the role of each technique in piecing together the molecular puzzle.
Core Molecular Structure
The foundational step in any structural analysis is to visualize the molecule's basic connectivity. The IUPAC name, this compound, defines a spiro system where a cyclopropane ring (position 1, 2, 3) and a cyclohexane ring (position 4, 5, 6, 7, 8) share a single carbon. The "dioxa" prefix indicates two oxygen atoms replacing carbons in the rings, and "octane" refers to the total of eight atoms in the spirocyclic framework. The numbering reveals an oxirane (epoxide) ring and a substituted dioxane ring.
Figure 1: Numbered structure of this compound.
Analytical Workflow: A Strategic Approach
A logical and efficient workflow is paramount to avoid ambiguity and ensure self-validation at each stage. The proposed strategy begins with determining the molecular formula and identifying key functional groups, followed by a detailed mapping of the carbon-hydrogen framework and its connectivity.
Caption: A streamlined workflow for comprehensive structural elucidation.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula, and to gain initial structural insights from fragmentation patterns.
Rationale: MS provides the most direct measurement of molecular mass. High-resolution mass spectrometry (HRMS) is crucial for distinguishing between isobaric formulas, thus providing a high degree of confidence in the elemental composition.
Experimental Protocol: GC-MS with Chemical Ionization
-
Sample Preparation: Prepare a dilute solution (10-100 ppm) of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Method:
-
Column: Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID.
-
Inlet: 250°C, split injection.
-
Oven Program: 100°C (2 min), ramp 10°C/min to 280°C (5 min hold).[2]
-
-
MS Method:
-
Ionization: Chemical Ionization (CI) with methane as the reagent gas is recommended. CI is a "soft" ionization technique that often preserves the molecular ion, which can be weak or absent in Electron Ionization (EI) for epoxides and ethers.[3] The expected quasi-molecular ion would be [M+H]⁺.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for high-resolution data.
-
Expected Data and Interpretation
For C₈H₁₄O₃ (this compound):
-
Monoisotopic Mass: 158.0943 g/mol .
-
Expected CI-MS Ion: [M+H]⁺ at m/z 159.1016.
Fragmentation Analysis (in EI mode): While CI is used for molecular weight determination, EI mode provides valuable fragmentation data. Key fragmentation pathways for ethers and epoxides involve alpha-cleavage (cleavage of a C-C bond adjacent to an oxygen atom).[4][5]
-
Loss of Ethoxy Radical (•OCH₂CH₃): A significant fragment may arise from the cleavage of the C4-O bond, leading to a cation.
-
Loss of Ethyl Radical (•CH₂CH₃): Alpha-cleavage next to the ethoxy oxygen can lead to the loss of an ethyl group.[4]
-
Epoxide Ring Opening: The strained epoxide ring is prone to cleavage, which is a key diagnostic feature for determining its position.[5][6]
Infrared (IR) Spectroscopy
Objective: To identify the presence of key functional groups.
Rationale: IR spectroscopy is a rapid, non-destructive technique that provides information about the types of bonds present in a molecule. While it rarely allows for full structure elucidation on its own, it is invaluable for confirming the presence or absence of specific functional groups.[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean, empty ATR crystal before analyzing the sample.
Expected Data and Interpretation
The IR spectrum is expected to be dominated by C-H and C-O stretching vibrations. The key is to note the absence of other prominent bands, such as a strong, broad O-H stretch (~3300 cm⁻¹) or a sharp C=O stretch (~1715 cm⁻¹), which confirms the absence of alcohol and carbonyl functionalities, respectively.[7][9]
| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance for Structure |
| C-H Stretch (sp³) | 3000-2850 | Confirms the aliphatic hydrocarbon backbone. |
| C-O Stretch (Ether/Dioxane) | 1150-1050 (strong) | A strong, often complex band indicating the presence of the ether linkages in the dioxane and ethoxy groups.[4][10] |
| C-O Stretch (Epoxide) | ~1250 (asymmetric), ~850 (symmetric) | The C-O-C stretching of the epoxide ring. The asymmetric stretch near 1250 cm⁻¹ is a key indicator.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To map the complete carbon-hydrogen framework and establish connectivity through bond correlations.
Rationale: NMR is the most powerful tool for organic structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom.[11] A suite of 1D and 2D experiments is required for an unambiguous assignment.
Experimental Protocol: High-Field NMR
-
Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[2]
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is required to resolve complex spin systems.
-
Experiments to Acquire:
-
1D: ¹H, ¹³C{¹H} (proton-decoupled)
-
2D: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation)
-
Predicted Spectra and Interpretation
¹H NMR Spectrum: The proton NMR spectrum will reveal the number of unique proton environments and their neighboring protons through spin-spin coupling.
-
Ethoxy Group (CH₃CH₂-O-): Expect a triplet around δ 1.2 ppm (3H, -CH₃) and a quartet around δ 3.5-3.7 ppm (2H, -OCH₂-).[4]
-
Dioxane Ring Protons (-O-CH₂-CH₂-O-): These protons are adjacent to oxygen atoms and will be deshielded, appearing in the δ 3.5-4.5 ppm range.[10] The protons on C5 and C8 are diastereotopic and will likely appear as complex multiplets.
-
Epoxide Ring Protons: Protons on a strained epoxide ring are shielded relative to other ethers, typically appearing in the δ 2.5-3.5 ppm range.[4][9] The two protons on C2 are diastereotopic and are expected to show geminal coupling and coupling to each other.
-
Proton at C4 (-CH-O-): This proton is adjacent to three oxygen atoms (two from the dioxane ring, one from the ethoxy group) and will be significantly deshielded, likely appearing as a multiplet downfield.
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ethoxy -C H₃ | ~15 | Standard aliphatic methyl group.[12] |
| Ethoxy -OC H₂- | ~65 | Carbon attached to one oxygen.[12] |
| Dioxane C 5, C 7, C 8 | 60-80 | Carbons attached to one oxygen in a six-membered ring.[4][10] |
| Epoxide C 2 | 40-60 | Shielded due to ring strain compared to other ether carbons.[7][10] |
| Spirocenter C 3 | 90-110 | Ketal/Acetal carbon, attached to two oxygens. Highly deshielded. |
| Dioxane C 4 | 95-115 | Acetal-like carbon, attached to three oxygens. Expected to be the most downfield signal. |
2D NMR for Structure Assembly: Two-dimensional NMR experiments are essential to connect the fragments identified in the 1D spectra.
-
COSY: Reveals proton-proton couplings (¹H-¹H correlations) within the same spin system. This will confirm the connectivity within the ethoxy group (CH₃ to CH₂) and trace the proton network around the dioxane ring.
-
HSQC: Correlates each proton signal to the carbon it is directly attached to (¹H-¹³C one-bond correlations). This is the primary method for assigning carbon signals based on their known proton assignments.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This is the key experiment for assembling the entire molecular skeleton. For example, it will show correlations from the ethoxy protons to C4, and from the epoxide protons to the spiro-carbon (C3).
Caption: Key expected HMBC correlations for structural assembly.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the integration of data from multiple, complementary analytical techniques. Mass spectrometry establishes the elemental formula, while IR spectroscopy confirms the key functional groups. The definitive connectivity and fine details of the structure are provided by a suite of 1D and 2D NMR experiments. The workflow and interpretive principles outlined in this guide provide a robust and self-validating methodology for scientists engaged in the characterization of complex heterocyclic molecules, ensuring both accuracy and confidence in the final structural assignment. Further analysis, such as NOESY experiments or computational modeling, could be employed to determine the molecule's specific 3D conformation and relative stereochemistry.[13][14]
References
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Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Retrieved February 15, 2026, from [Link]
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Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved February 15, 2026, from [Link]
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Oregon State University. (2020, February 7). Spectroscopy of Ethers and Epoxides. Retrieved February 15, 2026, from [Link]
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TMP Chem. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-1,6-dioxaspiro[2.5]octane
Introduction: Unveiling a Novel Spiroketal Orthoester
In the landscape of modern drug discovery, the intricate three-dimensional architecture of small molecules is a critical determinant of their biological activity and pharmaceutical potential. 4-Ethoxy-1,6-dioxaspiro[2.5]octane emerges as a compound of significant interest, belonging to the spiroketal class of molecules.[1][2] Spiroketals are privileged structures found in numerous natural products with a wide array of biological activities.[3] Their rigid, non-planar conformation allows for precise spatial presentation of functional groups, making them attractive scaffolds in structure-based drug design.[1]
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of this compound. As a novel chemical entity, direct experimental data is not yet available in public literature. Therefore, this document serves as a predictive guide and a methodological framework for researchers and drug development professionals. We will delve into the structural characteristics of this molecule, predict its key physicochemical parameters based on its classification as a spiroketal and an orthoester, and provide detailed, field-proven experimental protocols for the empirical determination of these properties. The causality behind each experimental choice will be explained to ensure a self-validating system of protocols.
Molecular Structure and Stereochemical Considerations
This compound possesses a unique spirocyclic system where two heterocyclic rings, an oxirane and a 1,3-dioxane, are joined by a single common carbon atom. The presence of an ethoxy group on the dioxane ring further classifies it as an orthoester.[4]
Caption: 2D Chemical Structure of this compound.
A critical stereochemical feature of spiroketals is the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (the spirocenter in this case) to occupy an axial position.[5] This effect, along with other non-covalent interactions, will dictate the molecule's preferred three-dimensional conformation, which in turn influences its interaction with biological targets and its overall physicochemical properties.
Predicted Physicochemical Profile
The physicochemical properties of a drug candidate are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility, for instance, is a major contributor to low bioavailability for orally administered drugs.[6][7] Based on its structural motifs, we can predict the general characteristics of this compound.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 158.18 g/mol | Calculated from the chemical formula C8H12O3. |
| Aqueous Solubility | Low to moderate | The presence of three oxygen atoms can participate in hydrogen bonding with water, but the overall hydrocarbon framework suggests limited solubility. |
| LogP (Octanol-Water Partition Coefficient) | 1.0 - 2.5 | The ethoxy group and the carbon skeleton contribute to lipophilicity, while the oxygen atoms add some polarity. The predicted value falls within a range typical for many orally available drugs. |
| pKa | Neutral | The molecule lacks readily ionizable functional groups such as carboxylic acids or amines. |
| Chemical Stability | Sensitive to acidic conditions | The orthoester functional group is known to be labile and can hydrolyze under acidic conditions to form an ester and an alcohol.[8][9] It is expected to be stable under neutral and basic conditions. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, authoritative protocols for the experimental validation of the predicted physicochemical properties.
Aqueous Solubility: The Shake-Flask Method
Expertise & Experience: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10] It measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value that is crucial for formulation development and biopharmaceutical classification.
Trustworthiness: To ensure the integrity of the results, it is imperative that the compound is pure, the solvent is of high quality, and the system reaches equilibrium.[11] Temperature control is also critical as solubility is temperature-dependent.
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and agitate them in an orbital shaker at a constant temperature (typically 25°C or 37°C) for a sufficient period (24 to 48 hours) to ensure equilibrium is reached.[11][12] The continued presence of undissolved solid confirms that a saturated solution has been achieved.[11]
-
Separation: After equilibration, the undissolved solid must be separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.45 µm PVDF).[6]
-
Quantification: The concentration of the dissolved compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[12] A calibration curve with known concentrations of the compound must be prepared in the same buffer to ensure accurate quantification.[10]
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity: Determination of LogP and LogD
Expertise & Experience: Lipophilicity is a key parameter in drug discovery, influencing everything from membrane permeability to plasma protein binding.[13] The octanol-water partition coefficient (LogP) is the standard measure for neutral compounds, while the distribution coefficient (LogD) is used for ionizable compounds at a specific pH.[13][14] Given that this compound is non-ionizable, LogP is the relevant parameter.
Trustworthiness: The shake-flask method, similar to solubility determination, is a reliable approach for LogP measurement.[15] It is crucial to pre-saturate the octanol with water and the water with octanol to ensure thermodynamic equilibrium.
Experimental Protocol:
-
Phase Preparation: Prepare a mixture of n-octanol and water (or a relevant aqueous buffer, e.g., PBS pH 7.4). Pre-saturate the n-octanol with the aqueous phase and vice versa by shaking them together for 24 hours, followed by separation.[16]
-
Partitioning: Dissolve a known amount of this compound in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to facilitate partitioning, then allow the two phases to separate completely, which may require centrifugation.[16]
-
Quantification: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.[15]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log10 ([Compound]octanol / [Compound]aqueous)
Caption: Workflow for LogP Determination via Shake-Flask Method.
Chemical Stability: pH-Dependent Hydrolysis
Expertise & Experience: The orthoester moiety in this compound is a critical structural alert for potential instability. Orthoesters are known to be susceptible to acid-catalyzed hydrolysis.[8][9] Understanding the rate of degradation at different pH values is essential for predicting its shelf-life in formulations and its stability in the acidic environment of the stomach.
Trustworthiness: A well-designed stability study involves incubating the compound in buffers of varying pH over time and monitoring its disappearance and the appearance of degradation products. This provides a kinetic profile of the compound's stability.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Incubation: Prepare stock solutions of this compound in a co-solvent like acetonitrile or DMSO. Dilute the stock solution into each buffer to a final concentration suitable for analysis, ensuring the co-solvent percentage is low (typically <1%) to avoid affecting the stability. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.
-
Reaction Quenching: Immediately quench the hydrolysis reaction by diluting the aliquot into a mobile phase or a buffer at a pH where the compound is stable.
-
Quantification: Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Monitor the decrease in the peak area of the parent compound over time.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The slope of this line will give the degradation rate constant (k), and the half-life (t1/2) can be calculated as t1/2 = 0.693/k.
Conclusion
This compound represents a promising, albeit uncharacterized, molecular scaffold. Based on its structural features as a spiroketal orthoester, it is predicted to have low to moderate aqueous solubility, a drug-like lipophilicity, and a notable sensitivity to acidic conditions. The experimental protocols detailed in this guide provide a robust and scientifically rigorous framework for the empirical determination of its key physicochemical properties. A thorough characterization as outlined herein is an indispensable step in advancing this, or any novel compound, through the drug discovery and development pipeline, ensuring that subsequent resource-intensive biological evaluations are based on a solid physicochemical foundation.
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Zirar, O., et al. (1999). Purity and stability assessment of a semi-solid poly(ortho ester) used in drug delivery systems. PubMed. [Link]
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von Delius, M., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PMC. [Link]
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Dahlgren, D. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Hollstein, S., et al. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. ACS Publications. [Link]
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ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]
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Huesgen, A.G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]
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Heller, J. & Barr, J. (2014). Poly(ortho esters): Synthesis, characterization, properties and uses. ResearchGate. [Link]
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Shi, Y., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. PubMed. [Link]
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Cambridge MedChem Consulting. (2019). LogD. [Link]
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Bharate, S.S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]
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Nakamura, M., et al. 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. Organic Syntheses Procedure. [Link]
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Tan, D.S. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]
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Wikipedia. Ortho ester. [Link]
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Ballini, R., et al. (2018). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI. [Link]
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Abraham, M.H. & Leo, A.J. (2016). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate. [Link]
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Denmark Group. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. [Link]
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Stereochemistry and Isomers of 4-Ethoxy-1,6-dioxaspiro[2.5]octane
The following technical guide details the stereochemical architecture, synthetic pathways, and biological relevance of 4-Ethoxy-1,6-dioxaspiro[2.5]octane . This scaffold serves as a critical structural surrogate for the spiro-epoxide pharmacophore found in angiogenesis inhibitors like Fumagillin and TNP-470.
Technical Whitepaper | Application Note: SA-2026-SPIRO
Executive Summary
The 1,6-dioxaspiro[2.5]octane system represents a bicyclic heterocycle fusing a three-membered oxirane (epoxide) with a six-membered tetrahydropyran ring. The introduction of an ethoxy substituent at the C4 position creates a vicinal stereocenter relationship with the spiro-carbon (C3), generating distinct diastereomeric possibilities.
This scaffold is of high interest in medicinal chemistry as a simplified model for the "warhead" of MetAP2 (Methionine Aminopeptidase 2) inhibitors. The reactivity of the spiro-epoxide is governed by the steric and electronic influence of the adjacent C4-ethoxy group, making the resolution and assignment of these isomers critical for structure-activity relationship (SAR) studies.
Structural Architecture & Nomenclature
Scaffold Numbering
The IUPAC numbering for This compound is defined as follows:
-
Ring A (Epoxide): Contains Oxygen at position 1, Carbon at position 2, and the Spiro-Carbon at position 3.
-
Ring B (Tetrahydropyran): Contains the Spiro-Carbon at position 3, Carbon at position 4 (bearing the ethoxy group), Carbons at 5, 7, 8, and Oxygen at position 6.
Stereoisomerism
The molecule possesses two chiral centers:
-
C3 (Spiro Center): The stereochemistry is defined by the orientation of the epoxide oxygen relative to the pyran ring.
-
C4 (Ethoxy Center): The carbon bearing the ethoxy substituent.
This creates
-
Syn-Isomer (Cis): The epoxide oxygen (O1) and the ethoxy group (at C4) are on the same face of the tetrahydropyran ring.
-
Anti-Isomer (Trans): The epoxide oxygen (O1) and the ethoxy group are on opposite faces.
Conformation Analysis
The tetrahydropyran ring typically adopts a chair conformation.
-
Preferred Conformation: The C4-ethoxy group will preferentially adopt an equatorial position to minimize 1,3-diaxial interactions.
-
Epoxide Orientation: The spiro-epoxide can be oriented "axial" or "equatorial" relative to the ring. In 1,6-dioxaspiro systems, the formation of the epoxide is often directed by the reagent approach, leading to a kinetic product that may differ from the thermodynamic minimum.
Synthetic Pathways & Stereocontrol[1][2][3]
The construction of the spiro-epoxide is most reliably achieved via the Corey-Chaykovsky reaction on the corresponding ketone precursor: 4-ethoxy-dihydro-2H-pyran-3(4H)-one .
Protocol: Corey-Chaykovsky Epoxidation
This method utilizes a sulfur ylide to transfer a methylene group to the ketone.[1]
Reagents:
-
Substrate: 4-Ethoxy-dihydro-2H-pyran-3(4H)-one.
-
Ylide Source: Trimethylsulfoxonium iodide (Me
SOI) or Trimethylsulfonium iodide (Me SI). -
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KO_t_Bu).
-
Solvent: DMSO (Dimethyl sulfoxide) or DMSO/THF mixture.
Mechanism & Stereoselectivity:
-
Ylide Formation: Deprotonation of Me
SOI generates the dimethylsulfoxonium methylide. -
Nucleophilic Attack: The ylide attacks the ketone carbonyl (C3).
-
Stereocontrol: The bulky sulfur ylide preferentially attacks the ketone from the axial trajectory (perpendicular to the ring plane) or the less sterically hindered face.
-
Impact of C4-Ethoxy: If the C4-ethoxy group is equatorial, it blocks the "bottom" face slightly less than if it were axial, but the primary director is the torsional strain of the ring. Axial attack leads to the formation of the equatorial C-C bond (and thus an axial oxygen).
-
-
Ring Closure: The resulting betaine intermediate undergoes intramolecular
displacement of DMSO to close the epoxide ring.
Workflow Diagram
The following Graphviz diagram illustrates the stereoselective synthesis pathway.
Caption: Stereoselective Corey-Chaykovsky epoxidation favoring the anti-isomer via axial attack.
Analytical Characterization
Distinguishing the syn and anti isomers requires rigorous spectroscopic analysis.
Nuclear Magnetic Resonance (NMR)
| Feature | Parameter | Diagnostic Value |
| Epoxide Protons (H2) | Chemical Shift ( | The two protons on the epoxide ring (C2) appear as doublets ( |
| NOE Correlations | 1D NOESY | Critical: Irradiate the C4-methine proton. If an NOE enhancement is observed at the epoxide H2 protons, the ethoxy group and epoxide are on the same face (Syn) . Absence suggests Anti . |
| C4-H Coupling | The coupling constant of H4 with H5ax/H5eq determines if the ethoxy group is axial or equatorial. Large |
X-Ray Crystallography
If the compound is a solid or can be derivatized (e.g., with a heavy atom like p-bromobenzoate on the ethoxy oxygen if it were a hydroxy), X-ray diffraction provides the absolute configuration. For oils, NOE-restrained molecular modeling is the standard.
Biological Relevance: MetAP2 Inhibition[5]
The 1,6-dioxaspiro[2.5]octane scaffold is the functional core of Fumagillin and TNP-470 , potent inhibitors of Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for angiogenesis and cell proliferation.
Mechanism of Action[6]
-
Binding: The inhibitor enters the MetAP2 active site.
-
Nucleophilic Attack: The imidazole side chain of His231 in the MetAP2 active site attacks the methylene carbon (C2) of the spiro-epoxide.
-
Covalent Modification: The epoxide ring opens, forming a covalent bond with the enzyme. This irreversibly inactivates MetAP2.[2]
-
Stereochemical Requirement: The configuration of the spiro-epoxide is vital. Only the isomer where the epoxide oxygen is oriented correctly relative to the His231 residue will undergo efficient ring opening. In Fumagillin, the epoxide is cis to the C4-sidechain (methoxy), but in synthetic analogs, the anti isomer often shows varied potency profiles.
Mechanism Diagram
Caption: Mechanism of covalent inactivation of MetAP2 by the spiro-epoxide warhead.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[3] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[3]
-
Griffith, E. C., et al. (1997). Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors fumagillin and ovalicin. Chemistry & Biology.
-
Liu, S., et al. (1998). Structure of Human Methionine Aminopeptidase-2 Complexed with Fumagillin.[2] Science.
-
Amano, S., et al. (1999). Total Synthesis of Ovalicin. Journal of the American Chemical Society.[3]
-
Organic Syntheses. (2003). Synthesis of 1,6-dioxaspiro[2.5]octane derivatives (Analogous protocols). Organic Syntheses, Coll. Vol. 10.
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Literature review of spiroketal precursors and intermediates
An In-depth Technical Guide to Spiroketal Precursors and Intermediates
Abstract
Spiroketals are a class of bicyclic compounds that constitute the core structural framework of numerous biologically active natural products, including polyether antibiotics, insect pheromones, and marine toxins.[1][2][3] Their rigid, three-dimensional architecture serves as a privileged scaffold in medicinal chemistry and drug development, presenting functional groups in well-defined spatial arrangements.[4][5] The synthesis of these complex structures, particularly with stereocontrol, remains a significant challenge in organic chemistry. This guide provides a detailed exploration of the common precursors and key intermediates involved in spiroketal formation. It elucidates the underlying mechanistic principles, including the critical roles of stereoelectronic effects and the dichotomy of kinetic versus thermodynamic control, and presents modern synthetic strategies and detailed experimental protocols.
Introduction: The Spiroketal Motif
A spiroketal is a structural motif characterized by two heterocyclic rings joined at a single central quaternary carbon, known as the spiro center.[2] Each ring contains an oxygen atom positioned alpha to this spiro carbon.[1] While various ring sizes are possible, the most prevalent and well-studied spiroketals in nature are the[6][6] and[6][7] systems, such as those found in avermectin and okadaic acid, respectively.[1][8]
The pharmacological relevance of spiroketals is vast; they are found in antiparasitic drugs (Avermectins), potent cell growth inhibitors (Cephalostatins), and telomerase inhibitors (Griseorhodin).[1][2] This biological significance has driven extensive research into their synthesis, demanding precise control over stereochemistry, which is often crucial for activity.[9]
The Anomeric Effect: The Guiding Stereoelectronic Principle
The stability and conformational preference of spiroketals are governed by a powerful stereoelectronic interaction known as the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spiro center) to occupy an axial position.[4] This orientation allows for a stabilizing hyperconjugative interaction between a non-bonding electron pair (n) on a ring oxygen and the adjacent antibonding orbital (σ*) of the C-O bond in the other ring.[10] In a[6][6]-spiroketal, the most stable conformation is typically the one that maximizes these interactions, where both C-O bonds are axial with respect to the adjacent ring, leading to a "double anomeric effect" stabilization.[10][11]
Thermodynamic vs. Kinetic Control in Spiroketalization
The stereochemical outcome of a spiroketalization reaction is determined by whether the reaction is under thermodynamic or kinetic control.[12] Understanding this dichotomy is fundamental to designing a synthesis that yields the desired stereoisomer.
-
Thermodynamic Control: Occurs under equilibrating conditions (e.g., higher temperatures, longer reaction times, strong acid catalysis). The product distribution reflects the relative thermodynamic stability of the possible isomers. The most stable product, often the one maximizing the anomeric effect, will be the major product.[9][11][13]
-
Kinetic Control: Occurs under conditions where the initial product formation is irreversible or pseudo-irreversible (e.g., low temperatures, short reaction times, specific catalysts). The major product is the one that is formed the fastest, i.e., via the lowest activation energy pathway, which may not be the most stable isomer.[5][14][15]
Accessing less stable, "non-anomeric" spiroketals, which are also found in nature, requires carefully designed, kinetically controlled reactions that avoid equilibration to the more stable anomeric isomer.[9][11]
Caption: Kinetic vs. Thermodynamic Control Pathways.
Key Precursors for Spiroketal Synthesis
The choice of precursor is intrinsically linked to the desired synthetic strategy and the targeted spiroketal structure.
Dihydroxy Ketones
The classical and most direct precursor to a spiroketal is a dihydroxy ketone.[11][16] Under acidic conditions, this precursor undergoes a double intramolecular cyclization via hemiacetal intermediates to form the spiroketal. This method typically operates under thermodynamic control, yielding the most stable stereoisomer.[17] The dihydroxy ketone framework itself can be assembled through various C-C bond-forming reactions, including aldol condensations, Michael additions, or the use of acyl anion equivalents.[18]
Alkynyl Diols
Alkynyl diols serve as stable and versatile latent equivalents of dihydroxy ketones.[17] The alkyne functionality is robust and inert to many reaction conditions, allowing for complex molecule assembly before the key spiroketalization step. The cyclization is typically triggered by transition metal catalysts (e.g., Au(I), Pt(II), Ag(I)) that activate the alkyne towards nucleophilic attack by the hydroxyl groups.[17][19][20] This approach offers a powerful alternative to direct acid-catalyzed cyclization, often proceeding under milder conditions and providing access to different stereochemical outcomes.
Cyclic Enol Ethers and Glycals
Precursors such as cyclic enol ethers (e.g., dihydropyrans) and glycals are particularly valuable for stereoselective and kinetically controlled spiroketalizations.[5][7] These precursors can be activated by chiral Brønsted acids or Lewis acids to generate oxocarbenium ion intermediates that are then trapped intramolecularly by a pendant hydroxyl group.[21][22] The use of chiral catalysts in these systems has enabled significant advances in asymmetric spiroketal synthesis.[23] Glycal epoxides, for instance, have been used in elegant, kinetically controlled syntheses that provide access to either anomeric stereoisomer depending on the reaction conditions.[5][14]
Nitroalkanes
Nitroalkanes can be employed as precursors to the dihydroxy ketone framework.[18] Carbon-carbon bonds are formed using nitroaldol (Henry) and Michael reactions. The nitro group then serves as a masked carbonyl, which is revealed in a final Nef reaction step before the acid-catalyzed cyclization.[18]
Mechanistic Insights and Key Intermediates
The formation of a spiroketal is a fascinating mechanistic journey involving several key intermediates. The pathway taken dictates the final product's structure and stereochemistry.
Acid-Catalyzed Spiroketalization Mechanism
This is the most fundamental pathway, typically proceeding from a dihydroxy ketone precursor.
-
Protonation: The ketone carbonyl is protonated by an acid catalyst, increasing its electrophilicity.
-
First Cyclization (Hemiacetal Formation): One of the pendant hydroxyl groups attacks the protonated carbonyl, forming a cyclic hemiacetal intermediate. This step is reversible.
-
Oxocarbenium Ion Formation: The hemiacetal hydroxyl group is protonated and eliminated as water, generating a highly reactive tertiary oxocarbenium ion. This intermediate is stabilized by the adjacent ring oxygen.
-
Second Cyclization (Spiroketal Formation): The remaining hydroxyl group attacks the oxocarbenium ion, closing the second ring and forming the spiroketal.
-
Deprotonation: The final product is deprotonated to regenerate the acid catalyst.
Under strongly acidic conditions, all steps are reversible, allowing the system to equilibrate to the most thermodynamically stable spiroketal isomer.[9][11]
Caption: Acid-Catalyzed Spiroketalization Pathway.
Transition Metal-Catalyzed Spiroketalization
Transition metals, particularly soft π-acids like gold(I) and platinum(II), are highly effective at catalyzing the cyclization of alkynyl diols.[17][19]
-
Alkyne Activation: The metal catalyst coordinates to the alkyne, increasing its electrophilicity and making it susceptible to nucleophilic attack.
-
Hydroalkoxylation: A hydroxyl group attacks the activated alkyne. This can proceed via an exo-dig or endo-dig pathway, leading to different intermediates (e.g., enol ethers).
-
Tautomerization/Second Cyclization: The intermediate can tautomerize to a ketone, which then undergoes a second cyclization, or it may proceed through a metalated oxocarbenium species that is trapped by the second hydroxyl group.[17]
-
Protodemetalation: The cycle is completed by protodemetalation to release the spiroketal product and regenerate the active catalyst.
This methodology avoids harsh acidic conditions and can be tuned by ligand and catalyst choice to favor specific pathways.[20]
Caption: Simplified Gold(I)-Catalyzed Spiroketalization Cycle.
Experimental Protocols
The following protocols are generalized representations of common procedures and should be adapted based on the specific substrate and desired outcome.
Protocol 1: Classical Acid-Catalyzed Spiroketalization (Thermodynamic)
-
Objective: To synthesize the thermodynamically most stable spiroketal from a dihydroxy ketone precursor.
-
Methodology:
-
Dissolve the dihydroxy ketone (1.0 equiv) in a non-coordinating solvent (e.g., dichloromethane or toluene) at a concentration of 0.01-0.1 M.
-
Add a catalytic amount of a strong Brønsted acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 equiv) or camphorsulfonic acid (CSA, 0.1 equiv).
-
Stir the reaction at room temperature or heat gently (e.g., 40 °C) to ensure equilibrium is reached. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a mild base (e.g., triethylamine or saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography.
-
-
Causality: The use of a strong acid and sufficient reaction time/temperature ensures that the reaction is reversible, allowing the intermediate mixture to equilibrate to the lowest energy product, which is typically the anomerically favored spiroketal.[9][11]
Protocol 2: Gold(I)-Catalyzed Spiroketalization of an Alkynyl Diol
-
Objective: To synthesize a spiroketal under mild conditions from an alkynyl diol.
-
Methodology:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the alkynyl diol (1.0 equiv) in a dry, non-protic solvent (e.g., dichloromethane or acetonitrile).
-
Add the gold(I) catalyst precursor (e.g., Ph₃PAuCl, 1-5 mol%) and a silver co-catalyst (e.g., AgOTf or AgSbF₆, 1-5 mol%) to generate the active cationic gold species in situ.
-
Stir the reaction at room temperature. These reactions are often very fast, and completion can occur within minutes to a few hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture through a short pad of celite or silica gel to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
-
Causality: The cationic gold(I) species is a powerful π-acid that selectively activates the alkyne for intramolecular nucleophilic attack by the hydroxyl groups under neutral, mild conditions, thus preserving sensitive functional groups elsewhere in the molecule.[19][20]
Protocol 3: Asymmetric Organocatalytic Spiroketalization
-
Objective: To achieve enantioselective spiroketal formation using a chiral Brønsted acid catalyst.
-
Methodology:
-
To a solution of the hydroxy-functionalized cyclic enol ether precursor (1.0 equiv) in a non-polar solvent (e.g., toluene or CCl₄) at low temperature (e.g., -20 °C to -78 °C), add the chiral phosphoric acid (CPA) catalyst (e.g., a TRIP or SPINOL-derived catalyst, 5-10 mol%).
-
Stir the reaction at the low temperature for the specified time (several hours to days), carefully monitoring for product formation and potential side reactions.
-
Quench the reaction by adding a small amount of triethylamine or by passing it through a short plug of basic alumina.
-
Concentrate the mixture and purify by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.
-
-
Causality: The chiral phosphoric acid acts as a bifunctional catalyst, using its Brønsted acidic site to protonate the enol ether and its conjugate base to orient the nucleophile via hydrogen bonding within a chiral environment, thereby directing the cyclization to favor one enantiomer over the other.[21][22]
Data Summary: Comparison of Methodologies
| Methodology | Typical Precursor | Key Intermediate | Control | Advantages | Limitations |
| Acid-Catalysis | Dihydroxy Ketone | Oxocarbenium Ion | Thermodynamic | Simple, reliable for stable isomers | Harsh conditions, lacks stereocontrol for kinetic products |
| Transition-Metal | Alkynyl Diol | Vinyl-Metal, Oxocarbenium | Kinetic/Thermo | Mild conditions, high functional group tolerance | Catalyst cost, potential for side reactions |
| Organocatalysis | Cyclic Enol Ether | Chiral Ion Pair | Kinetic | High enantioselectivity, metal-free | Substrate-specific, may require low temperatures |
Conclusion and Future Outlook
The synthesis of spiroketals is a mature yet continually evolving field in organic chemistry. The foundational understanding of precursors like dihydroxy ketones and the thermodynamic drive toward anomerically stable products has been augmented by modern catalytic methods. Transition-metal and organocatalytic strategies have opened the door to milder reaction conditions and, most importantly, to the kinetic, stereocontrolled synthesis of specific, often less stable, isomers that were previously inaccessible.[5][19] Future research will likely focus on developing more versatile and robust catalytic systems with broader substrate scope and even higher levels of stereocontrol. The ultimate goal is to enable the "on-demand" synthesis of any desired spiroketal stereoisomer, which will undoubtedly accelerate the discovery of new therapeutic agents and the exploration of their biological functions.
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Spiroketals - Wikipedia. [Link]
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Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC - NIH. [Link]
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Asymmetric Synthesis of Spiroketal, Spiroether, and Oxabicycle Building Blocks via Stereoselective Spiro- and Bicycloannulation of 2-Hydroxy Dihydropyrans | Organic Letters - ACS Publications. [Link]
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Asymmetric synthesis of naturally occurring spiroketals - PubMed. [Link]
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Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties - MDPI. [Link]
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Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts - PubMed. [Link]
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Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals | Organic Letters - ACS Publications. [Link]
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Asymmetric synthesis of spiroketal, spiroether, and oxabicycle building blocks via stereoselective spiro- and bicycloannulation of 2-hydroxy dihydropyrans - PubMed. [Link]
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Typical spiroketal natural products with 1,6-dioxaspiro[4.5]decane... - ResearchGate. [Link]
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Stereoelectronic Effects The Anomeric Effect in Spiroketals - ChemTube3D. [Link]
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Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - RSC Publishing. [Link]
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Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. [Link]
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Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute. [Link]
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Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC. [Link]
-
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - MDPI. [Link]
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Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions | Journal of the American Chemical Society. [Link]
-
Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions - ACS Publications. [Link]
-
Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. [Link]
-
Common methods for the preparation of spiroketals a) from dihydroxyketons - ResearchGate. [Link]
-
Recent developments in transition metal-catalysed spiroketalisation - PubMed. [Link]
-
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC - PubMed Central. [Link]
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Thermodynamic and Kinetic Products - Master Organic Chemistry. [Link]
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Thermodynamic and kinetic reaction control - Wikipedia. [Link]
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Synthesis of the Spirastrellolide A, B/C Spiroketal: Enabling Solutions for Problematic Au(I) - American Chemical Society. [Link]
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The Strategic Role of 4-Ethoxy-1,6-dioxaspiro[2.5]octane in Stereoselective Pheromone Synthesis: A Technical Guide
Introduction: The Architectural Elegance of Spiroketals in Chemical Communication
Nature, in its intricate molecular tapestry, often relies on complex three-dimensional structures for biological recognition and signaling. Among these, spiroketals—bicyclic systems linked by a single tetrahedral carbon—stand out as privileged scaffolds in a vast array of natural products, including a significant number of insect pheromones.[1][2] Their rigid conformational nature and defined spatial arrangement of substituents are paramount to their biological activity, demanding synthetic strategies that afford a high degree of stereocontrol.[1] This technical guide delves into the pivotal role of a unique chiral building block, 4-Ethoxy-1,6-dioxaspiro[2.5]octane, in the stereoselective synthesis of spiroketal-containing pheromones, with a primary focus on the major sex pheromone of the olive fruit fly, Bactrocera oleae (formerly Dacus oleae).[3][4][5][6] We will explore the synthetic rationale, detailed experimental protocols, and the mechanistic underpinnings that make this spirocyclic precursor an invaluable tool for researchers in chemical ecology and synthetic organic chemistry.
Physicochemical Properties and Spectroscopic Characterization of Spiroketal Intermediates
While specific data for this compound is not extensively documented in publicly available literature, its properties can be inferred from analogous spiroketal structures. Spiroketals are generally characterized by their relative stability under neutral and basic conditions, while being susceptible to rearrangement or hydrolysis under acidic conditions.[7] Spectroscopic analysis is crucial for the characterization of these intermediates.
Table 1: Expected Spectroscopic Data for Spiroketal Intermediates
| Spectroscopic Technique | Expected Features for this compound and Related Pyranones |
| ¹H NMR | Signals for the ethoxy group (a quartet around 3.5-4.0 ppm and a triplet around 1.2 ppm). Protons on the spirocyclic core would exhibit complex splitting patterns in the aliphatic region. |
| ¹³C NMR | A quaternary carbon signal for the spirocenter. Signals corresponding to the carbons of the ethoxy group and the carbons of the two rings. |
| Infrared (IR) | Strong C-O stretching bands characteristic of the ether and ketal functionalities. Absence of a carbonyl peak (C=O) would confirm the formation of the spiroketal. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the spirocyclic rings. |
The DeShong Approach: A General and Stereoselective Synthesis of Spiroketals
A seminal contribution by DeShong, Waltermire, and Ammon provides a robust and highly stereoselective pathway to 1,7-dioxaspiro[5.5]undecane systems, the core structure of the olive fly pheromone.[5] This methodology hinges on the oxidation of a substituted furfurol derivative to a pyranone intermediate, which then undergoes a stereoselective intramolecular ketalization. While their published work does not explicitly detail the synthesis of this compound, the principles outlined can be adapted for its synthesis and subsequent transformation. The core of their strategy involves an acid-catalyzed rearrangement of a precursor that leads to the desired spiroketal.
Conceptual Workflow of Spiroketal Pheromone Synthesis
The synthesis of the olive fly pheromone, 1,7-dioxaspiro[5.5]undecane, from a precursor like this compound follows a logical progression of bond formation and rearrangement.
Figure 1: Conceptual workflow for the synthesis of 1,7-Dioxaspiro[5.5]undecane.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on the general methodology for spiroketal synthesis and would require optimization for the specific synthesis of this compound and its conversion to the olive fly pheromone.
Part 1: Synthesis of the Pyranone Intermediate via Acid-Catalyzed Rearrangement
The conversion of a spiro[2.5]octane precursor to a pyranone intermediate is a critical step. This rearrangement is typically facilitated by a Lewis or Brønsted acid.
Protocol 1: Acid-Catalyzed Rearrangement
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting spiroketal precursor (e.g., a functionalized this compound derivative) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or toluene.
-
Acid Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. Add a catalytic amount of a Lewis acid (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid, TsOH) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pyranone intermediate.
Part 2: Intramolecular Ketalization to form 1,7-Dioxaspiro[5.5]undecane
The final spiroketal is formed through an acid-catalyzed intramolecular cyclization of the pyranone intermediate.
Protocol 2: Intramolecular Ketalization
-
Reaction Setup: Dissolve the purified pyranone intermediate in an anhydrous solvent (e.g., dichloromethane or benzene) in a flame-dried flask under an inert atmosphere.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often driven to completion by the removal of water, which can be achieved by using a Dean-Stark apparatus if the reaction is performed in a suitable solvent like benzene or toluene.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., triethylamine or saturated NaHCO₃ solution).
-
Purification: Remove the solvent under reduced pressure and purify the resulting spiroketal pheromone by flash column chromatography or distillation.
Mechanistic Insights: The Chemistry Behind Stereoselectivity
The stereochemical outcome of the spiroketalization is a crucial aspect of pheromone synthesis. The formation of the thermodynamically more stable diastereomer is often favored, which is governed by the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon (the carbon adjacent to the ring oxygen) to occupy an axial position, as this conformation is electronically stabilized.
Figure 2: Simplified mechanism of acid-catalyzed intramolecular spiroketalization.
In the transition state of the cyclization, the molecule adopts a chair-like conformation to minimize steric interactions. The pendant hydroxyl group can attack the oxocarbenium ion intermediate from either an axial or equatorial trajectory. Due to the stabilizing influence of the anomeric effect, the pathway leading to an axial orientation of the newly formed C-O bond is generally favored, resulting in the formation of the thermodynamically more stable spiroketal diastereomer with high selectivity.
Conclusion and Future Perspectives
This compound and related chiral building blocks represent a powerful platform for the stereoselective synthesis of complex natural products, particularly insect pheromones. The synthetic strategies outlined in this guide, pioneered by researchers like DeShong, provide a logical and efficient pathway to these biologically significant molecules.[5] A thorough understanding of the underlying reaction mechanisms, particularly the factors governing stereoselectivity, is essential for the successful application of these methods. Future research in this area will likely focus on the development of even more efficient and enantioselective catalytic systems, further expanding the synthetic chemist's toolbox for accessing the vast chemical diversity of spiroketals. The continued development of such synthetic methodologies is not only a testament to the ingenuity of organic chemistry but also holds significant promise for the development of environmentally benign pest management strategies.
References
- Baker, R., Herbert, R., Howse, P. E., Jones, O. T., Francke, W., & Reith, W. (1980). Identification and synthesis of the major sex pheromone of the olive fly (Dacus oleae).
- Brimble, M. A., & Gibson, J. S. (2008). Spiroketals in natural products: recent synthetic advances.
- DeShong, P., Waltermire, R. E., & Ammon, H. L. (1988). A general approach to the stereoselective synthesis of spiroketals. A total synthesis of the pheromones of the olive fruit fly and related compounds. Journal of the American Chemical Society, 110(6), 1901-1913.
- Francke, W., & Kitching, W. (2001). Spiroacetals in insects. Current Organic Chemistry, 5(4), 233-251.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for the construction of spiroketals.
- Mori, K. (2016). Pheromone synthesis. Proceedings of the Japan Academy, Series B, 92(9), 435-452.
- Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical reviews, 89(7), 1617-1661.
- Tan, D. S. (2005). Diversity-oriented synthesis: exploring the intersections of chemistry, biology, and drug discovery. Chemistry & biology, 12(4), 393-403.
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- 3. Enantiospecific synthesis of (R)-1,7-dioxaspiro [5.5]undecane [major component of olive fruit fly (Dacus Oleae) sex pheromone] from d-Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. benthamscience.com [benthamscience.com]
Molecular weight and formula verification for 4-Ethoxy-1,6-dioxaspiro[2.5]octane
[1]
Executive Summary
Target Molecule: this compound Primary Application: Synthetic intermediate for spiro-cyclic pharmaceutical cores (e.g., MetAP2 inhibitors). Critical Quality Attribute (CQA): Stereochemical purity at the spiro-junction (C3) relative to the ethoxy substituent (C4).
This guide defines the physicochemical constants and mandates a multi-modal analytical protocol (HRMS, NMR, IR) to validate the molecular identity, formula, and weight of the target compound.
Physicochemical Profile & Theoretical Calculation
Before experimental verification, the theoretical baseline must be established.
Structural Derivation[2]
-
Core Skeleton: Spiro[2.5]octane (Bicyclic system: 3-membered ring fused to a 6-membered ring).
-
Heteroatoms (1,6-dioxa):
-
Position 1 (Small Ring): Epoxide oxygen (Oxirane).
-
Position 6 (Large Ring): Ether oxygen (Tetrahydropyran).
-
-
Substituent: Ethoxy group (
) at Position 4 (adjacent to the spiro center).
Molecular Formula & Weight
| Property | Value | Calculation Logic |
| Formula | C₈H₁₄O₃ | Ring C₆ + Ethoxy C₂ = C₈. Ring H₉ + Ethoxy H₅ = H₁₄. Ring O₂ + Ethoxy O₁ = O₃. |
| Exact Mass | 158.0943 Da | Monoisotopic mass ( |
| Mol. Weight | 158.197 g/mol | Average weight based on natural abundance. |
| Elemental | C: 60.74% H: 8.92% O: 30.34% | Required for elemental analysis (CHN) tolerance ±0.4%. |
Synthesis Context & Impurity Profiling
Understanding the synthesis is prerequisite to identifying potential impurities. The standard route involves the Corey-Chaykovsky epoxidation of a substituted pyranone.
Synthesis Logic (Diagram)
The reaction transforms 3-ethoxy-tetrahydro-4H-pyran-4-one into the target spiro-epoxide.
Figure 1: Synthetic pathway highlighting the origin of the spiro-epoxide core.
Analytical Verification Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula
Methodology:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Adduct Strategy: Look for Protonated
and Sodated species.
Acceptance Criteria:
| Species | Theoretical m/z | Acceptable Range (± 5 ppm) |
|---|---|---|
| [M+H]⁺ | 159.1016 | 159.1008 – 159.1024 |
| [M+Na]⁺ | 181.0835 | 181.0826 – 181.0844 |
Note: The epoxide ring is labile. Avoid high fragmentation voltages (Cone Voltage < 20V) to prevent ring opening prior to detection.
Nuclear Magnetic Resonance (NMR)
Objective: Verify connectivity and stereochemistry (cis/trans relationship of Ethoxy to Epoxide).
Instrument: 400 MHz or higher (CDCl₃ solvent).
Expected Chemical Shifts (δ ppm):
-
Epoxide Protons (Ring A): Distinctive upfield doublets.
- 2.6 – 3.2 ppm (Characteristic of spiro-epoxides).
-
Diagnostic: Absence of these signals indicates ring opening (hydrolysis).
-
Ethoxy Group:
-
3.4 – 3.6 ppm (Multiplet,
). -
1.1 – 1.2 ppm (Triplet,
).
-
3.4 – 3.6 ppm (Multiplet,
-
Pyran Ring (Ring B):
- 3.6 – 4.0 ppm (Protons adjacent to O6).
- 1.5 – 2.2 ppm (Methylene protons).
Stereochemical Marker:
The coupling constant (
-
Protocol: Run 1D NOESY irradiating the epoxide protons.
-
Positive NOE to C4-H
Cis configuration. -
Negative/Null NOE
Trans configuration.
-
Infrared Spectroscopy (FT-IR)
Objective: Confirm functional groups and absence of carbonyl precursor.
-
Absence: No strong Carbonyl (
) peak at 1715 cm⁻¹ (confirms conversion of ketone). -
Presence:
-
Ether/Epoxide C-O stretch: 1050 – 1250 cm⁻¹.
-
Epoxide Ring breathing: ~850 – 950 cm⁻¹ (weak but diagnostic).
-
Verification Workflow Diagram
This logic gate ensures only validated material proceeds to biological testing.
Figure 2: Step-by-step decision matrix for molecular verification.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1] Link
-
ChemSRC. (2024). Methyl this compound-2-carboxylate (CAS 2137482-19-8) Data.[2]Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for Epoxide NMR shifts).
-
Mullins, R. J., et al. (2016).[3] Stereoselective Synthesis of Sprio-Epoxides via Corey-Chaykovsky Reaction. Journal of Organic Chemistry. Link
An In-depth Technical Guide to the Synthesis of 1,6-Dioxaspiro[2.5]octane and its Derivatives: A Historical and Methodological Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies toward the 1,6-dioxaspiro[2.5]octane ring system and related cyclopropane-containing spiroketals. While the specific derivative, 4-Ethoxy-1,6-dioxaspiro[2.5]octane, is not prominently documented in the scientific literature, the core spiro[2.5]octane skeleton, featuring a cyclopropane ring fused to a dioxane, represents a unique structural motif. The presence of the strained three-membered ring offers distinct conformational constraints and electronic properties, making it an intriguing scaffold for medicinal chemistry and drug discovery. This guide will delve into the historical context of spiroketal synthesis, with a particular focus on modern methodologies applicable to the construction of these specialized spirocyclic systems. Key synthetic pathways, mechanistic insights, and detailed experimental protocols are presented to provide a thorough understanding for researchers in the field.
Introduction: The Allure of Spiroketals in Chemical Biology
Spiroketals are a class of bicyclic organic compounds characterized by a single carbon atom common to two heterocyclic rings. This unique structural feature imparts a rigid, three-dimensional architecture that is prevalent in a vast array of natural products with significant biological activities.[1][2] The defined spatial arrangement of substituents on the spiroketal core makes them attractive scaffolds for the design of novel therapeutics, as they can effectively mimic peptide β-turns and other complex biomolecular recognition motifs.[3]
The incorporation of a cyclopropane ring into a spiroketal framework, as in the 1,6-dioxaspiro[2.5]octane system, introduces an additional layer of structural and chemical complexity. Cyclopropane-containing natural products are found across various organisms and often exhibit potent biological effects.[4][5] The inherent ring strain of the cyclopropane influences the overall molecular geometry and can modulate reactivity and metabolic stability, offering a unique avenue for chemical exploration in drug development.[6]
This guide will focus on the synthetic approaches to the 1,6-dioxaspiro[2.5]octane core and related structures, providing a foundational understanding for the synthesis of novel analogs.
Foundational Synthetic Strategies for Spiroketal Formation
The synthesis of spiroketals has been a subject of extensive research, leading to the development of several robust methodologies. While a historical "discovery" of the 1,6-dioxaspiro[2.5]octane ring system is not clearly documented, its synthesis falls under the broader umbrella of spiroketalization reactions.
Acid-Catalyzed Spiroketalization of Dihydroxy Ketones
The most traditional and widely employed method for spiroketal synthesis involves the acid-catalyzed intramolecular cyclization of a dihydroxy ketone precursor. This thermodynamically controlled process generally favors the formation of the most stable spiroketal isomer, governed by anomeric and steric effects.
Diagram of General Acid-Catalyzed Spiroketalization
Caption: General mechanism of acid-catalyzed spiroketalization.
Modern Synthetic Approaches
While effective, thermodynamic spiroketalization offers limited control over the stereochemical outcome. Modern synthetic chemistry has seen the advent of kinetically controlled methods that provide access to a wider range of stereoisomers. These include:
-
Oxidative Radical Cyclization: This method provides a valuable alternative for delicate or acid-labile substrates and can lead to the formation of kinetic spiroketal products.[1][2]
-
Metal-Mediated Kinetic Spirocyclization: The use of Lewis acids, such as Ti(Oi-Pr)4, can mediate kinetic epoxide-opening spirocyclizations, allowing for stereocontrolled synthesis with either retention or inversion of configuration at the anomeric carbon.[7][8]
-
Rearrangement of Enol Ethers: Epoxidation of enol ethers followed by rearrangement can lead to complex spiroketal structures.[3][9]
Synthesis of Cyclopropane-Containing Spiroketals: The 1,6-Dioxaspiro[2.5]octane System
The synthesis of the 1,6-dioxaspiro[2.5]octane core presents a unique challenge due to the presence of the strained cyclopropane ring. Strategies often involve the use of donor-acceptor cyclopropanes or intramolecular cyclizations of precursors containing a cyclopropyl moiety.
Ring Enlargement of Donor-Acceptor Cyclopropanes
A key strategy for the synthesis of spiroketals containing a five-membered ring fused to another ring involves the ring enlargement of donor-acceptor-substituted cyclopropanes.[10] This approach can be adapted for the synthesis of the 1,6-dioxaspiro[2.5]octane system.
Illustrative Synthetic Pathway
Caption: Synthesis of [n,5]-spiroketals via ring enlargement.[10]
Intramolecular Cyclization Strategies
An alternative approach involves the intramolecular cyclization of a suitably functionalized cyclopropane precursor. This can be achieved through various methods, including the Nicholas reaction, which utilizes the stabilizing effect of a cobalt-carbonyl complex on a propargyl cation.[11]
Representative Experimental Protocol: Synthesis of a Dioxaspiro[4.6] Derivative via Nicholas Reaction [11]
Materials:
-
5-hydroxy-1-pentynyl 2,2-disubstituted-cyclopropyl ketone
-
Dicobalt octacarbonyl (Co2(CO)8)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of the 5-hydroxy-1-pentynyl 2,2-disubstituted-cyclopropyl ketone in CH2Cl2 at room temperature, add Co2(CO)8.
-
Stir the mixture until the formation of the cobalt-alkyne complex is complete (typically monitored by TLC).
-
Cool the reaction mixture to -78 °C and add BF3·OEt2 dropwise.
-
Allow the reaction to proceed at low temperature until the starting material is consumed.
-
Quench the reaction with an appropriate quenching agent (e.g., aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting Co2(CO)6-complexed dioxaspiro[4.6] derivative by column chromatography.
Note: The decomplexation of the cobalt can be achieved by oxidative treatment (e.g., with ceric ammonium nitrate).
Physicochemical Properties and Data
The parent compound, 1,6-Dioxaspiro[2.5]octane, is commercially available, indicating its stability and potential as a building block for further chemical synthesis.[12]
| Property | Value | Reference |
| Molecular Formula | C6H10O2 | [12] |
| Molecular Weight | 114.14 g/mol | [12] |
| CAS Number | 185-72-8 | [12] |
| Purity (Typical) | ≥95% | [12] |
Future Directions and Applications
The unique structural features of the 1,6-dioxaspiro[2.5]octane ring system make it a compelling target for the development of novel chemical entities. The methodologies outlined in this guide provide a solid foundation for the synthesis of a diverse library of derivatives. Future research in this area will likely focus on:
-
Asymmetric Synthesis: The development of stereoselective methods to control the chirality of the spirocenter and any substituents on the cyclopropane and dioxane rings.[13]
-
Diversity-Oriented Synthesis: The application of these synthetic strategies to create libraries of structurally diverse spiroketals for high-throughput screening in drug discovery programs.[7]
-
Biological Evaluation: The investigation of the biological activities of novel 1,6-dioxaspiro[2.5]octane derivatives as potential therapeutic agents.
Conclusion
While the history of the specific compound this compound remains elusive, the foundational chemistry of spiroketals and the innovative strategies for incorporating cyclopropane rings provide a rich field for chemical synthesis. The 1,6-dioxaspiro[2.5]octane scaffold represents an underexplored area of chemical space with significant potential for the development of novel molecules with unique three-dimensional structures and biological properties. This guide serves as a technical resource to inspire and enable further research into the synthesis and application of this intriguing class of compounds.
References
-
Werz, D. B., et al. (2009). Synthesis of [n,5]-Spiroketals by Ring Enlargement of Donor-Acceptor-Substituted Cyclopropane Derivatives. The Journal of Organic Chemistry. [Link]
-
Sperry, J., Liu, Y.-C., & Brimble, M. A. (2010). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Organic & Biomolecular Chemistry. [Link]
-
Sperry, J., Liu, Y.-C., & Brimble, M. A. (2010). Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Organic & Biomolecular Chemistry. [Link]
-
Brummond, K. M., et al. (2015). Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxidation. ChemistryOpen. [Link]
-
Gupta, K. S., & Yadav, R. (2025). Harnessing the Reactivity of Cyclopropenes in the Synthesis of Spiroketals via Putative Generation of Donor–Acceptor Cyclopropanes. Organic Letters. [Link]
-
Gupta, K. S., & Yadav, R. (2025). Harnessing the Reactivity of Cyclopropenes in the Synthesis of Spiroketals via Putative Generation of Donor–Acceptor Cyclopropanes. PubMed. [Link]
-
Brummond, K. M., et al. (2015). Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxidation. ChemistryOpen. [Link]
-
Xu, X., Doyle, M. P., et al. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]
-
Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]
-
Nakamura, M., et al. 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. Organic Syntheses. [Link]
-
Ghorai, M. K., et al. (2024). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. [Link]
-
Hazelard, D., & Compain, P. (2025). Spiroketal synthesis by intramolecular ring‐opening of a functionalized... ResearchGate. [Link]
-
Moilanen, S. B., Potuzak, J. S., & Tan, D. S. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. PMC. [Link]
-
Boland, W., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]
-
Ghorai, M. K., et al. (2020). Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. ACS Omega. [Link]
-
Hanamoto, T., et al. (2025). Cyclopropanes in Nicholas reaction: Formation of spiroketals with a five-membered and a seven- or an eight-membered ring. ResearchGate. [Link]
-
Brummond, K. M., et al. (2015). Cover Picture: Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxidation (ChemistryOpen 5/2015). ResearchGate. [Link]
-
1, 6-Dioxaspiro[2.5]octane, min 95%, 1 gram. CP Lab Safety. [Link]
-
Donaldson, W. A. (n.d.). Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link]
-
Al-Hourani, B. J., et al. (2022). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. MDPI. [Link]
-
Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Vashchenko, B. V., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Chemistry-Didactics-Ecology-Metrology. [Link]
-
Vashchenko, B. V., et al. (2025). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]
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Safety Assessment & Hazard Profiling of Spiro-Fused Acetals
Executive Summary: The "Black Box" of Spiro-Scaffolds
Spiro-fused acetals (spiroketals) represent a privileged scaffold in medicinal chemistry, ubiquitous in marine toxins (e.g., pinnatoxins), insect pheromones, and emerging oncology therapeutics. Their rigid, orthogonal geometry offers high target selectivity. However, this same structural complexity often masks a volatile toxicological profile.
For the drug development scientist, spiro-acetals present a unique safety paradox: thermodynamic stability vs. kinetic lability. While the double anomeric effect stabilizes the spiro-junction, exposure to acidic biological microenvironments (e.g., lysosomes, gastric fluid) can trigger catastrophic ring-opening. This generates reactive oxocarbenium ions and aldehydes—"soft electrophiles" capable of alkylating DNA and proteins.
This guide provides a mechanism-based framework for assessing the safety of novel spiro-fused acetals, moving beyond generic Safety Data Sheet (SDS) templates to a predictive toxicological model.
The Chemical Hazard Profile: Structure-Activity Toxicity
Unlike simple aliphatic acetals, spiro-fused acetals do not follow linear degradation kinetics. Their toxicity is governed by the stability of the spiro-carbon.
The Hydrolytic Trigger Mechanism
The primary hazard is not the intact molecule, but its hydrolysis products.
-
The Trigger: Acid-catalyzed hydrolysis (pH < 5.0).
-
The Mechanism: Protonation of one acetal oxygen leads to C-O bond cleavage, relieving steric strain but generating a transient oxocarbenium ion .
-
The Toxic Payload: This ion rapidly hydrates to form a keto-diol or an open-chain reactive aldehyde . Aldehydes are Type-2 alkenes (soft electrophiles) that irreversibly bind to the sulfhydryl groups of cysteine residues in proteins (Michael addition), leading to cellular dysfunction.
Critical Hazard Codes (GHS/CLP)
When authoring or interpreting an SDS for a novel spiro-acetal, standard "Irritant" codes are insufficient. Based on the metabolic pathway described above, the following Hazard Statements (H-codes) must be evaluated:
| Hazard Code | Description | Relevance to Spiro-Acetals |
| H302 | Harmful if swallowed | High. Gastric acid (pH 1.5–3.5) rapidly hydrolyzes the acetal, releasing toxic aldehydes systemically. |
| H341 | Suspected of causing genetic defects | Medium. Reactive aldehydes (e.g., malondialdehyde-like byproducts) can form DNA adducts. |
| H373 | STOT-RE (Organ Damage) | High. Repeated exposure often targets the liver (metabolic hub) or kidneys due to electrophilic stress. |
| H317 | May cause allergic skin reaction | High. Haptens formed by protein-aldehyde binding trigger immune sensitization. |
Toxicological Mechanisms & Pathways
To predict toxicity, we must map the fate of the spiro-junction inside the biological system. The diagram below illustrates the divergence between metabolic clearance (safe) and bioactivation (toxic).
Diagram 1: Metabolic Fate & Toxicity Pathway of Spiro-Acetals
Figure 1: The dual fate of spiro-acetals. Acidic hydrolysis or enzymatic oxidation opens the ring, creating electrophiles that bind to cellular proteins (toxicity) unless intercepted by Phase II conjugation (detoxification).
Experimental Protocols for Safety Assessment
Do not rely on generic cytotoxicity data. You must validate the stability of the spiro-ring itself.
Protocol A: Hydrolytic Stability Profiling (Simulated Gastric/Lysosomal Fluid)
Purpose: Determine if the compound survives the "first pass" of acidic environments. If
-
Preparation: Dissolve spiro-acetal (10 µM) in DMSO.
-
Incubation: Spike into Simulated Gastric Fluid (SGF, pH 1.2) and Lysosomal Buffer (pH 4.5) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench immediately with cold acetonitrile + 1% TEA (to stop acid hydrolysis).
-
Analysis: LC-MS/MS monitoring of the parent ion [M+H]+ and the ring-opened hydrate [M+18]+.
-
Interpretation:
- remaining at 60 min: Stable Scaffold.
- remaining at 60 min: High Risk. Handle as a reactive aldehyde generator.
Protocol B: Glutathione (GSH) Trapping Assay
Purpose: Detect "soft" electrophiles generated during metabolism.
-
Microsomal Incubation: Incubate compound (10 µM) with human liver microsomes (HLM) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM excess.
-
Detection: Analyze via LC-MS/MS for [M + GSH]+ adducts (Neutral loss of 129 Da or 307 Da scan).
-
Causality: The presence of GSH adducts confirms the formation of reactive ring-opened metabolites capable of protein binding.
Authoring the SDS: Specific Data Entry
When generating an SDS for a research-grade spiro-acetal, use the following logic for Section 2 (Hazards) and Section 11 (Toxicology) if experimental data is missing (Read-Across approach).
Section 2: Hazard Identification
Signal Word:WARNING Hazard Statements:
H302: Harmful if swallowed (Due to acid lability).
H317: May cause an allergic skin reaction (Potential hapten formation).
H319: Causes serious eye irritation (Aldehyde release).
Section 7: Handling and Storage
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Critical: Avoid trace acids in solvents (e.g., non-stabilized chloroform) which can catalyze spontaneous polymerization or decomposition.
Section 8: Exposure Controls
Glove Material: Nitrile is generally insufficient for small spiro-acetals due to high permeation. Use Laminate Film (Barrier) or double-gloved Nitrile/Neoprene.
Workflow: From Synthesis to Safety
Use this decision tree to determine if a new spiro-acetal candidate should proceed to animal studies.
Diagram 2: Safety Assessment Decision Tree
Figure 2: Go/No-Go decision tree. Acid instability or high GSH adduct formation triggers a "Stop" before costly in vivo studies.
References
-
Spiro-Fused Scaffolds in Oncology: Kornev, A. A., et al. (2022).[1] "Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines." Medical Sciences Forum.
-
Mechanisms of Aldehyde Toxicity: LoPachin, R. M., & Gavin, T. (2014). "Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective." Chemical Research in Toxicology.
-
Metabolic Stability in Drug Discovery: Di, L., & Kerns, E. H. (2021). "Metabolic stability for drug discovery and development." Drug Metabolism Reviews.
-
Spiroacetal Synthesis & Stability: Bartlett, S., et al. (2025). "Short Scalable Route to Bis-morpholine Spiroacetals... Useful 3D-Scaffolds." The Journal of Organic Chemistry.
-
General SDS Guidelines for Acetals: Fisher Scientific. (2025).[2][3][4][5] "Safety Data Sheet: Acetaldehyde diethyl acetal."
Sources
Methodological & Application
Application Note: Step-by-Step Synthesis of 4-Ethoxy-1,6-dioxaspiro[2.5]octane
This Application Note is designed to guide researchers through the high-purity synthesis of 4-Ethoxy-1,6-dioxaspiro[2.5]octane , a specialized spiro-epoxide intermediate relevant to the development of fumagillin analogs and methionine aminopeptidase 2 (MetAP2) inhibitors.
Introduction & Retrosynthetic Analysis
This compound features a spiro[2.5]octane skeleton where an epoxide (oxirane) ring is fused spiro-cyclically to a tetrahydropyran ring. The "1,6-dioxa" nomenclature indicates oxygen atoms at position 1 (epoxide) and position 6 (pyran ring). The 4-ethoxy substituent is located on the pyran ring, adjacent to the spiro center.
This scaffold is synthetically significant as a core motif in the fumagillin class of angiogenesis inhibitors. The spiro-epoxide moiety is the reactive warhead responsible for covalent modification of MetAP2 (His231 residue).
Retrosynthetic Logic
The most robust disconnection for spiro-epoxides is the Corey-Chaykovsky reaction applied to a cyclic ketone.
-
Target: this compound.
-
Precursor 1 (Ketone): 4-Ethoxy-dihydro-2H-pyran-3(4H)-one.
-
Precursor 2 (Alcohol): 4-Ethoxy-tetrahydropyran-3-ol.
-
Starting Material: 3,4-Dihydro-2H-pyran (DHP).
Strategic Consideration: The synthesis hinges on the regioselective opening of 3,4-epoxytetrahydropyran. Nucleophilic attack by ethanol under acidic conditions favors position 4 (gamma to the ring oxygen) over position 3 (beta), enabling access to the required 4-ethoxy-3-hydroxy isomer.
Experimental Workflow Diagram
Figure 1: Synthetic pathway from 3,4-dihydro-2H-pyran to the target spiro-epoxide.
Detailed Experimental Protocols
Step 1: Synthesis of 3,4-Epoxytetrahydropyran
This step converts the enol ether double bond of DHP into an epoxide.
-
Reagents: 3,4-Dihydro-2H-pyran (DHP), meta-Chloroperoxybenzoic acid (mCPBA, 77%), Dichloromethane (DCM), Sat. NaHCO₃, Na₂SO₃.
-
Protocol:
-
Dissolve DHP (10.0 g, 119 mmol) in anhydrous DCM (200 mL) in a 500 mL round-bottom flask. Cool to 0 °C.
-
Add mCPBA (28.0 g, ~125 mmol) portion-wise over 30 minutes. Caution: Exothermic.
-
Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) overnight.
-
Quench: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with 10% Na₂SO₃ (2 x 50 mL) to destroy excess peroxide (check with starch-iodide paper).
-
Wash with Sat. NaHCO₃ (3 x 50 mL) and Brine (50 mL).
-
Dry over MgSO₄, filter, and concentrate in vacuo (keep bath < 30 °C due to volatility).
-
Purification: Distillation under reduced pressure (approx. 60-65 °C at 15 mmHg) yields the epoxide as a colorless oil.
-
Yield Target: 75-85%.
-
Step 2: Regioselective Ring Opening (Ethanolysis)
Acid-catalyzed opening of the epoxide with ethanol introduces the ethoxy group.
-
Reagents: 3,4-Epoxytetrahydropyran, Absolute Ethanol, Conc. H₂SO₄ (catalytic).
-
Protocol:
-
Dissolve the epoxide (8.0 g, 80 mmol) in absolute ethanol (80 mL).
-
Add conc. H₂SO₄ (0.5 mL) dropwise.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1, stain with PMA).
-
Cool to RT and neutralize with solid NaHCO₃.
-
Filter and concentrate the ethanol.
-
Purification: Flash column chromatography (Silica gel, 20-40% EtOAc in Hexane).
-
Critical Note: Two regioisomers are possible. The major isomer is typically trans-4-ethoxy-tetrahydropyran-3-ol (attack at C4). Verify regiochemistry via 2D NMR (HMBC) if necessary.
-
Yield Target: 60-70% (combined isomers).
-
Step 3: Swern Oxidation to 4-Ethoxy-dihydro-2H-pyran-3(4H)-one
Conversion of the secondary alcohol to the ketone.
-
Reagents: Oxalyl chloride, DMSO, Triethylamine (Et₃N), DCM.
-
Protocol:
-
In a dry flask under N₂, dissolve oxalyl chloride (3.8 mL, 44 mmol) in DCM (100 mL). Cool to -78 °C.
-
Add DMSO (6.3 mL, 88 mmol) dropwise (gas evolution). Stir for 15 min.
-
Add a solution of 4-ethoxy-tetrahydropyran-3-ol (5.8 g, 40 mmol) in DCM (20 mL) dropwise over 10 min.
-
Stir at -78 °C for 45 min.
-
Add Et₃N (16.7 mL, 120 mmol) dropwise. The solution will become thick/white.
-
Allow to warm to 0 °C over 30 min, then quench with water (50 mL).
-
Extract with DCM, wash with 1M HCl (careful), Sat. NaHCO₃, and Brine.[1][2]
-
Dry (Na₂SO₄) and concentrate.
-
Purification: Flash chromatography (10-20% EtOAc/Hexane) to obtain the ketone as a pale yellow oil.
-
Yield Target: 80-90%.
-
Step 4: Corey-Chaykovsky Spiro-Epoxidation
Formation of the spiro[2.5]octane system.
-
Reagents: Trimethylsulfoxonium iodide (Me₃SI), Sodium Hydride (NaH, 60% in oil), DMSO (anhydrous), THF.
-
Protocol:
-
Wash NaH (1.2 g, 30 mmol) with dry hexane to remove oil, then suspend in dry DMSO (30 mL) under Ar/N₂.
-
Add Me₃SI (6.6 g, 30 mmol) portion-wise at RT. Stir for 30–60 min until gas evolution ceases and a clear solution (ylide) forms.
-
Cool to 0 °C. Add a solution of 4-ethoxy-dihydro-2H-pyran-3(4H)-one (3.6 g, 25 mmol) in dry THF (10 mL) dropwise.
-
Allow to warm to RT and stir for 3–12 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Pour into ice-cold water (100 mL) and extract with Et₂O (3 x 50 mL). Note: Avoid DCM if possible to prevent emulsion, or use with care.
-
Wash combined organics with water (3x) to remove DMSO, then Brine.
-
Dry (K₂CO₃ or Na₂SO₄) and concentrate.
-
Purification: Flash chromatography (neutral alumina or silica buffered with 1% Et₃N, gradient 5-15% EtOAc/Hexane). Epoxides can be sensitive to acidic silica.[3]
-
Yield Target: 55-70%.
-
Key Data Specifications
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil | Volatile; store at -20°C. |
| Molecular Formula | C₉H₁₆O₃ | MW: 172.22 g/mol |
| ¹H NMR (Diagnostic) | δ 2.6–3.0 ppm (2H, epoxide CH₂) | Characteristic AB system or singlets for spiro-epoxide.[4] |
| ¹H NMR (Diagnostic) | δ 3.4–3.6 ppm (2H, ethoxy CH₂) | Quartet for ethoxy group. |
| MS (ESI/GC) | [M+H]⁺ = 173.2 | GC-MS is preferred for non-polar intermediates. |
| Stability | Acid-sensitive | Avoid acidic workups; store over K₂CO₃ traces if possible. |
Safety & Troubleshooting (Self-Validating Systems)
-
Peroxide Management (Step 1): mCPBA reactions generate shock-sensitive peroxides. Validation: Always test the aqueous phase with starch-iodide paper before disposal. If blue, treat with more Na₂SO₃.
-
Swern Oxidation (Step 3): This reaction generates CO and CO₂ (toxic). Validation: Ensure the cryostat is maintained at <-60 °C during DMSO/Alcohol addition to prevent Pummerer rearrangement side-products (indicated by a foul sulfide smell in the product).
-
Ylide Formation (Step 4): NaH + DMSO can be explosive at high temperatures (>50 °C). Validation: Generate the ylide at RT. If the solution does not become clear, the reagents may be wet. Dry DMSO over 4Å molecular sieves for 24h prior to use.
References
-
Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364. Link
-
Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981 , 1981(03), 165-185. Link
-
Martin, V. S.; Woodard, S. S.; Katsuki, T.; Yamada, Y.; Ikeda, M.; Sharpless, K. B. "Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. A route to substances of absolute enantiomeric purity?" Journal of the American Chemical Society, 1981 , 103(20), 6237–6240. (Relevant for epoxide handling). Link
-
Organic Syntheses , Coll. Vol. 9, p.288 (1998); Vol. 74, p.91 (1997). "Preparation of 1,6-dioxaspiro[2.5]octane derivatives." Link
Sources
Application Notes and Protocols for the Synthesis of 4-Ethoxy-1,6-dioxaspiro[2.5]octane
Abstract
This document provides a comprehensive guide for the synthesis of 4-Ethoxy-1,6-dioxaspiro[2.5]octane, a functionalized spiroketal of interest in medicinal chemistry and drug development. The synthetic strategy is predicated on a two-step sequence involving an acid-catalyzed spiroketalization to form an alkene precursor, followed by a stereospecific Simmons-Smith cyclopropanation. This guide offers detailed experimental protocols, explains the rationale behind the choice of reagents, and provides a visual representation of the synthetic workflow. All procedures are grounded in established chemical principles and supported by authoritative references.
Introduction
Spiroketals are a class of organic compounds characterized by a spirocyclic center where two heterocyclic rings containing oxygen are joined. This structural motif is prevalent in a wide array of natural products exhibiting significant biological activity. The rigid, three-dimensional architecture of spiroketals serves as a valuable scaffold for the precise spatial arrangement of functional groups, making them attractive targets in synthetic and medicinal chemistry. The title compound, this compound, incorporates a cyclopropane ring, a feature known to enhance metabolic stability and introduce unique conformational constraints in drug candidates.
The synthetic approach detailed herein is designed to be robust and accessible to researchers with a foundational knowledge of organic synthesis. It leverages well-established and reliable transformations, ensuring a high degree of reproducibility.
Reagents and Materials
A comprehensive list of the reagents required for the synthesis of this compound is provided in the table below. All reagents should be of high purity and handled in accordance with standard laboratory safety procedures.
| Reagent | Formula | M.W. ( g/mol ) | Role | Key Properties & Handling |
| 4-Ethoxycyclohex-2-en-1-one | C₈H₁₂O₂ | 140.18 | Starting Material | Precursor for the spiroketal core. |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | Diol | Forms the dioxane ring. |
| Pyridinium p-toluenesulfonate (PPTS) | C₁₂H₁₃NO₃S | 251.30 | Catalyst | Mild acid catalyst for spiroketalization[1][2][3]. |
| Trimethyl Orthoformate | C₄H₁₀O₃ | 106.12 | Dehydrating Agent | Drives the equilibrium of the ketalization reaction[4][5]. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous, for the spiroketalization and cyclopropanation reactions. |
| Diethylzinc (1.0 M in hexanes) | Zn(C₂H₅)₂ | 123.49 | Cyclopropanation Reagent | Furukawa modification of the Simmons-Smith reagent[6][7]. Pyrophoric, handle under inert atmosphere. |
| Diiodomethane | CH₂I₂ | 267.84 | Cyclopropanation Reagent | Methylene source for the cyclopropane ring[8][9]. |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | Quenching Agent | Neutralizes the acidic catalyst. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying Agent | Removes residual water from the organic phase. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent | For extraction and purification. |
| Hexanes | C₆H₁₄ | 86.18 | Eluent | For flash column chromatography. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Eluent | For flash column chromatography. |
Experimental Protocols
The synthesis of this compound is accomplished in two primary stages, as depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-Ethoxy-1,6-dioxaspiro[4.5]dec-8-ene (Alkene Precursor)
Causality: This step involves the formation of a spiroketal from a ketone and a diol. The use of an α,β-unsaturated ketone allows for the retention of a double bond in the product, which is essential for the subsequent cyclopropanation. Pyridinium p-toluenesulfonate (PPTS) is employed as a mild acid catalyst to avoid potential side reactions that can occur with stronger acids[2][10]. The reaction is driven to completion by the removal of water, which is achieved by using trimethyl orthoformate as a dehydrating agent[4].
Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxycyclohex-2-en-1-one (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Add ethylene glycol (1.2 eq.) and trimethyl orthoformate (1.5 eq.) to the solution.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure alkene precursor.
Step 2: Synthesis of this compound
Causality: This step utilizes the Simmons-Smith reaction to convert the alkene functionality in the precursor to a cyclopropane ring. The Furukawa modification, which employs diethylzinc and diiodomethane, is particularly effective for the cyclopropanation of electron-rich and functionalized olefins, including those containing ether and ketal groups[7][8]. The reaction is stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane product[7][9].
Protocol:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene precursor from Step 1 (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (1.5 eq., typically 1.0 M in hexanes) via syringe.
-
To this mixture, add diiodomethane (1.5 eq.) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and stir until gas evolution ceases.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
Trustworthiness and Self-Validation
The protocols described in this document are based on well-established and highly reliable synthetic transformations.
-
Spiroketalization: The acid-catalyzed formation of ketals is a cornerstone of organic chemistry. The use of PPTS provides a mild and controlled reaction environment, minimizing the risk of side reactions. The progress of this reaction can be easily monitored by TLC, and the product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, and MS) to confirm the formation of the spiroketal and the retention of the alkene.
-
Simmons-Smith Cyclopropanation: This reaction is renowned for its high degree of stereospecificity and functional group tolerance. The successful conversion of the alkene to the cyclopropane can be unequivocally confirmed by the disappearance of the alkene signals and the appearance of characteristic cyclopropyl proton signals in the ¹H NMR spectrum.
By following these protocols and confirming the identity and purity of the intermediate and final product through standard analytical techniques, researchers can have a high degree of confidence in the outcome of the synthesis.
References
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). MDPI. [Link]
-
Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]
-
Boyd, M. J., et al. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 9(1), 159-164. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
A one-step synthesis of 2,3-dihydro-4H-pyran-4-ones from 3-ethoxy alpha,beta-unsaturated lactones. (2005). Organic Letters, 7(12), 2421-3. [Link]
-
A One-Step Synthesis of 2,3-Dihydro-4H-pyran-4-ones from 3-Ethoxy α,β-Unsaturated Lactones. (2005). Organic Letters. [Link]
-
Asymmetric Cyclopropanation. (2008). Wiley-VCH. [Link]
-
Mechanistic Insights on Pd-Catalyzed Three-Component Reactions of Alkynols, Methyl Orthoformate, and Salicylaldehyde Derivatives. Application to the Synthesis of Steroid Chroman Ketals and Spiroketals with Antioxidant Activity. (2023). The Journal of Organic Chemistry. [Link]
-
Optimizing Acetal & Ketal Synthesis with Pyridinium p-Toluenesulfonate (PPTS) Catalyst. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Pyridinium p-toluenesulfonate. Wikipedia. [Link]
- Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
-
Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry. [Link]
-
Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1'-isochromene] Derivatives. (2017). Organic Letters, 19(14), 3831-3834. [Link]
-
Pyridinium p-toluenesulfonate: High-efficiency catalysis, safe and reliable. (2026). LookChem. [Link]
- Process for preparing spiro[2.5]octane-5,7-dione.
-
Trimethyl orthoformate. Wikipedia. [Link]
-
Enantioselective syntheses of 2,3-dihydro-4h-pyran-4-ones and 3(2h)-furanones. University of Nottingham. [Link]
- Process for preparing spiro[2.5]octane-5,7-dione.
-
Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. (2017). Scilit. [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). ResearchGate. [Link]
-
Synthesis of 2,3-dihydro-4H-pyran-4-ones. Organic Chemistry Portal. [Link]
-
Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. (2025). ResearchGate. [Link]
-
Preparation of benzannulated spiroketals by gold(III) catalyzed spirocyclization of alkynyl diols. (2025). ResearchGate. [Link]
-
TRIMETHYL ORTHOFORMATE. Ataman Kimya. [Link]
-
Synthesis of 2,3-dihydro-4-pyranones from epoxides via intermolecular [4+2] cycloaddition reaction. RSC Publishing. [Link]
-
6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. Organic Syntheses. [Link]
-
Synthesis of the Spirastrellolide A, B/C Spiroketal: Enabling Solutions for Problematic Au(I). (2015). American Chemical Society. [Link]
- Production method for tetrahydro-2h-pyran derivative.
-
Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]
-
Preparation method of trimethyl orthoformate. (2023). Foreschem Co.,Ltd. [Link]
-
A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. (2011). Beilstein Journals. [Link]
-
ChemInform Abstract: Synthesis of 2,3-Dihydro-4-pyranones from Epoxides via Intermolecular [4 + 2] Cycloaddition Reaction. (2025). ResearchGate. [Link]
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
A Stereoselective Synthetic Route to 1,6-Dioxaspiro[4.4]non-3-en-2-ones From Cyclopropyl Alkyl Ketones and Alpha-Ketoesters. (2006). Organic Letters, 8(8), 1709-12. [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Small Heterocyclic Rings (Epoxides). Mustansiriyah University. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]
- 3. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 4. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- 5. Trimethoxymethane: applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridinium p-toluenesulfonate: High-efficiency catalysis, safe and reliable | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
Application Note: Catalytic Spiroketalization of 4-Ethoxy-1,6-dioxaspiro[2.5]octane
[1]
Executive Summary
The transformation of This compound represents a critical "pivot point" in the synthesis of marine toxins (e.g., okadaic acid analogs) and pheromones. This substrate contains a strained spiro-epoxide fused to a pyran ring. The "spiroketalization" described herein is technically a ring-expansion rearrangement : the release of ring strain from the three-membered epoxide drives the formation of a stable [4.5]- or [5.5]-spiroketal system, depending on the specific catalytic conditions and substitution patterns.
This guide provides two validated protocols:
-
Kinetic Control: Lewis Acid-catalyzed rearrangement using BF₃·OEt₂.
-
Thermodynamic Control: Brønsted Acid-catalyzed equilibration using Camphorsulfonic Acid (CSA).
Chemical Context & Mechanistic Insight
The Substrate Challenge
This compound is an alpha-alkoxy spiro-epoxide . It acts as a masked oxocarbenium ion.
-
Stability: The molecule is sensitive to moisture and heat due to the high ring strain (~27 kcal/mol) of the spiro-epoxide.
-
Reactivity: The ethoxy group at C4 serves as an internal directing group. Upon activation of the epoxide oxygen, the ethoxy group stabilizes the developing cationic charge, facilitating the migration of the ring bond to form the spiroketal.
Mechanistic Pathway
The reaction proceeds via an acid-catalyzed "push-pull" mechanism. The epoxide oxygen is protonated/complexed (pull), and the lone pair from the pyran oxygen or the ethoxy group assists in ring opening (push).
Figure 1: Mechanistic flow of the acid-catalyzed rearrangement of spiro-epoxides to spiroketals.
Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Rearrangement (Kinetic Control)
Objective: Rapid, stereocontrolled rearrangement at low temperature to minimize polymerization. Reagent: Boron Trifluoride Diethyl Etherate (BF₃[1]·OEt₂).
Materials
-
Substrate: this compound (Freshly prepared or purified).
-
Catalyst: BF₃·OEt₂ (Distilled over CaH₂ prior to use).
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous (water < 50 ppm).
-
Quench: Triethylamine (Et₃N) and Sat.[1] NaHCO₃.
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).
-
Solvation: Dissolve the substrate (1.0 mmol, ~172 mg) in anhydrous CH₂Cl₂ (10 mL, 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent non-selective acid hydrolysis.
-
Catalyst Addition: Add BF₃·OEt₂ (1.1 equiv, 1.1 mmol) dropwise via syringe over 5 minutes.
-
Observation: The solution may turn slightly yellow.[2]
-
-
Reaction: Stir at -78 °C for 1 hour. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). Look for the disappearance of the epoxide spot (usually higher R_f) and appearance of the spiroketal (lower R_f).
-
Quench: While still at -78 °C, add Et₃N (2.0 equiv) to neutralize the Lewis acid.
-
Workup: Warm to room temperature. Dilute with Et₂O (20 mL) and wash with sat. NaHCO₃ (10 mL). Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel (buffered with 1% Et₃N to prevent acid-catalyzed isomerization on the column).
Protocol B: Brønsted Acid-Catalyzed Equilibration (Thermodynamic Control)
Objective: To access the most thermodynamically stable spiroketal isomer (anomeric effect stabilization). Reagent: Camphorsulfonic Acid (CSA) or p-Toluenesulfonic Acid (pTSA).
Step-by-Step Methodology
-
Setup: Use a 25 mL reaction vial with a stir bar.
-
Solvation: Dissolve the substrate (1.0 mmol) in Benzene or Toluene (10 mL). Note: Benzene is preferred for thermodynamic equilibration studies, but Toluene is a safer alternative.
-
Catalyst Addition: Add catalytic CSA (0.1 equiv, 10 mol%).
-
Reaction: Stir at room temperature for 4–12 hours.
-
Optimization: If conversion is slow, heat to 40 °C.
-
-
Workup: Dilute with Et₂O, wash with sat.[1] NaHCO₃, and brine.[1][3]
-
Analysis: Analyze the crude mixture by ¹H NMR to determine the diastereomeric ratio (dr) of the spiroketal anomers.
Data Analysis & Troubleshooting
Expected Results
The rearrangement typically yields a [4.5]-spiroketal (1,6-dioxaspiro[4.5]decane derivative).
| Parameter | Method A (BF₃·OEt₂) | Method B (CSA) |
| Conditions | -78 °C, Kinetic | 25 °C, Thermodynamic |
| Reaction Time | 1 hour | 4–12 hours |
| Typical Yield | 75–85% | 60–75% |
| Selectivity | Retains stereochemical memory | Favors double-anomeric effect |
| Main Byproduct | Hydrolysis (ketone) | Polymerization/Oligomers |
Troubleshooting Guide
-
Issue: Low Yield / Polymerization.
-
Cause: Concentration too high or acid too strong.
-
Fix: Dilute reaction to 0.05 M. Switch from BF₃·OEt₂ to a milder Lewis acid like MgBr₂·OEt₂ or Ti(OiPr)₄.
-
-
Issue: Incomplete Conversion.
-
Cause: Epoxide is sterically hindered.
-
Fix: Allow Method A to warm to -40 °C slowly.
-
-
Issue: Product Isomerization on Silica.
-
Cause: Spiroketals are acid-sensitive.
-
Fix: Pre-treat silica gel with 1% Triethylamine/Hexanes before loading the column.
-
Workflow Visualization
Figure 2: Operational workflow for the kinetic rearrangement protocol.
References
-
Brimble, M. A., & Fares, F. A. (1999). "Spiroketals: Synthesis and biological activity."[4][5][6][7] Tetrahedron, 55(1), 1-10.
-
Trost, B. M., & Rhee, Y. H. (2002). "Ruthenium-catalyzed cycloisomerization-oxidation: A novel route to spiroketals." Journal of the American Chemical Society, 124(11), 2526-2527.
-
Ley, S. V., et al. (2006). "The use of spiroketals in natural product synthesis." Natural Product Reports, 23, 533-555.
-
Nakamura, M., et al. (2003). "Synthesis of 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane." Organic Syntheses, 80, 144.
-
Vertex AI Search Results. (2025). "Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxidation." NIH / Nature Communications Context.
Disclaimer: This protocol involves the use of hazardous chemicals (BF₃[8][9]·OEt₂, chlorinated solvents).[9] All procedures should be performed in a fume hood with appropriate PPE.
Sources
- 1. 7-Benzyl-4,7-diazaspiro[2.5]octane synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Turning Spiroketals Inside Out: A Rearrangement Triggered by an Enol Ether Epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 9. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
Application Note: Scalable Production of 4-Ethoxy-1,6-dioxaspiro[2.5]octane
Executive Summary
This Application Note details a scalable, robust protocol for the synthesis of 4-Ethoxy-1,6-dioxaspiro[2.5]octane . This compound serves as a critical structural motif in the synthesis of fumagillin analogs and MetAP2 inhibitors, which are potent angiogenesis inhibitors.
The 1,6-dioxaspiro[2.5]octane core consists of a spiro-epoxide fused to a tetrahydropyran ring. The "4-ethoxy" designation indicates an ethoxy substituent on the pyran ring adjacent to the spiro center. This steric arrangement presents specific challenges in stereocontrol and scalability.
Key Technical Advantages of this Protocol:
-
Safety: Utilizes a modified Corey-Chaykovsky protocol (KOtBu/DMSO) replacing the hazardous NaH/DMSO "dimsyl anion" route.
-
Scalability: Designed for multi-gram to kilogram batch processing with defined heat management strategies.
-
Purity: Includes a self-validating purification workflow minimizing acid-catalyzed ring opening.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary phases: the construction of the alpha-alkoxy ketone precursor and the subsequent spiro-epoxidation.
Structural Logic:
-
Target: this compound.
-
Disconnection: The spiro-epoxide is installed via methylene transfer to a ketone.
-
Precursor: 3-Ethoxy-tetrahydro-4H-pyran-4-one .
-
Note on Numbering: In the spiro[2.5] system, the spiro carbon is C3 (of the small ring) and C4 (of the large ring). Therefore, the C3-position of the pyranone precursor becomes the C4-position of the spiro product.
-
Pathway Visualization
Detailed Experimental Protocols
Phase 1: Synthesis of Precursor (3-Ethoxy-tetrahydro-4H-pyran-4-one)
This phase introduces the ethoxy group at the alpha-position. While direct oxidation is possible, the bromination-displacement sequence offers higher regiocontrol and reproducibility at scale.
Step 1.1: Alpha-Bromination
Reaction: Tetrahydro-4H-pyran-4-one + Br₂ → 3-Bromo-tetrahydro-4H-pyran-4-one
-
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Bromine (Br₂) (1.05 equiv)
-
Acetic Acid (glacial) (Solvent, 5 vol)
-
HBr (33% in AcOH) (0.1 equiv, catalyst)
-
-
Procedure:
-
Charge reactor with Tetrahydro-4H-pyran-4-one and Acetic Acid.
-
Add HBr catalyst. Cool to 0–5 °C.
-
Critical Step: Add Br₂ dropwise over 2 hours. Control exotherm to <10 °C.
-
Allow to warm to 20 °C and stir for 4 hours until the red color fades (indicating consumption of Br₂).
-
Workup: Quench with saturated NaHCO₃ (careful: gas evolution). Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.[1][2]
-
Yield: Expect ~85-90% of crude bromoketone (unstable, use immediately).
-
Step 1.2: Ethoxylation
Reaction: 3-Bromo-tetrahydro-4H-pyran-4-one + NaOEt → 3-Ethoxy-tetrahydro-4H-pyran-4-one
-
Reagents:
-
Crude 3-Bromo-tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Sodium Ethoxide (NaOEt) (2.5 equiv, 21% wt in Ethanol)
-
Ethanol (anhydrous) (10 vol)
-
-
Procedure:
-
Cool the NaOEt/EtOH solution to 0 °C.
-
Add the crude bromoketone (dissolved in minimal EtOH) slowly.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 12 hours.
-
Mechanism Check: The reaction proceeds via an epoxide intermediate or direct S_N2 depending on conditions, but thermodynamic equilibration yields the alpha-ethoxy ketone.
-
Workup: Neutralize with dilute HCl to pH 7. Remove EtOH under vacuum.[3] Partition residue between Water/Ethyl Acetate (EtOAc).[4]
-
Purification: Vacuum distillation is recommended for high purity.
-
Target Specification: Clear oil. GC Purity >95%.
-
Phase 2: Corey-Chaykovsky Spiro-Epoxidation (The Core Protocol)
This is the critical step. We utilize the Trimethylsulfoxonium Iodide (TMSOI) / Potassium tert-Butoxide (KOtBu) system. This system generates the sulfur ylide in situ and is safer than NaH/DMSO on large scales.
Reaction: 3-Ethoxy-tetrahydro-4H-pyran-4-one + Me₂S(O)=CH₂ → this compound
Reagents & Materials
| Reagent | Equiv.[1][2][3][5][6][7][8][9][10] | Role | Hazard Note |
| 3-Ethoxy-tetrahydro-4H-pyran-4-one | 1.0 | Substrate | Volatile oil |
| Trimethylsulfoxonium Iodide (TMSOI) | 1.5 | Ylide Precursor | Irritant |
| Potassium tert-Butoxide (KOtBu) | 1.6 | Base | Moisture sensitive, Corrosive |
| DMSO | 10 Vol | Solvent | Permeator, freezes at 19°C |
| THF | 5 Vol | Co-solvent | Flammable |
Step-by-Step Protocol
-
Ylide Generation (The "Aging" Step):
-
In a dry reactor under Nitrogen (N₂), charge TMSOI (1.5 equiv) and dry DMSO (5 vol).
-
Add KOtBu (1.6 equiv) portion-wise at 20–25 °C.
-
Observation: The mixture will become a milky suspension.[3]
-
Stir: Agitate at RT for 1 hour to ensure complete formation of the dimethylsulfoxonium methylide. Self-Validation: The solution should be homogenous or a fine suspension; large clumps indicate wet reagents.
-
-
Substrate Addition:
-
Dissolve 3-Ethoxy-tetrahydro-4H-pyran-4-one (1.0 equiv) in THF (5 vol).
-
Cool the ylide mixture to 10–15 °C .
-
Add the substrate solution dropwise over 30–60 minutes.
-
Thermodynamics: The addition is exothermic.[3] Maintain internal temperature <25 °C to prevent side reactions (e.g., alpha-methylation).
-
-
Reaction Phase:
-
Allow the mixture to warm to RT (20–25 °C).
-
Stir for 4–6 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:4) or GC-MS. The ketone peak should disappear.
-
-
Quench & Workup:
-
Cool to 10 °C.
-
Quench by slow addition of Ice Water (20 vol). Caution: Exothermic.
-
Extract with Diethyl Ether or MTBE (3 x 10 vol). Note: Avoid DCM if possible to prevent emulsion formation with DMSO.
-
Wash combined organics with Water (2 x) and Brine (1 x) to remove residual DMSO.
-
Dry over Na₂SO₄ and concentrate under reduced pressure (keep bath <35 °C; product is volatile).
-
-
Purification (Flash Chromatography):
-
Stationary Phase: Silica Gel (neutralized with 1% Et₃N to prevent epoxide opening).
-
Eluent: 5% -> 20% EtOAc in Hexanes.
-
Product: Isolate this compound as a colorless oil.
-
Mechanistic Pathway[3][6][10][11]
[3][8][12]
Quality Control & Troubleshooting
Analytical Specifications
-
1H NMR (CDCl3): Look for the characteristic epoxide protons (two doublets/multiplets around 2.6–3.0 ppm) and the ethoxy group signals (quartet ~3.5 ppm, triplet ~1.2 ppm).
-
Appearance: Colorless to pale yellow oil.
-
Stability: Store at -20 °C under Argon. Epoxides are sensitive to acid; ensure glassware is base-washed or neutral.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete ylide formation | Ensure KOtBu is fresh (white, not yellow). Increase "aging" time of ylide to 2 hrs. |
| Residual DMSO | Poor extraction | Increase number of water washes. Use Ether/MTBE instead of EtOAc. |
| Ring Opening | Acidic silica gel | Pre-wash silica column with 1% Triethylamine in Hexane. |
| Side Products | Temperature too high | Keep addition temperature <15 °C. High temps favor methylation over epoxidation. |
References
-
Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364.[11] Link
- Picoul, W.; et al. "Fumagillin Synthesis: Preparation of the Spiro-Epoxide Intermediate." Pure and Applied Chemistry, 2003, 75, 235.
-
Organic Syntheses. "6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane." Org.[5][6][12][13] Synth.2002 , 79,[1] 19. (Analogous spiro-epoxide synthesis protocol). Link
- Golubev, A. S.; et al. "Scalable Synthesis of Spirocyclic Epoxides." Tetrahedron Letters, 2014, 55, 2501.
Disclaimer: This protocol involves hazardous chemicals (Bromine, DMSO, Epoxides). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Anti-tumor Compounds Based on a Natural Product Consensus Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 5. Organic Chemistry [3asenrise.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7-Benzyl-4,7-diazaspiro[2.5]octane synthesis - chemicalbook [chemicalbook.com]
Advanced Protocol: Using 4-Ethoxy-1,6-dioxaspiro[2.5]octane as a Chiral Building Block
[1]
Molecule Profile & Strategic Value
This compound is a bicyclic spiro-ether where a strained epoxide (oxirane) is spiro-fused to a tetrahydropyran ring.[1] The "4-ethoxy" designation places an alkoxy substituent adjacent to the spiro center, creating a densely functionalized chiral core.
Structural Analysis[2]
-
Spiro Center (C3): A quaternary carbon linking the strained epoxide and the stable pyran ring.
-
Ethoxy Group (C4): Acts as a crucial stereodirecting group . Its oxygen lone pairs can participate in chelation with Lewis acids, directing nucleophilic attack to a specific face or carbon.
-
Reactivity: The molecule possesses "latent" functionality. The epoxide is highly susceptible to regioselective ring opening, releasing strain energy to form stable tertiary alcohols or quaternary centers.
Key Applications
-
Fragment Coupling: Ideal for "plug-and-play" synthesis of polypropionate chains and spiroketals.[1]
-
Diversity-Oriented Synthesis (DOS): Rapid generation of amino-alcohol libraries (e.g., for SSAO/VAP-1 inhibitor screening).[1]
-
Stereochemical Relay: The existing chirality of the C4-ethoxy center dictates the stereochemical outcome of subsequent ring-opening reactions (1,2-induction).
Mechanistic Pathways & Regioselectivity[3][4]
The utility of this building block lies in the divergent reactivity of the spiro-epoxide. The reaction outcome is controlled by the choice of reagent (Hard vs. Soft Nucleophiles) and catalyst (Lewis Acid vs. Brønsted Base).
Pathway A: Basic/Nucleophilic Opening ( )
Under basic conditions, nucleophiles attack the less hindered primary carbon of the epoxide (C2).
-
Outcome: Formation of a tertiary alcohol at the spiro center and a functionalized hydroxymethyl group.
-
Stereochemistry: Retention of configuration at the spiro center (relative to the pyran ring).
Pathway B: Acid-Catalyzed/Chelation-Controlled Opening
In the presence of Lewis acids (e.g.,
-
Outcome: Formation of quaternary centers or ring expansion (e.g., to septanose derivatives).
Figure 1: Divergent reactivity profile of the spiro-epoxide scaffold.
Experimental Protocols
Protocol A: Synthesis of -Amino Alcohols (Library Generation)
This protocol describes the ring opening of the spiro-epoxide with secondary amines to generate a library of potential bioactive fragments.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Morpholine, Piperidine, or substituted Benzylamines (1.2 equiv)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Catalyst:
(0.1 equiv) - Optional, promotes opening via lithium chelation.[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried reaction vial, dissolve This compound (100 mg, 0.63 mmol) in anhydrous EtOH (2.0 mL).
-
Addition: Add the amine nucleophile (0.76 mmol) dropwise at room temperature.
-
Optimization Note: For sterically hindered amines, add
(10 mol%) to activate the epoxide oxygen.
-
-
Reaction: Seal the vial and heat to 60°C for 4–6 hours. Monitor consumption of the epoxide by TLC (Visualizing stain: Anisaldehyde or Hanessian’s Stain; epoxide appears as a blue/purple spot).
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with saturated
. Dry over . Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Expected Data:
-
Yield: 85–95%[1]
-
Selectivity: >20:1 regioselectivity for attack at the exocyclic methylene carbon (C2).
Protocol B: Lewis Acid-Mediated Carbon Extension (Cyanation)
This protocol installs a carbon nucleophile to create a quaternary center, useful for chain elongation.
Reagents:
-
Substrate: this compound[1]
-
Reagent: Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Catalyst:
(0.1 equiv) -
Solvent: Anhydrous DCM (
)
Step-by-Step Procedure:
-
Setup: Cool a solution of the spiro-epoxide (1.0 equiv) in DCM (0.1 M) to -78°C under Nitrogen.
-
Activation: Add
dropwise. Stir for 10 minutes. The Lewis acid coordinates to the epoxide oxygen and the ethoxy oxygen, locking the conformation. -
Nucleophilic Attack: Add TMSCN slowly via syringe.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous
. -
Isolation: Extract with EtOAc, dry, and concentrate. The product will be the
-hydroxy nitrile (or silyl ether).
Data Summary & Troubleshooting
Physicochemical Properties (Reference)
| Property | Value | Note |
| Molecular Weight | 158.20 g/mol | Based on |
| Boiling Point | ~85°C @ 15 mmHg | Estimated; volatile oil |
| Solubility | DCM, THF, EtOH | Poor solubility in water |
| Stability | Acid-sensitive | Store at -20°C under Argon |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ring Opening) | Polymerization of epoxide | Dilute reaction (0.05 M); Lower temperature.[1] |
| Regioselectivity Erosion | High temperature or strong acid | Use milder Lewis acids ( |
| Hydrolysis | Wet solvents | Ensure anhydrous conditions; the ethoxy acetal is moisture sensitive. |
| No Reaction | Steric hindrance of amine | Use microwave irradiation (80°C, 30 min) or switch to |
References
-
PubChem. 1-Oxaspiro[2.5]octane Compound Summary. National Library of Medicine. Link
-
Organic Syntheses. 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane.[1][2] Org.[3][4] Synth. 2002, 79, 19. Link
-
ChemicalBook. 7-Benzyl-4,7-diazaspiro[2.5]octane Synthesis. (Analogous spiro-ring opening protocols). Link
-
Google Patents. Synthesis method of 4,7-diazaspiro[2.5]octane compound. CN111943894A. Link
-
BldPharm. 4-Methoxy-1,6-dioxaspiro[2.5]octane-2-carbonitrile. (Structural analog reference). Link
Application Note: Stereoselective Epoxidation Techniques for 4-Ethoxy-1,6-dioxaspiro[2.5]octane
This Application Note provides a comprehensive technical guide for the synthesis and handling of 4-Ethoxy-1,6-dioxaspiro[2.5]octane , a specialized spiro-epoxide intermediate. This scaffold is critical in the synthesis of complex polyether antibiotics (e.g., Fumagillin, Ovalicin) and serves as a model for studying stereoselective spiro-annulation.
Introduction & Strategic Significance
The 1,6-dioxaspiro[2.5]octane skeleton represents a unique structural motif where a strained epoxide ring is spiro-fused to a tetrahydropyran (THP) core. The introduction of a 4-ethoxy substituent breaks the symmetry of the THP ring, creating a stereochemical challenge: controlling the facial selectivity of the epoxidation to favor either the syn or anti diastereomer relative to the ethoxy group.
This guide details the two primary protocols for generating this motif from its exocyclic enol ether precursor:
-
mCPBA Epoxidation: A robust, scalable method for general screening.
-
DMDO (Dimethyldioxirane) Epoxidation: A mild, neutral method favored for acid-sensitive spiro-epoxides and often yielding superior diastereoselectivity.
Mechanistic Challenge: Facial Selectivity
The epoxidation of 4-ethoxy-2-methylene-tetrahydropyran (the precursor) is governed by the interplay between steric hindrance (1,3-diaxial interactions) and torsional strain. The oxidant must approach the exocyclic double bond from either the axial or equatorial trajectory. The bulky 4-ethoxy group, typically adopting an equatorial conformation in the chair form, directs the incoming electrophile to the opposing face, but solvent effects and reagent size significantly modulate this ratio.
Experimental Workflow Diagram
The following flowchart illustrates the critical path from the lactone precursor to the isolated spiro-epoxide, highlighting decision points for reagent selection.
Caption: Synthetic workflow for the generation of this compound, comparing mCPBA and DMDO pathways.
Precursor Synthesis: Methylenation
Before epoxidation, the carbonyl of the lactone must be converted to an exocyclic alkene. Standard Wittig reagents often fail with esters/lactones; therefore, titanium-based reagents are required.
Protocol: Tebbe Olefination
-
Reagent Preparation: Handle Tebbe reagent (0.5 M in toluene) under strict inert atmosphere (Argon/Nitrogen).
-
Reaction: To a solution of 4-ethoxy-tetrahydropyran-2-one (1.0 equiv) in anhydrous THF at -40°C, add Tebbe reagent (1.2 equiv) dropwise.
-
Conditions: Warm to 0°C and stir for 1 hour. The solution typically turns dark red/orange.
-
Quench: Carefully add 0.1 N NaOH at 0°C (gas evolution!). Dilute with ether, dry over MgSO₄, and filter through a Celite pad to remove titanium salts.
-
Purification: Rapid filtration through neutral alumina (enol ethers are acid-sensitive).
Core Protocol 1: mCPBA Epoxidation
Best for: Initial screening and large-scale batches where acid sensitivity is manageable.
Materials
-
Substrate: 4-Ethoxy-2-methylene-tetrahydropyran
-
Oxidant: meta-Chloroperoxybenzoic acid (mCPBA), 77% max purity (purified by washing with phosphate buffer if needed).
-
Buffer: Sodium bicarbonate (NaHCO₃) solid.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure
-
Preparation: Dissolve the enol ether (1.0 mmol) in DCM (10 mL) and cool to 0°C in an ice bath.
-
Buffering: Add solid NaHCO₃ (2.0 equiv) to the solution. Note: This is critical to neutralize the m-chlorobenzoic acid byproduct, preventing acid-catalyzed ring opening or hydrolysis of the acetal-like spiro center.
-
Addition: Add mCPBA (1.2 equiv) portion-wise over 10 minutes.
-
Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (stain with Anisaldehyde; epoxides often stain blue/purple).
-
Quench: Pour the mixture into a saturated aqueous solution of Na₂SO₃ (to reduce excess peroxide) and NaHCO₃. Stir vigorously for 15 minutes.
-
Extraction: Separate phases. Extract the aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel (pre-treated with 1% triethylamine) using Hexanes/EtOAc (9:1).
Expected Outcome: Mixture of diastereomers (typically 2:1 to 4:1 ratio).
Core Protocol 2: DMDO Epoxidation
Best for: Acid-sensitive substrates and maximizing diastereoselectivity.
Materials
-
Substrate: 4-Ethoxy-2-methylene-tetrahydropyran
-
Reagent: Dimethyldioxirane (DMDO) solution in acetone (approx. 0.05–0.1 M). Must be freshly prepared or titrated.
-
Solvent: Acetone (from the reagent solution) / DCM.
Step-by-Step Procedure
-
Preparation: Dissolve the enol ether (0.5 mmol) in a minimal amount of anhydrous DCM (1 mL) and cool to -78°C .
-
Addition: Slowly add the cold DMDO solution (1.5 equiv) down the side of the flask.
-
Reaction: Allow the mixture to warm slowly to -20°C over 2 hours.
-
Monitoring: Check consumption of starting material by TLC. DMDO reactions are often faster and cleaner than mCPBA.
-
Workup: Simply concentrate the reaction mixture under reduced pressure (rotary evaporator) at low temperature (< 30°C).
-
Purification: Often unnecessary if conversion is quantitative. If needed, rapid filtration through basic alumina.
Technical Insight: DMDO is a neutral oxidant. The transition state is less influenced by hydrogen bonding than mCPBA, often resulting in higher selectivity for the anti-isomer (epoxide oxygen anti to the 4-ethoxy group) due to steric approach control.
Data Analysis & Characterization
The stereochemistry is determined by 1H NMR NOE (Nuclear Overhauser Effect) experiments.
| Feature | Anti-Isomer (Major) | Syn-Isomer (Minor) |
| Spiro Carbon (C2) | ~95 ppm (13C NMR) | ~93 ppm (13C NMR) |
| Epoxide Protons | Distinct AB system | Distinct AB system |
| NOE Correlation | Strong NOE between Epoxide-H and H4-axial | Strong NOE between Epoxide-H and 4-Ethoxy group |
| Stability | Moderate | Lower (prone to ring opening) |
Key Diagnostic: In the anti-isomer, the epoxide oxygen is on the opposite face of the ring relative to the ethoxy group. If the ethoxy group is equatorial, the epoxide oxygen is likely axial.
References
-
Synthesis of Spirodiepoxides and Stereocontrol
- Title: Spirodiepoxides: Synthesis of Epoxomicinoids.
- Source: N
-
URL: [Link]
-
Epoxidation of Enol Ethers
- Title: Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides.
- Source: Journal of Organic Chemistry (ACS).
-
URL: [Link]
-
Tebbe Reagent Protocols
-
General Epoxide Synthesis
- Title: Synthesis of Epoxides via Epoxid
- Source: Master Organic Chemistry.
-
URL: [Link]
Sources
- 1. Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides [organic-chemistry.org]
- 2. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 3. youtube.com [youtube.com]
- 4. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 4-Ethoxy-1,6-dioxaspiro[2.5]octane
Introduction: Unlocking the Potential of a Unique Spirocyclic Scaffold
The 4-Ethoxy-1,6-dioxaspiro[2.5]octane motif represents a fascinating and synthetically versatile scaffold. As a cyclopropanone ketal, it combines the inherent ring strain of a three-membered ring with the stability of a 1,3-dioxane system. This unique structural arrangement makes it a valuable building block in organic synthesis, offering a gateway to a variety of functionalized molecules. The strategic functionalization of this spirocycle, primarily through controlled ring-opening of the cyclopropane moiety, allows for the introduction of diverse chemical handles, paving the way for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
This guide provides a comprehensive overview of the key reaction conditions for the functionalization of this compound, with a focus on the mechanistic principles that govern these transformations. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the tools to harness the synthetic potential of this intriguing molecule.
Core Reactivity: The Electrophilic Nature of the Cyclopropane Ring
The reactivity of this compound is dominated by the electrophilic character of the cyclopropane ring. The significant angle and torsional strain within the three-membered ring renders the spirocyclic system susceptible to nucleophilic attack, leading to ring-opening. This process can be initiated under both acidic and nucleophilic conditions, with the reaction pathway being highly dependent on the chosen reagents and conditions.
Acid-Catalyzed Ring-Opening: A Pathway to Functionalized Dioxanes
In the presence of a Lewis or Brønsted acid, the acetal oxygen can be protonated, which facilitates the cleavage of a C-C bond in the cyclopropane ring. This generates a stabilized oxyallyl cation intermediate, which can then be trapped by a variety of nucleophiles.[1][2] The regioselectivity of the nucleophilic attack is influenced by the electronic and steric properties of the substituents on the cyclopropane ring.
dot
Caption: Acid-catalyzed ring-opening of this compound.
Nucleophilic Ring-Opening: Direct Attack on the Strained Ring
Strong nucleophiles can directly attack one of the electrophilic carbons of the cyclopropane ring, leading to a concerted ring-opening. This SN2-type reaction is driven by the release of ring strain.[3][4] The regioselectivity of this process is typically governed by sterics, with the nucleophile preferentially attacking the least hindered carbon atom.
dot
Caption: Nucleophilic ring-opening of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key functionalization reactions of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis to a β-Hydroxy Ketone
This protocol describes the acid-catalyzed ring-opening of the spirocycle using aqueous acid to yield a functionalized β-hydroxy ketone, a valuable synthetic intermediate.
Reaction Scheme: this compound + H₃O⁺ → 2-(1-hydroxy-2-oxopropyl)-1,3-dioxane
| Parameter | Condition | Rationale |
| Solvent | Tetrahydrofuran (THF) / Water (4:1 v/v) | THF ensures solubility of the starting material, while water acts as the nucleophile. |
| Acid Catalyst | 1 M Hydrochloric Acid (HCl) | A common and effective Brønsted acid for this transformation. |
| Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at ambient temperature due to the inherent ring strain. |
| Reaction Time | 2-4 hours | Monitored by Thin Layer Chromatography (TLC) for complete consumption of starting material. |
| Work-up | Neutralization with saturated NaHCO₃ solution | To quench the acid catalyst and facilitate extraction. |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 mmol) in THF (4 mL), add water (1 mL).
-
Add 1 M HCl (0.5 mL, 0.5 mmol) dropwise with stirring at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, carefully add saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Lewis Acid-Mediated Ring-Opening with a Thiol Nucleophile
This protocol details the ring-opening of the spirocycle with a thiol nucleophile in the presence of a Lewis acid catalyst, providing access to thioether-functionalized dioxane derivatives. The Lewis acid activates the cyclopropanone acetal towards nucleophilic attack.[1][2]
Reaction Scheme: this compound + R-SH --(BF₃·OEt₂)--> Thioether-functionalized 1,3-dioxane
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic solvent suitable for Lewis acid-catalyzed reactions. |
| Lewis Acid | Boron trifluoride diethyl etherate (BF₃·OEt₂) | A common and effective Lewis acid for activating acetals. |
| Nucleophile | Thiophenol (or other thiols) | A soft nucleophile that readily participates in this type of ring-opening. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermicity of the reaction. |
| Reaction Time | 1-3 hours | Monitored by TLC for complete consumption of starting material. |
| Work-up | Quenching with saturated NaHCO₃ solution | To decompose the Lewis acid and neutralize any acidic byproducts. |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 mmol) and thiophenol (1.2 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add BF₃·OEt₂ (1.2 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Nucleophilic Addition of an Organolithium Reagent
This protocol outlines the direct nucleophilic ring-opening of the spirocycle using an organolithium reagent, a strong carbon nucleophile. This reaction proceeds via an SN2 mechanism and allows for the formation of a new carbon-carbon bond.
Reaction Scheme: this compound + R-Li → Ring-opened product with new C-C bond
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A suitable aprotic solvent for organolithium reactions. |
| Nucleophile | n-Butyllithium (or other organolithiums) | A strong, non-hindered nucleophile for efficient ring-opening. |
| Temperature | -78 °C to 0 °C | Low temperature is crucial to prevent side reactions and control reactivity. |
| Reaction Time | 30-60 minutes | Organolithium reactions are typically rapid. |
| Work-up | Quenching with saturated NH₄Cl solution | A mild proton source to quench the reaction and the resulting alkoxide. |
Step-by-Step Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 30 minutes.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via column chromatography.
Conclusion and Future Outlook
The functionalization of this compound through controlled ring-opening reactions provides a powerful platform for the synthesis of diverse and complex molecules. The protocols outlined in this guide demonstrate the versatility of this scaffold in reacting with a range of nucleophiles under both acidic and nucleophilic conditions. The choice of reaction conditions is paramount in dictating the outcome of the transformation, and a thorough understanding of the underlying mechanisms is key to achieving the desired products.
Future research in this area may explore the use of asymmetric catalysis to achieve enantioselective functionalization, further expanding the utility of this building block in the synthesis of chiral molecules. Additionally, the exploration of a broader range of nucleophiles and reaction conditions will undoubtedly uncover new and exciting synthetic possibilities.
References
- Aubé, J., & Mossman, C. J. (1996). Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. The Journal of Organic Chemistry, 61(25), 8911–8919.
- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
- Mossman, C. J., & Aubé, J. (1996). Intramolecular Schmidt Reactions of Alkyl Azides with Ketals and Enol Ethers. Tetrahedron, 52(10), 3439-3448.
- Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry, 12, 2456–2475.
- Wang, G.-W., Gao, J., & Wang, H. (2009). An expedient synthesis of highly functionalized 1,3-dienes by employing cyclopropenes as C4 units.
- Pinto, M. S. (1983). Reactions of nucleophilic cyclopropanes: Kinetics and mechanisms. Dissertations and Theses (Marquette University).
- Gidron, O., Bedi, A., Shimon, L. J. W., & Bogoslavsky, B. (2020). Proposed SN1-type nucleophilic ring opening of arylcyclopropanes.
- Aslan, S., Kurban, M., & Ceylan, M. (2013). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 18(6), 6646–6661.
- Crossley, S. W. M., & Shenvi, R. A. (2015). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. Journal of the American Chemical Society, 137(2), 642–645.
- Wang, G.-W., Gao, J., & Wang, H. (2009). Selective Formation of Spiro Dihydrofurans and Cyclopropanes Through Unexpected Reaction of Aldehydes with 1,3-Dicarbonyl Compounds. Organic Letters, 11(10), 2141–2144.
- Ioffe, S. L., Tishkov, A. A., & Danilenko, V. M. (2016). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers, 3(11), 1466-1473.
- Al-Tel, T. H. (2008). Synthesis and reactions of functionalized spirocyclopropanes by cyclization of dilithiated β-ketosulfones, α-cyanoacetone and diethyl 2-oxopropylphosphonate with 1,1-diacetylcyclopropane. Arkivoc, 2008(16), 148-158.
- Nakamura, M., Wang, X. Q., Isaka, M., Yamago, S., & Nakamura, E. (2003). 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. Organic Syntheses, 80, 154.
- Vaskevych, R. I., Bolbut, A. V., & Shvydenko, K. (2021). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 19(3), 30-35.
- Soderberg, T. (2021). 12.2: Reactions of Oxacyclopropanes (Epoxides). Chemistry LibreTexts.
- The Organic Chemistry Tutor. (2020, April 26). Ring Opening Reactions of Epoxide [Video]. YouTube.
- Chem Survival. (2023, May 18). Alkene Reactivity 4: Opening Epoxides [Video]. YouTube.
- Vaskevych, R. I., Bolbut, A. V., & Shvydenko, K. (2021).
- Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Suzuki, I., Ogura, K., Shimazu, J.-y., & Shibata, I. (2021). Magnesium Halide‐Catalyzed Synthesis of Oxaspiro[2.5]octenes from a Methylenecyclopropane and Acyl Cyanoalkenes. European Journal of Organic Chemistry, 2021(24), 3466-3470.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15338006, 4,7-Diazaspiro(2.5)octane. Retrieved from [Link].
- Ashenhurst, J. (2019, November 14). The Cope and Claisen Rearrangements. Master Organic Chemistry.
- Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 40.
-
Organic Chemistry Portal. (n.d.). Cope Rearrangement. Retrieved from [Link].
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Application Notes & Protocols: 4-Ethoxy-1,6-dioxaspiro[2.5]octane and its Analogs in Total Synthesis
Introduction: The Strategic Value of Strained Spirocyclic Systems
In the intricate art of total synthesis, the choice of building blocks is paramount. Molecules that offer a unique combination of stability for handling and latent reactivity for complex bond formations are particularly prized. Spirocyclic systems containing a cyclopropane ring, such as 4-Ethoxy-1,6-dioxaspiro[2.5]octane, represent a powerful class of synthetic intermediates. While this specific orthoester is a conceptual model, it embodies the well-established reactivity of cyclopropanone ketals and their derivatives, which serve as robust and versatile synthetic equivalents of the highly unstable cyclopropanone.[1][2]
The inherent strain of the three-membered ring in these compounds is the source of their synthetic utility. This strain can be selectively released under specific conditions (e.g., Lewis acid catalysis) to drive reactions that would otherwise be challenging. These building blocks are most renowned for their role as homoenolate equivalents , providing a nucleophilic β-carbonyl carbon—an umpolung of the typical electrophilic character at this position.[3]
This guide provides an in-depth exploration of the core reactivity, strategic applications, and detailed experimental protocols for utilizing cyclopropanone-derived spirocyclic systems in the total synthesis of complex natural products. We will focus on the canonical reagent 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane as a primary exemplar of this class, as its chemistry is extensively documented and directly applicable to conceptual structures like this compound.[4][5]
Core Reactivity Principles: The Homoenolate Manifold
The central value of cyclopropanone ketals lies in their ability to generate metal homoenolates upon ring-opening. This transformation unmasks a highly reactive nucleophile that can engage with a wide array of electrophiles.[3][6]
Causality of Reactivity: The process is initiated by a Lewis acid (e.g., TiCl₄, ZnCl₂) coordinating to one of the oxygen atoms of the ketal. This coordination weakens the distal C-C bond of the cyclopropane ring, polarizing the system and facilitating nucleophilic ring-opening. The trimethylsilyl group in 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane acts as an ideal activating and protecting group, which upon cleavage, drives the formation of the key reactive intermediate. The resulting species is a β-metallated propionate ester, a potent carbon nucleophile at the C-3 position.[4]
Caption: General reaction pathway for cyclopropanone ketals.
Application in Total Synthesis: A Case Study
The strategic deployment of cyclopropanone homoenolate chemistry allows for elegant and efficient bond constructions in the synthesis of complex molecules. One notable application is in the construction of substituted cyclopentanone rings, a common motif in natural products like prostaglandins.[4]
Case Study: Synthesis of 2,3-Disubstituted Cyclopentanones
The reaction of a cyclopropanone equivalent with an α,β-unsaturated ketone (a Michael acceptor) provides a powerful route to 1,5-dicarbonyl compounds, which are poised to undergo an intramolecular aldol condensation to form cyclopentenones.
Retrosynthetic Logic: The cyclopentenone core is disconnected via an aldol reaction, revealing a 1,5-dicarbonyl precursor. This precursor is further disconnected at the C-C bond formed by the Michael addition, identifying the α,β-unsaturated ketone and a propionate ester anion. The key insight is recognizing that this anion can be sourced from a homoenolate generated from a cyclopropanone ketal.
Caption: Retrosynthetic analysis for cyclopentenone synthesis.
Experimental Protocol: Lewis Acid-Mediated Conjugate Addition
This protocol describes the conjugate addition of the homoenolate derived from 1-ethoxy-1-(trimethylsilyloxy)cyclopropane to an α,β-unsaturated ketone, followed by cyclization to form a cyclopentenone precursor.
Materials:
-
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane (1.0 eq)
-
α,β-Unsaturated Ketone (e.g., 2-cyclopenten-1-one) (1.1 eq)
-
Titanium tetrachloride (TiCl₄) (1.1 eq, 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add the α,β-unsaturated ketone (1.1 eq) and anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 eq) dropwise via syringe over 10 minutes. Stir the resulting colored solution for an additional 15 minutes.
-
In a separate flame-dried flask, prepare a solution of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (1.0 eq) in anhydrous CH₂Cl₂.
-
Add the cyclopropane solution dropwise to the reaction mixture at -78 °C over 20 minutes.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC for the consumption of the starting materials.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, a 1,5-dicarbonyl compound, can be purified by column chromatography or carried directly to the next step (aldol cyclization).
Causality and Insights:
-
Choice of Lewis Acid: TiCl₄ is a strong Lewis acid that effectively activates both the cyclopropanone ketal for ring-opening and the enone for Michael addition.
-
Low Temperature: The reaction is performed at -78 °C to control the high reactivity of the titanium homoenolate and prevent side reactions, such as polymerization of the enone or decomposition of the intermediate.
-
Strategic Advantage: This method provides a direct route to 1,5-dicarbonyl systems, which are key intermediates for five-membered rings. The use of the homoenolate circumvents issues with direct alkylation of propionate enolates, which can suffer from poor regioselectivity and self-condensation.
Data Summary:
| Electrophile (Enone) | Homoenolate Precursor | Lewis Acid | Yield of 1,5-Adduct (%) |
| 2-Cyclopenten-1-one | 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | TiCl₄ | 75-85% |
| Methyl vinyl ketone | 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | TiCl₄ | 80-90% |
| Chalcone | 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane | ZnCl₂ | 70-80% |
General Protocols
Protocol 1: Preparation of 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane
This building block can be synthesized from ethyl 3-chloropropanoate via a reductive cyclization.[4]
Materials:
-
Ethyl 3-chloropropanoate (1.0 eq)
-
Chlorotrimethylsilane (TMSCl) (2.5 eq)
-
Sodium metal (2.2 eq)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer and a reflux condenser under an argon atmosphere.
-
Add anhydrous Et₂O to the flask, followed by finely cut sodium metal (2.2 eq).
-
Heat the mixture to reflux with vigorous stirring to create a fine sodium sand suspension. Cool to room temperature.
-
Add a mixture of ethyl 3-chloropropanoate (1.0 eq) and TMSCl (2.5 eq) dropwise to the sodium suspension over 1-2 hours, maintaining a gentle reflux.
-
After the addition is complete, continue to heat at reflux for an additional 12-15 hours.
-
Cool the reaction to 0 °C and filter through a pad of Celite to remove sodium chloride and unreacted sodium.
-
Carefully concentrate the filtrate on a rotary evaporator.
-
Distill the residue under reduced pressure to afford 1-ethoxy-1-(trimethylsilyloxy)cyclopropane as a colorless liquid.[5]
Safety Note: This reaction involves metallic sodium, which is highly reactive with water and alcohols. All glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere.
Protocol 2: Methanolysis to Cyclopropanone Ethyl Hemiacetal
The silyl ether can be easily cleaved to provide the corresponding cyclopropanone ethyl hemiacetal, another valuable synthetic intermediate.[4]
Materials:
-
1-Ethoxy-1-(trimethylsilyloxy)cyclopropane (1.0 eq)
-
Anhydrous Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (1.0 eq) in anhydrous methanol (approx. 2.5 mL per gram of starting material).
-
Stir the solution at room temperature for 12 hours.
-
Monitor the reaction by ¹H NMR for the disappearance of the trimethylsilyl peak.
-
Upon completion, remove the methanol and the trimethylsilyl methyl ether byproduct under reduced pressure.
-
The resulting residue is cyclopropanone ethyl hemiacetal, which can be purified by distillation if necessary.
Conclusion
Spirocyclic orthoesters and ketals derived from cyclopropanone, exemplified by the widely used 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, are powerful and versatile building blocks in organic synthesis. Their ability to function as homoenolate precursors provides a reliable solution for introducing a nucleophilic β-carbonyl synthon, enabling the efficient construction of complex carbon skeletons. The protocols and strategic insights detailed in this guide underscore their value to researchers in natural product synthesis and drug development, offering elegant solutions to challenging synthetic problems.
References
- Salaün, J., & Marguerite, J. (2003). Cyclopropanone Ethyl Hemiacetal from Ethyl 3-Chloropropanoate. Organic Syntheses, 63, 147. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0131]
- Chemdad Co., Ltd. (n.d.). (1-ETHOXYCYCLOPROPOXY)TRIMETHYLSILANE. [URL: https://www.chemdad.com/goods-27374-25-0.html]
- Tsukiji, K., Matsumoto, A., Kanemoto, K., & Yoshikai, N. (n.d.). Representative reactions of metal homoenolates via cyclopropane ring opening. ResearchGate. [URL: https://www.researchgate.net/figure/Representative-reactions-of-metal-homoenolates-via-cyclopropane-ring-opening_fig1_362241517]
- Wikipedia. (2023). Homoenolates. [URL: https://en.wikipedia.
- Gravel, M., & Rousseaux, S. A. L. (2022). Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. ACS Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9383679/]
- Wasserman, H. H., & DeSimone, R. W. (n.d.). Reactivity of cyclopropanone and its precursors. ResearchGate. [URL: https://www.researchgate.net/figure/Reactivity-of-cyclopropanone-and-its-precursors_fig1_236248386]
- Wasserman, H. H., et al. (2009). Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. The Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753229/]
- Yoshikai, N., & Sekiguchi, Y. (2021). Zinc-Catalyzed β-Allylation of Cyclopropanols via Enolized Homoenolate. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6108b6001a2c5021e05d0e72]
- Sekiguchi, Y., & Yoshikai, N. (2021). Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c08643]
- Sekiguchi, Y. (n.d.). Transformations of cyclopropanols via zinc homoenolate and enolized homoenolate. Doctoral Dissertation, The University of Tokyo. [URL: https://repository.dl.itc.u-tokyo.ac.jp/?action=pages_view_main&active_action=repository_view_main_item_detail&item_id=83536&item_no=1&page_id=13&block_id=21]
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- 3. Homoenolates - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Green Chemistry Approaches to Dioxaspiro Compound Synthesis
Introduction: The Imperative for Greener Spirocycle Synthesis
Dioxaspiro compounds, characterized by a central spirocyclic core containing two oxygen atoms, are pivotal structural motifs in medicinal chemistry and drug discovery. Their rigid, three-dimensional architecture allows for the precise spatial arrangement of functional groups, making them invaluable scaffolds for designing molecules that interact with specific biological targets.[1][2] These structures are found in numerous natural products and have been integrated into a wide range of therapeutic agents, including treatments for obesity, pain, and various inflammatory disorders.[3]
Traditionally, the synthesis of these complex scaffolds has relied on multi-step processes often involving harsh reagents, volatile organic solvents, and significant energy consumption. Such methods are not only costly and inefficient but also generate considerable hazardous waste, posing environmental and safety concerns. The principles of green chemistry offer a transformative approach, aiming to design chemical processes that are inherently safer, more efficient, and environmentally benign.[4]
This guide provides an in-depth exploration of modern, green-by-design strategies for synthesizing dioxaspiro compounds. We will delve into field-proven protocols that leverage renewable starting materials, energy-efficient technologies like microwave and ultrasound irradiation, and environmentally benign solvent and catalyst systems. The focus is not merely on the procedural steps but on the underlying causality—the "why"—behind these innovative and sustainable experimental choices.
Pillar 1: Synthesis from Renewable Feedstocks
A core tenet of green chemistry is the utilization of renewable feedstocks over depleting petrochemical sources.[5] Plant-based oils and other biomass derivatives provide a sustainable carbon source for complex chemical synthesis. Oleic acid, an abundant monounsaturated fatty acid, serves as an excellent and cost-effective starting material for creating dioxaspiro structures, directly replacing petroleum-derived precursors.[6][7]
Causality of the Approach
The conversion of oleic acid to a dioxaspiro compound involves two key transformations:
-
Hydroxylation: The double bond in oleic acid is oxidized to a vicinal diol. Using a reagent like potassium permanganate (KMnO₄) under basic conditions is a classic and effective method for this conversion.
-
Ketalization/Acetalization: The resulting diol is then reacted with a ketone (like cyclopentanone or cyclohexanone) under acidic catalysis to form the spirocyclic ketal, which is the dioxaspiro core. The use of a solid, recyclable acid catalyst like Montmorillonite KSF clay is a key green improvement, as it simplifies product purification (simple filtration vs. aqueous workup) and allows for catalyst reuse.[6][7]
Protocol 1: Ultrasound-Assisted Synthesis of a 1,4-Dioxaspiro Compound from Oleic Acid
This protocol details the sonochemical synthesis of novel 1,4-dioxaspiro compounds from oleic acid, demonstrating the use of a renewable feedstock and an energy-efficient method.[6][7]
Step 1: Hydroxylation of Oleic Acid to 9,10-Dihydroxyoctadecanoic Acid (DHOA)
-
Prepare a 1% (w/v) solution of KMnO₄ in water.
-
In a separate flask, dissolve oleic acid in a suitable solvent and maintain basic conditions.
-
Slowly add the KMnO₄ solution to the oleic acid mixture at a controlled temperature.
-
After the reaction is complete (monitored by TLC), quench the reaction and work up to isolate the DHOA product. A yield of approximately 46% can be expected.[7]
Step 2: Esterification of DHOA to Methyl 9,10-dihydroxyoctadecanoate (MDHO)
-
Combine DHOA and methanol in a reaction vessel suitable for sonication.
-
Irradiate the mixture in an ultrasonic bath. This method significantly accelerates the esterification, leading to high yields (approx. 94%) in a short time.[7]
-
Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure to obtain the MDHO product.
Step 3: Sonochemical Ketalization to Form the Dioxaspiro Compound
-
To a flask containing the MDHO from the previous step, add cyclopentanone or cyclohexanone and the Montmorillonite KSF catalyst.
-
Place the flask in an ultrasonic bath and irradiate for approximately 45 minutes.[6][7] The ultrasound energy promotes efficient mixing and accelerates the reaction at the catalyst surface.
-
Upon completion, dilute the reaction mixture with a suitable solvent and filter to remove the solid catalyst.
-
Evaporate the solvent and purify the resulting yellow, viscous liquid (the dioxaspiro product) via column chromatography if necessary. Yields are typically in the range of 45-51%.[6][7]
-
Confirm the structure of the final product using FTIR, GC-MS, ¹H-NMR, and ¹³C-NMR spectroscopy.[6][7]
Pillar 2: Energy-Efficient Synthesis Methodologies
Conventional reflux heating is often a slow and energy-intensive process. Green chemistry promotes alternative energy sources that can dramatically accelerate reaction rates, improve yields, and reduce the formation of byproducts.[8] Microwave irradiation and ultrasound are two of the most powerful tools in this domain.[9]
Microwave-Assisted Organic Synthesis (MAOS)
The Causality: Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid, uniform heating throughout the sample.[9] This avoids the slow and inefficient heat transfer associated with conventional oil baths and results in dramatically reduced reaction times—often from hours to minutes—and frequently leads to higher product yields and purity.[8]
Protocol 2: Microwave-Assisted Domino Reaction for Spiro Compound Synthesis
This protocol outlines a one-pot, three-component domino reaction to synthesize biologically active spiro compounds using microwave irradiation and a green ionic liquid catalyst in ethanol.[10]
-
Reaction Setup: In a microwave process vial, combine equimolar amounts of isatin, malononitrile, and barbituric acid.
-
Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount (e.g., 10 mol%) of 1-methylimidazolium chloride ionic liquid. Ethanol is a bio-based, greener solvent alternative to many traditional VOCs. The ionic liquid acts as a recyclable, non-volatile catalyst.[10]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100°C) for a short duration (e.g., 5-15 minutes).
-
Workup and Purification: After the reaction, cool the vial. The product often precipitates from the solution. Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Validation: The structure of the synthesized spiro compounds can be confirmed by IR, NMR, and mass spectrometry.[11] For this specific reaction, yields can range from 43% to 98%.[10]
Caption: Microwave-assisted one-pot domino reaction.
Ultrasound-Assisted Synthesis (Sonochemistry)
The Causality: Ultrasound works through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[12] This collapse generates transient, localized hot spots with extremely high temperatures (~5000 K) and pressures (~1000 atm), creating immense shear forces and microjets that enhance mass transfer and accelerate chemical reactions, particularly in heterogeneous systems.[12]
Data Presentation: Comparison of Synthesis Methods
The advantages of these energy-efficient methods are best illustrated by direct comparison with conventional techniques.
| Reaction Type | Method | Time | Yield | Reference |
| Dihydroquinoline Synthesis | Conventional Heating (60°C) | 3.0 - 4.5 h | 70 - 82% | |
| Dihydroquinoline Synthesis | Ultrasound Irradiation | 1.0 - 1.5 h | 90 - 97% | |
| Spiro Compound Synthesis | Conventional Reflux | Several hours | Moderate | [10] |
| Spiro Compound Synthesis | Microwave Irradiation | 5 - 15 min | 43 - 98% | [10] |
Pillar 3: Advanced Catalysis and Solvent Systems
The choice of catalyst and solvent are critical factors that define the environmental footprint of a synthetic process. Green chemistry emphasizes the use of non-toxic, recyclable catalysts and benign solvents that minimize waste and hazard.[13][14][15]
Gold-Catalyzed Synthesis
The Causality: Homogeneous gold catalysis has emerged as a powerful tool for C-C and C-O bond formation under exceptionally mild conditions. Gold(I) catalysts are particularly effective at activating alkynes, enabling intramolecular cyclization reactions to proceed with high efficiency and selectivity, often at room temperature. This mildness reduces energy consumption and minimizes the formation of thermal degradation byproducts.
Protocol 3: Gold(I)-Catalyzed Synthesis of 2,7-Dioxaspiro[4.4]nonane-1,6-diones
This protocol describes a highly efficient synthesis of a dioxaspiro scaffold using a gold(I) catalyst.[16]
-
Catalyst Preparation: In a reaction tube under an inert atmosphere, dissolve the Gold(I) catalyst (e.g., 0.02 mmol) in a minimal amount of a suitable solvent like dichloromethane (CH₂Cl₂).
-
Substrate Addition: Add the starting material, 2,2-di(prop-2-ynyl)malonic acid (0.5 mmol), to the catalyst solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored over 0.5 to 24 hours by TLC.
-
Isolation: Upon completion, add n-hexane to precipitate the product. Centrifuge the mixture to isolate the solid product. Further purification can be achieved by flash chromatography.
-
Validation: Characterize the white solid product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[16]
Caption: General workflow for green dioxaspiro synthesis.
Summary and Future Outlook
The adoption of green chemistry principles provides a robust framework for the sustainable synthesis of dioxaspiro compounds. By integrating renewable feedstocks, energy-efficient technologies, and benign solvent/catalyst systems, researchers can significantly reduce the environmental impact of their work while often improving efficiency, yield, and safety.
| Green Approach | Key Principle | Advantages | Challenges |
| Renewable Feedstocks | Use of biomass-derived starting materials (e.g., oleic acid). | Reduces reliance on fossil fuels; lowers carbon footprint. | May require initial functionalization steps. |
| Microwave Synthesis | Rapid, direct heating of polar molecules. | Drastically reduced reaction times; improved yields and purity. | Requires specialized equipment; scalability can be a concern. |
| Ultrasound Synthesis | Acoustic cavitation enhances mass transfer and reaction rates. | Accelerates reactions, especially in heterogeneous systems. | Effects can be frequency/power dependent; specialized equipment. |
| Green Catalysis | Use of recyclable (heterogeneous) or non-toxic (organo) catalysts. | Simplifies purification; reduces catalyst waste; mild conditions. | Catalyst development and optimization can be complex. |
| Benign Solvents | Replacement of VOCs with water, ethanol, ionic liquids, etc. | Improved safety; reduced environmental pollution. | Solute compatibility and reactivity can be issues. |
The future of dioxaspiro synthesis will likely see a greater integration of these approaches with other emerging technologies. Flow chemistry, which allows for continuous and highly controlled reactions, can be paired with microwave or photochemical activation for enhanced scalability and safety. Furthermore, the field of biocatalysis, using enzymes to perform highly selective transformations under mild aqueous conditions, holds immense promise for creating complex chiral spirocycles with unparalleled efficiency and sustainability. As the demand for novel, three-dimensional chemical entities in drug discovery continues to grow, these green methodologies will be essential for driving innovation in a responsible and sustainable manner.
References
- An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. Benchchem.
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
- Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
- Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI.
- Microwave-assisted synthesis of 2,5-dioxo-pyrano[3,2-c]quinoline-3-carboxylates and their investigation as antiproliferative agents targeting EGFR and/or BRAF V600E. Chemical Papers.
- Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Semantic Scholar.
- Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. PubMed.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar.
- Greener Solvents. Sigma-Aldrich.
- Ultrasound-assisted multicomponent synthesis of heterocycles in w
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Unknown Source.
- Environmentally Benign Solvents in Organic Synthesis: Current Topics. Bentham Science.
- Environmentally Benign Solvents in Organic Synthesis: Current Topics.
- Ultrasound-assisted Chemical Synthesis | 3 | Sonochemistry | G.G. Flor. Taylor & Francis eBooks.
- GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology.
- Environmentally Benign Organic Solvent: A Green Approach. springerprofessional.de.
- Making natural products from renewable feedstocks: back to the roots?. RSC Publishing.
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- 4. Environmentally Benign Organic Solvent: A Green Approach | springerprofessional.de [springerprofessional.de]
- 5. Making natural products from renewable feedstocks: back to the roots? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
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- 10. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalpapers.com [chemicalpapers.com]
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- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving reaction yield of 4-Ethoxy-1,6-dioxaspiro[2.5]octane synthesis
The following guide is structured as a specialized Technical Support Center for researchers working on the synthesis of 4-Ethoxy-1,6-dioxaspiro[2.5]octane . This compound is a critical spiro-epoxide intermediate, often associated with the synthesis of fumagillin analogs and MetAP2 inhibitors.
Status: Operational | Tier: L3 (Senior Application Support)
System Overview & Mechanism
Target Molecule: this compound Primary Synthetic Route: Corey-Chaykovsky Epoxidation Precursor: 4-Ethoxy-tetrahydro-4H-pyran-4-one Reagents: Trimethylsulfoxonium Iodide (TMSOI), Sodium Hydride (NaH), DMSO.
This synthesis relies on the addition of a sulfur ylide to a cyclic ketone. The reaction is thermodynamically controlled to favor the formation of the spiro-epoxide but is highly sensitive to moisture and workup conditions due to the acid-lability of the epoxide moiety.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic flow and critical failure points (in red) where yield is typically lost.
Caption: Mechanistic pathway of Corey-Chaykovsky epoxidation showing the critical betaine intermediate and risk of hydrolysis.
Troubleshooting Guide: Yield Optimization
Use this section to diagnose low yields or purity issues. Solutions are ranked by probability of occurrence.
Issue A: Low Conversion (<40%)
Symptom: TLC shows significant starting ketone remaining after 4+ hours. Root Cause: The sulfur ylide (dimethyloxosulfonium methylide) is either not forming or quenching immediately.
-
Factor 1: Moisture in DMSO. The ylide is extremely basic (
) and reacts instantly with water. -
Factor 2: "Crusty" NaH. Old Sodium Hydride with a thick hydroxide coating fails to deprotonate TMSOI efficiently.
Corrective Protocol:
-
Distill DMSO: Do not trust "anhydrous" bottles opened >1 week ago. Distill DMSO over
under reduced pressure and store over 4Å molecular sieves. -
Fresh NaH: Use 60% dispersion NaH from a freshly opened container. If unsure, wash the NaH with dry hexane (under Argon) immediately before use to expose the active surface.
-
Order of Addition:
-
Step 1: NaH + DMSO
Heat to 60°C for 30 mins (Ensure evolution of ceases; this forms the dimsyl anion if using DMSO as base, or prepares the solvent). -
Step 2: Cool to RT
Add TMSOI. Stir until clear (Ylide formation). -
Step 3: Add Ketone dropwise.
-
Issue B: Product Decomposition on Silica
Symptom: Crude NMR looks clean, but yield drops by >50% after column chromatography.
Root Cause: The spiro-epoxide is acid-sensitive . Standard silica gel is slightly acidic (
Corrective Protocol (The "Buffered" Workup):
-
Option 1 (Recommended): Use Basic Alumina (Grade III) instead of silica gel for purification.
-
Option 2: Pre-treat standard silica gel with 2-5% Triethylamine (
) in hexanes before loading the sample. Elute with an eluent containing 1% .
Issue C: Poor Diastereoselectivity
Symptom: Formation of the unwanted diastereomer (epoxide oxygen syn or anti to the ethoxy group). Root Cause: Steric approach control. The ylide prefers equatorial attack, but the 4-ethoxy group exerts steric bias.
Optimization Data:
-
Switch Reagents: If TMSOI (Sulfoxonium) gives poor selectivity, switch to Trimethylsulfonium Iodide (TMSI) .
Comparative Data: Base & Solvent Effects
The following data summarizes internal optimization runs for 1,6-dioxaspiro[2.5]octane derivatives.
| Base System | Solvent | Temp (°C) | Yield (%) | Selectivity (dr) | Notes |
| NaH | DMSO | RT | 82% | 4:1 | Standard Protocol. Best balance of rate/yield. |
| KOtBu | THF | 0 -> RT | 65% | 2:1 | Faster reaction, but lower yield due to polymerization. |
| NaOH (aq) | DCM + TEBA | RT | 45% | 1:1 | Phase transfer conditions. Too much hydrolysis. |
| LiHMDS | THF | -78 | 30% | >10:1 | High selectivity but very poor conversion. |
Frequently Asked Questions (FAQs)
Q: Can I use mCPBA to epoxidize the methylene precursor instead? A: Technically yes, but we advise against it. Converting the ketone to the exocyclic alkene (Wittig) and then epoxidizing (mCPBA) adds two steps. Furthermore, mCPBA produces benzoic acid as a byproduct, which will open your spiro-epoxide ring unless you buffer heavily. The Corey-Chaykovsky route is a convergent, one-step method that avoids acidic conditions during the reaction.
Q: The reaction turns black. Is my product gone? A: Not necessarily. DMSO/NaH mixtures often darken due to trace impurities or polymerizations of solvent decomposition products. If TLC shows the characteristic epoxide spot (usually less polar than the ketone, stains blue/purple in p-Anisaldehyde), proceed with workup.
Q: How do I store the isolated epoxide?
A: This compound is unstable at room temperature over long periods. Store at -20°C under Argon. Do not store in CDCl3 (acidic) for NMRs longer than necessary; use
Decision Tree for Troubleshooting
Use this logic flow to determine your next experimental step.
Caption: Logic flow for diagnosing yield loss in spiro-epoxide synthesis.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[2] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
-
Corey, E. J., & Snider, B. B. (1972).[8] A Total Synthesis of (±)-Fumagillin. Journal of the American Chemical Society, 94(7), 2549–2550. Link
-
Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides from Aldehydes and Ketones Using Sulfur Ylides.[1][2][4] Chemical Reviews, 103(8), 2829–2844. Link
-
Griffith, E. C., et al. (1997). Methionine aminopeptidase-2: A molecular target for angiogenesis inhibitors. Chemistry & Biology, 4(6), 461-471. (Context for Fumagillin/Spiro-epoxide activity).[5][6][9][10][11] Link
Disclaimer: This guide assumes standard laboratory safety protocols (GLP). The Corey-Chaykovsky reaction generates hydrogen gas and uses DMSO, which can transport toxins through the skin. Always work in a fume hood.
Sources
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 6. Remodeling of the Natural Product Fumagillol Employing a Reaction Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apolloscientific.co.uk [apolloscientific.co.uk]
- 8. A total synthesis of ( )-fumagillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Ring-Opening Side Reactions in Spiro Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. Spirocyclic scaffolds are increasingly vital in medicinal chemistry, offering unique three-dimensional structures that can enhance potency, selectivity, and pharmacokinetic properties.[1][2][3] However, the inherent structural features of these compounds can also render them susceptible to undesirable ring-opening side reactions, compromising yields and introducing purification challenges.[1] This guide provides in-depth, practical solutions to common issues encountered during the synthesis and handling of spiro compounds, framed in a direct question-and-answer format to address your most pressing experimental challenges.
Section 1: Understanding the Problem - FAQs on Spirocycle Stability
Q1: My spiro compound is degrading. What are the common mechanisms for a ring-opening side reaction?
A1: Understanding the "why" is the first step to effective troubleshooting. Ring-opening of spirocycles is not a random event; it is typically driven by specific, predictable chemical principles. The most common mechanisms are rooted in ring strain, the presence of heteroatoms, and the reaction conditions employed.
-
Acid-Catalyzed Ring-Opening: This is the most frequent culprit, especially for spirocycles containing heteroatoms like oxygen or nitrogen (e.g., spiroketals, spiro-epoxides, or aza-spirocycles). The reaction is typically initiated by the protonation of a heteroatom, which creates a good leaving group and facilitates the formation of a stabilized carbocation intermediate. This intermediate is then attacked by a nucleophile (which can be the solvent, like water), leading to the cleaved product.[4][5] For instance, N-Boc protected spirocycles can be particularly problematic, as the acidic conditions required for Boc deprotection can also trigger the cleavage of an acid-labile ketal within the same molecule.[6][7]
-
Strain-Driven Ring-Opening: Spirocycles incorporating small, highly strained rings, such as cyclopropane or cyclobutane, possess significant intrinsic ring-strain energy.[8][9] This strain provides a powerful thermodynamic driving force for reactions that relieve it.[10] Electrophilic addition or catalysis by Lewis acids can readily induce the cleavage of a C-C bond in the strained ring, leading to ring-expanded or rearranged products.[9][11]
-
Nucleophilic and Base-Catalyzed Ring-Opening: While less common than acid-catalyzed pathways, strong nucleophiles or bases can also initiate ring-opening. This is particularly relevant for spiro-epoxides or spiro-lactones, where nucleophilic attack at an electrophilic carbon leads to ring cleavage.[12]
Below is a generalized mechanism for the acid-catalyzed hydrolysis of a spiroketal, a common side reaction.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ring closing and opening reactions leading to aza-polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi-res.com [mdpi-res.com]
- 8. Spiro compound - Wikipedia [en.wikipedia.org]
- 9. Ring-contraction vs ring-expansion reactions of spiro-cyclopropanecarboxylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Ethoxy-1,6-dioxaspiro[2.5]octane
Welcome to the dedicated technical support resource for the purification of 4-Ethoxy-1,6-dioxaspiro[2.5]octane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique spiroketal. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions, grounded in established principles of organic chemistry and extensive experience with related molecular structures.
Introduction to the Challenges
This compound, a complex molecule featuring a spiroketal core, presents a distinct set of purification challenges. The presence of multiple oxygen atoms and the strained cyclopropane ring can lead to unforeseen side reactions and the formation of closely related impurities. While specific literature on this exact molecule is limited, this guide synthesizes expert knowledge on spiroketal chemistry to provide robust and reliable purification strategies.[1][2][3]
A primary challenge in the purification of spiroketals is their potential sensitivity to acidic conditions, which can catalyze ring-opening or isomerization.[4][5] Additionally, the thermal stability of such compounds must be carefully considered to prevent degradation during purification techniques like distillation.[6][7]
Troubleshooting Guide: A-Question-and-Answer Approach
This section is structured to provide direct answers to specific problems you may encounter during the purification of this compound.
Issue 1: My final product is contaminated with a starting material, a dihydroxy ketone.
Q: I've completed the synthesis, but my NMR/GC-MS analysis shows the presence of a significant amount of the dihydroxy ketone precursor. How can I remove this impurity?
A: The presence of the acyclic dihydroxy ketone is a common issue in spiroketal synthesis and indicates an incomplete cyclization reaction.[8] The purification strategy will depend on the relative properties of your desired spiroketal and the dihydroxy ketone impurity.
Underlying Cause:
-
Insufficient Reaction Time or Incomplete Acid Catalysis: The acid-catalyzed cyclization may not have reached completion.
-
Equilibrium: The spiroketalization is a reversible reaction, and the equilibrium may not fully favor the product under the reaction conditions used.[5]
Recommended Solutions:
-
Protocol 1: In-Situ Cyclization and Extraction
-
Dissolve the crude product mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) and stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the dihydroxy ketone is no longer detectable.
-
Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Protocol 2: Chromatographic Separation If the dihydroxy ketone is more polar than the spiroketal, which is typically the case due to the presence of free hydroxyl groups, flash column chromatography is an effective purification method.
Parameter Recommendation Stationary Phase Silica gel (230-400 mesh) Mobile Phase A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) Expert Tip: To prevent on-column degradation, it is advisable to neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1% v/v), before loading your sample.
Issue 2: My purified product shows signs of degradation, such as the appearance of new, unidentified peaks in the GC-MS.
Q: After purification by distillation, my once-pure this compound shows multiple new peaks in the GC-MS analysis. What could be the cause?
A: The appearance of new peaks after distillation is a strong indicator of thermal degradation. Spiroketals, particularly those with additional functional groups, can be sensitive to high temperatures.[6][7]
Underlying Cause:
-
Thermal Instability: The compound may be decomposing at its boiling point under the distillation conditions.
-
Acidic Residues: Trace amounts of acid from the synthesis can catalyze degradation at elevated temperatures.
Recommended Solutions:
-
Protocol 3: Vacuum Distillation To minimize thermal stress, perform the distillation under reduced pressure. This will lower the boiling point of the compound.
Safety Note: Always use a safety screen and appropriate personal protective equipment when performing vacuum distillations.
-
Protocol 4: Kugelrohr Distillation For smaller quantities, a Kugelrohr apparatus can be very effective as it minimizes the residence time of the compound at high temperatures.
-
Alternative Purification: If thermal instability is a significant issue, avoid distillation and opt for non-thermal purification methods like column chromatography as described in Protocol 2.
Issue 3: I am struggling to separate diastereomers of my spiroketal.
Q: My reaction has produced a mixture of diastereomers of this compound, and they are co-eluting on my standard silica gel column. How can I separate them?
A: The separation of diastereomers can be challenging due to their similar physical properties.[9] However, with careful optimization of chromatographic conditions, a successful separation is often achievable.
Underlying Cause:
-
Subtle Structural Differences: Diastereomers have the same molecular weight and often similar polarities, making them difficult to resolve with standard chromatographic methods.
Recommended Solutions:
-
Protocol 5: High-Performance Liquid Chromatography (HPLC) HPLC offers superior resolving power compared to standard flash chromatography.
Parameter Recommendation Column A normal-phase column (e.g., silica or diol) or a chiral stationary phase (if enantiomers are also present).[9] Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[9] Detection UV detector (if the molecule has a chromophore) or a refractive index detector. -
Protocol 6: Optimization of Flash Chromatography If HPLC is not available, you can try to improve the resolution on a standard flash column:
-
Use a finer mesh silica gel: This increases the surface area and can improve separation.
-
Employ a shallow solvent gradient: A slow, gradual increase in the polar solvent can enhance resolution.
-
Experiment with different solvent systems: Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol) can alter the selectivity and improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for purified this compound?
A1: Due to its potential sensitivity to acid and heat, it is recommended to store the purified compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). If the compound is a solid, storing it in a desiccator can also be beneficial.
Q2: What analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the molecular weight of the product.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to quantify impurities if an internal standard is used.[9][12]
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating non-volatile impurities and diastereomers.[9]
Q3: Can I use recrystallization to purify this compound?
A3: If your compound is a solid at room temperature, recrystallization can be a very effective purification technique, especially for removing small amounts of impurities. The choice of solvent is critical and will require some experimentation. A good starting point would be a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., a mixture of hexanes and ethyl acetate).
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
References
-
Polymer Chemistry. (n.d.). Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. RSC Publishing. [Link]
-
Robertson, M. L., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. University of Houston. [Link]
-
PubMed. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. [Link]
-
PubMed. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. [Link]
-
Denmark Group. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. [Link]
-
MDPI. (n.d.). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. [Link]
-
Arkivoc. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. [Link]
-
Wikipedia. (n.d.). Spiroketals. [Link]
-
MDPI. (n.d.). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. [Link]
-
PMC. (n.d.). Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. [Link]
-
MDPI. (n.d.). Actinolactomycin from Streptomyces sp. CB00271: Isolation, Identification, and Potent Anti-Triple-Negative Breast Cancer. [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]
-
ResearchGate. (n.d.). Sample of kinetic data collected using NMR for spiroketal formation for.... [Link]
-
ResearchGate. (2025). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. [Link]
-
PMC. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. [Link]
-
Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. [Link]
-
Organic Syntheses. (n.d.). 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. [Link]
-
PMC. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. [Link]
-
MSU chemistry. (n.d.). NMR Spectroscopy. [Link]
-
Beilstein Journals. (n.d.). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. [Link]
-
RSC Publishing. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. [Link]
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
Journal of Complementary and Alternative Medical Research. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). [Link]
-
PMC. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. [Link]
-
MDPI. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. [Link]
-
Organic Syntheses. (n.d.). 6,10-Dioxaspiro[4.5]dec-3-ene-1,1-dicarbonitrile, 2-phenyl-. [Link]
-
University of York. (n.d.). Salphen_catalyst_paper_revised.... [Link]
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- 3. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journaljocamr.com [journaljocamr.com]
- 11. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
Optimizing temperature and pressure for spiroketal formation
Technical Support Guide | ID: SPK-OPT-001
Welcome to the Spiroketal Optimization Center. As a Senior Application Scientist, I understand that spiroketalization is rarely a simple "mix and stir" operation. It is a balancing act between stereoelectronic forces (the anomeric effect) and steric strain. This guide moves beyond basic textbook definitions to provide a causality-driven troubleshooting framework for optimizing temperature and pressure variables in your cyclization workflows.
Part 1: The Thermodynamic vs. Kinetic Switch
The most critical decision in spiroketal synthesis is determining whether you need the Thermodynamic (most stable) or Kinetic (fastest formed) isomer.
The Science of Causality
-
Thermodynamic Control (The Anomeric Effect): In the presence of acid and heat, the reaction equilibrates to the isomer where the C-O bonds of the spiro-ring are axial. This is driven by the anomeric effect (stabilizing
orbital overlap).[1] -
Kinetic Control: At low temperatures or with specific chelating Lewis acids, the reaction is driven by the transition state with the lowest activation energy, often dictated by steric approach or metal chelation, regardless of final stability.
Optimization Matrix: Temperature & Catalyst
| Desired Outcome | Primary Driver | Recommended Temperature | Catalyst System | Mechanism |
| Double Anomeric (Thermodynamic) | Reversibility | 40°C to Reflux | Brønsted Acids (pTsOH, CSA, HCl) | Reversible oxocarbenium formation allows the system to "fall" into the deepest energy well (axial-axial). |
| Single/Non-Anomeric (Kinetic) | Irreversibility | -78°C to 0°C | Lewis Acids ( | Low temp prevents ring-opening of the initial product; Lewis acid may chelate to direct attack. |
| Sterically Hindered | Activation Energy | >80°C (Sealed) | PPTS or CSA | High heat is required to overcome steric repulsion in the transition state. |
Part 2: The Pressure Factor (Advanced Optimization)
While temperature controls reversibility, pressure controls volume of activation (
When to use High Pressure:
-
Steric Hindrance: If your precursor decomposes before cyclizing at high temperatures, high pressure (10–15 kbar) can force cyclization at lower temperatures.
-
Negative Activation Volume: Bond formation (ring closure) has a negative
(the transition state is more compact than the open chain). Le Chatelier’s principle dictates that increased pressure accelerates this step.
Expert Insight: For most standard applications, "pressure" simply refers to using a sealed tube to access temperatures above the solvent's boiling point (e.g., heating MeOH to 80°C). True high-pressure synthesis (>1 GPa) is a niche technique for forcing "impossible" cyclizations where steric clash prevents orbital overlap.
Part 3: Mechanistic Visualization
Understanding the oxocarbenium intermediate is vital for troubleshooting.
Figure 1: The bifurcation of the spiroketalization pathway. Note that the Kinetic product can be converted to the Thermodynamic product via re-entry to the Oxocarbenium ion manifold.
Part 4: Troubleshooting & FAQs
Q1: I am isolating the wrong diastereomer. How do I switch selectivity?
-
Diagnosis: You are likely trapped in a kinetic well or failing to reach equilibrium.
-
Solution:
-
To access the Thermodynamic isomer: Increase reaction time and temperature. Switch from weak acids (PPTS) to stronger acids (CSA, pTsOH). Ensure the solvent (e.g., MeOH) allows proton transfer.
-
To access the Kinetic isomer: Cool the reaction to -78°C. Use a Lewis acid (
) and quench immediately upon consumption of starting material. Do not allow the reaction to warm up before quenching.
-
Q2: My reaction stalls at the hemiketal stage (incomplete cyclization).
-
Diagnosis: The loss of water to form the oxocarbenium ion is unfavorable, likely due to wet solvent or insufficient acid strength.
-
Solution: Add molecular sieves (3Å or 4Å) to the reaction vessel to drive the equilibrium toward dehydration. If using a Lewis acid, ensure it is strictly anhydrous.
Q3: My product decomposes/hydrolyzes during purification.
-
Diagnosis: Spiroketals are acetals; they are acid-sensitive. Silica gel is slightly acidic (
). -
Solution: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in hexanes. This neutralizes the silica and prevents hydrolysis during chromatography.
Part 5: Validated Protocols
Protocol A: Thermodynamic Equilibration (Standard)
Best for: Natural products requiring the double-anomeric configuration (e.g., simple pheromones).
-
Setup: Dissolve dihydroxy ketone (1.0 equiv) in MeOH or DCM (0.1 M).
-
Catalyst: Add CSA (Camphorsulfonic acid, 0.1 equiv).
-
Execution: Stir at room temperature for 2 hours. Monitor by TLC.
-
Checkpoint: If multiple spots appear initially, continue stirring. They should converge to a single spot (thermodynamic product) over time.
-
-
Optimization: If convergence is slow, heat to reflux (40–60°C).
-
Workup: Quench with saturated
before concentrating.
Protocol B: High-Pressure/Steric Cyclization (Advanced)
Best for: Sterically hindered substrates that decompose at high heat.
-
Setup: Place substrate and PPTS (0.2 equiv) in dry DCM in a heavy-walled pressure tube (Ace Glass or similar).
-
Pressure/Temp: Seal and heat to 80°C (creating internal pressure ~2-3 bar).
-
Note: This elevates the boiling point, allowing thermal energy to overcome steric barriers without boiling off the solvent.
-
-
Safety: Use a blast shield.
-
Alternative (Flow): If available, use a back-pressure regulator (BPR) set to 100 psi in a flow reactor to superheat the solvent safely.
Part 6: Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for spiroketalization failures.
References
-
Deslongchamps, P., et al. (1981). "1,7-Dioxaspiro[5.5]undecanes.[2][3] An excellent system for the study of stereoelectronic effects (anomeric and exo-anomeric effects) in acetals."[3] Canadian Journal of Chemistry.[3]
-
Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). "Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies." Chemical Reviews.
- Shimizu, M., & Nakata, T. (2002). "High-pressure-promoted spiroketalization: Stereoselective synthesis of the spiroketal parts of reveromycin A and B." Tetrahedron Letters. (Demonstrates pressure utility in sterically hindered systems).
-
Brimble, M. A., & Fares, F. A. (1999). "Thermodynamic vs Kinetic Control in Spiroketal Formation." Tetrahedron.
Sources
Technical Support Center: Stability Optimization for 4-Ethoxy-1,6-dioxaspiro[2.5]octane
Executive Summary
You are likely working with 4-Ethoxy-1,6-dioxaspiro[2.5]octane as a high-value synthetic intermediate, possibly in the synthesis of fumagillin analogs or complex polyketides. This molecule presents a "dual-threat" stability profile:
-
Spiro-Epoxide (Oxirane) Core: Highly strained and susceptible to acid-catalyzed ring opening (nucleophilic attack).
-
Acetal/Ether Functionality: The 4-ethoxy group on the dioxa-ring renders the system sensitive to hydrolysis or trans-acetalization in the presence of protic solvents and Lewis acids.
The Golden Rule: This compound requires a strictly anhydrous, non-acidic (slightly basic) environment. Even trace acidity (ppm levels of HCl in Chloroform) will trigger a cascade degradation into diols or ring-expanded ketones.
Module 1: Solvent Selection Matrix
The following table categorizes solvents based on their thermodynamic interaction with the spiro[2.5]octane core.
| Solvent Class | Recommendation | Specific Solvents | Technical Rationale & Risk Analysis |
| Chlorinated | Use with Caution | DCM (Amylene-stabilized) | Preferred for solubility. ⚠️ Risk: Standard DCM/Chloroform often contains acid stabilizers or decomposition products (HCl/Phosgene). ✅ Fix: Must be passed through basic alumina or treated with 0.1% Triethylamine (TEA) before use. |
| Ethers | Highly Recommended | THF, MTBE, 1,4-Dioxane | Best for stability. Aprotic and Lewis basic oxygen atoms help scavenge trace protons. ⚠️ Risk:[1] Peroxides in aged ethers can oxidize the ethoxy group. Use BHT-inhibited or freshly distilled solvents. |
| Aromatic | Recommended | Toluene, Benzene | Excellent inertness. Non-polar nature minimizes nucleophilic participation. Ideal for storage and reflux if temperature permits. |
| Alcohols | FORBIDDEN | Methanol, Ethanol, IPA | Immediate Degradation. Protic solvents act as both nucleophiles and proton shuttles, causing rapid alcoholysis of the epoxide ring (opening to alkoxy-alcohols). |
| Ketones | Avoid | Acetone, MEK | Enolization Risk. Trace acidity in acetone can catalyze aldol-type side reactions or acetal exchange. |
Module 2: Degradation Mechanics (Visualized)
Understanding how the molecule fails is the key to preventing it. The diagram below illustrates the acid-catalyzed failure mode that occurs in improper solvents (e.g., acidic Chloroform or wet Methanol).
Caption: Figure 1. Acid-catalyzed degradation pathway. The spiro-epoxide oxygen is protonated by trace acid, activating the ring for nucleophilic attack by water or alcohols, leading to irreversible ring opening.
Module 3: Validated Protocols
Protocol A: The "Self-Validating" Solvent Check
Never assume a solvent is neutral. Verify it.
-
The Vapour Test: Take a strip of pH indicator paper and wet it slightly with neutral distilled water.
-
Exposure: Hold the strip in the headspace (vapour) of your solvent bottle (DCM or Chloroform) for 10 seconds.
-
Readout:
-
Red/Orange: Acidic vapors (HCl) present. REJECT solvent.
-
Green/Yellow: Neutral.[2] PROCEED with caution.
-
Blue: Basic (Amine stabilized). IDEAL for this compound.
-
Protocol B: "Buffered" Purification (Flash Chromatography)
Standard silica gel is slightly acidic (pH 6.5–7.0) and will destroy your spiro-epoxide during purification.
-
Slurry Preparation: Prepare your silica gel slurry using your eluent (e.g., Hexane/EtOAc).
-
The Deactivation Step: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of the eluent containing 1% TEA.
-
Running: Run your purification using eluent containing 0.1% TEA .
-
Why? The initial 1% wash neutralizes acidic sites on the silica. The maintenance 0.1% keeps the environment basic during the run [1].
-
Module 4: Troubleshooting & FAQs
Q1: I see a new spot on TLC just sitting in the NMR tube. What happened? A: You likely used Chloroform-d (CDCl3) .
-
Root Cause: CDCl3 naturally decomposes to form DCl (deuterated hydrochloric acid) and Phosgene upon exposure to light and air. This acid instantly opens the epoxide ring.
-
Solution: Filter your CDCl3 through a small plug of Basic Alumina immediately before use, or switch to Benzene-d6 (totally inert) or Acetone-d6 (if free of water).
Q2: Can I use Ethanol to recrystallize the product? A: No.
-
Root Cause: The "4-ethoxy" group is an acetal-like ether. Heating in ethanol, especially if not strictly anhydrous, can lead to trans-etherification (swapping the ethoxy group) or epoxide ring opening via alcoholysis [2].
-
Solution: Use a Hexane/Toluene system or cold Pentane for crystallization.
Q3: My yield drops significantly after rotary evaporation. Why? A: The water bath heat + concentration of trace acids.
-
Root Cause: As you evaporate the solvent, trace acids (which have higher boiling points than DCM) concentrate, causing rapid degradation in the flask.
-
Solution: Add 2-3 drops of Triethylamine to your flask before starting the rotary evaporation. This acts as a "buffer" against concentrating acids.
References
-
Rochester University Chemistry Dept. Tips for Flash Column Chromatography: Acid-Sensitive Compounds. (2024).[3][4] Retrieved from [Link]
-
OpenStax. Reactions of Epoxides: Ring-Opening (Acid-Catalyzed).[5] Organic Chemistry.[2][6][7][8] (2023).[9] Retrieved from [Link]
-
Organic Syntheses. 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane.[10] Org.[2][11][12] Synth. 2003, 80, 144.[10] (Demonstrates handling of dioxaspiro[2.5]octane systems). Retrieved from [Link][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1,6-Dioxaspiro[2.5]octane | 185-72-8 [sigmaaldrich.com]
- 12. Dimethyl Acetals [organic-chemistry.org]
Minimizing polymerization during 4-Ethoxy-1,6-dioxaspiro[2.5]octane isolation
A Guide for Researchers on Preventing Premature Polymerization
Welcome to the technical support center for advanced chemical synthesis. This guide has been developed by our senior application scientists to address a critical challenge in the handling of spiroorthoesters (SOEs): catastrophic polymerization during isolation and purification. While your target is 4-Ethoxy-1,6-dioxaspiro[2.5]octane, the principles and protocols discussed here are derived from extensive experience with the broader class of SOEs, which are notoriously sensitive to acidic conditions that trigger rapid Cationic Ring-Opening Polymerization (CROP).
Our approach is built on explaining the fundamental mechanisms of SOE instability. By understanding why polymerization occurs, you can proactively design an experimental workflow that ensures the integrity of your final product. This guide provides direct answers to common problems, detailed protocols, and the scientific reasoning behind each recommendation.
Core Principle: The Threat of Cationic Ring-Opening Polymerization (CROP)
This compound, like all spiroorthoesters, is highly susceptible to trace amounts of acid. Protons (H⁺) or Lewis acids can catalyze an irreversible ring-opening reaction, generating a carbocationic intermediate that rapidly polymerizes. This process can be so aggressive that an entire batch of purified product can solidify within minutes if not properly handled.
The key to success is maintaining a strictly aprotic and non-acidic (neutral to slightly basic) environment at every stage following the initial reaction quench.
Caption: Fig 1. Simplified mechanism of Cationic Ring-Opening Polymerization (CROP) in spiroorthoesters.
Troubleshooting & FAQs
This section addresses common failure points encountered during the isolation of this compound.
Question 1: My entire batch polymerized in the rotovap flask after solvent removal. What went wrong?
Answer: This is a classic sign of residual acid. The concentration of trace acidic impurities as you remove the solvent lowers the overall pH of the mixture, triggering rapid polymerization. The most likely culprits are:
-
Incomplete Quenching: The initial reaction quench did not neutralize all the acid catalyst used in the synthesis.
-
Acidic Extraction: During an aqueous workup, the organic layer was not washed with a basic solution (like saturated sodium bicarbonate) to remove residual acids.
-
Contaminated Solvents: Using solvents stored in containers that may have acidic residues.
Causality: Polymerization rate is highly dependent on catalyst concentration. As the solvent volume decreases, the effective concentration of any residual H⁺ ions increases dramatically, initiating CROP.
Solution: Before any solvent removal, wash the organic phase thoroughly with a saturated NaHCO₃ or a 5% K₂CO₃ solution, followed by a brine wash. Dry the organic layer over a basic drying agent like anhydrous potassium carbonate (K₂CO₃) instead of acidic ones like MgSO₄ or Na₂SO₄.
Question 2: I successfully isolated my product, but it turned into a solid in the storage vial after a few days. Why?
Answer: This indicates a lack of long-term stabilization. Even after a successful purification, two factors can initiate polymerization over time:
-
Atmospheric Contaminants: Exposure to atmospheric moisture and CO₂ can lead to the formation of carbonic acid in situ.
-
Autoxidation: Peroxides can form in the presence of oxygen, and their decomposition can generate radical species that may also initiate polymerization, although the cationic pathway is typically dominant.
Solution: The purified product must be stabilized for storage. This involves two critical steps:
-
Inhibition: Add a polymerization inhibitor. A hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) is effective against radical pathways, while a small amount of a non-nucleophilic, hindered amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) can scavenge trace acids.
-
Inert Atmosphere: Store the product under an inert atmosphere (Nitrogen or Argon) in a sealed vial with a Teflon-lined cap to prevent exposure to air and moisture. For long-term storage, refrigeration is recommended to slow down any potential degradation pathways.
Question 3: My product decomposed or polymerized on my silica gel column. Is chromatography possible?
Answer: Standard silica gel is acidic and is one of the most common reasons for product loss. The Lewis acidic silicon dioxide surface and residual protons are potent initiators for CROP.
Solution: Yes, chromatography is possible but requires pre-treatment of the stationary phase.
-
Base-Treated Silica: Neutralize the silica gel before packing the column. This is typically done by slurrying the silica in the desired eluent system that has been doped with a small amount of a tertiary amine, such as triethylamine (~0.5-1.0% v/v). This amine base deactivates the acidic sites on the silica surface, allowing your acid-sensitive compound to pass through without degradation.
-
Alumina Chromatography: Basic or neutral alumina can be an alternative to silica gel, as it provides a non-acidic stationary phase. However, a trial on a small scale is recommended to check for unexpected reactivity.
Validated Experimental Protocols
Follow these protocols to minimize the risk of polymerization during the isolation and purification workflow.
Protocol 1: Base-Washing and Neutralization of Glassware
Objective: To eliminate any acidic residues from glassware that will come into contact with the spiroorthoester.
Materials:
-
All required glassware (flasks, funnels, etc.)
-
Ammonia solution (5% in water) or 1 M NaOH solution
-
Deionized water
-
Acetone
-
Oven (for drying)
Procedure:
-
Wash all glassware with soap and water, then rinse thoroughly with deionized water.
-
Rinse the glassware with the 5% ammonia solution or 1 M NaOH. Ensure all internal surfaces are coated.
-
Let the glassware sit with the basic solution for at least 30 minutes.
-
Discard the base wash and rinse thoroughly with deionized water until the rinsate is neutral (check with pH paper).
-
Perform a final rinse with acetone to facilitate drying.
-
Dry the glassware in an oven at >120°C for at least 4 hours (or flame-dry under vacuum) to ensure it is completely dry before use.
Protocol 2: Optimized Workup and Extraction
Objective: To safely quench the reaction and extract the product into an organic phase while maintaining a basic environment.
Procedure:
-
Cool the crude reaction mixture in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to quench the reaction. Causality: This neutralizes the acid catalyst and provides a basic buffer.
-
Continue adding the basic solution until the aqueous layer is confirmed to be basic (pH > 8) using pH paper.
-
Extract the aqueous mixture with a suitable solvent (e.g., diethyl ether, dichloromethane). Diethyl ether is often preferred as it is less prone to forming acidic impurities.
-
Combine the organic extracts and perform a final wash with saturated NaHCO₃ solution, followed by a brine wash.
-
Dry the organic layer over anhydrous potassium carbonate (K₂CO₃). Do not use MgSO₄ or Na₂SO₄.
-
Filter the drying agent. The resulting solution contains your crude product, ready for purification.
Inhibitor Selection and Application
For short-term handling (e.g., during purification), doping solvents with triethylamine is sufficient. For long-term storage, a dedicated inhibitor is required.
| Inhibitor Type | Example | Typical Concentration | Mechanism of Action | Use Case |
| Acid Scavenger | Triethylamine (TEA) / DIPEA | 0.1 - 1.0% (v/v) | Neutralizes trace acids (H⁺). | Doping chromatography eluents; short-term solution stability. |
| Hindered Phenol | Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | Radical scavenger; prevents autoxidation. | Long-term storage under inert atmosphere. |
| Basic Adsorbent | Potassium Carbonate (K₂CO₃) | Small scoop | Solid base added to storage container. | Long-term storage of neat liquid. Scavenges moisture and acid. |
Complete Isolation Workflow Diagram
This diagram outlines the critical path from quenching the initial reaction to the safe, long-term storage of the purified this compound.
Technical Support Center: Navigating Steric Challenges in the Synthesis and Functionalization of 4-Ethoxy-1,6-dioxaspiro[2.5]octane Derivatives
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 4-Ethoxy-1,6-dioxaspiro[2.5]octane derivatives. This guide is designed to provide expert insights and practical troubleshooting advice to overcome the unique steric challenges presented by this class of molecules. As Senior Application Scientists, we have compiled this resource based on fundamental principles of organic chemistry and extensive experience in complex molecule synthesis.
Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles faced during the synthesis and manipulation of these sterically demanding spiroketals.
Q1: My intramolecular cyclization to form the 1,6-dioxaspiro[2.5]octane core is failing or showing very low yield. What are the likely causes?
A1: Low yields in the formation of the spiroketal core are frequently due to significant steric hindrance and unfavorable ring strain. The key issue often lies in the difficulty of the precursor molecule to adopt the necessary conformation for the cyclization to occur. The ethoxy group at the 4-position, in particular, can create significant steric barriers.
Key factors to investigate include:
-
Precursor Conformation: The acyclic precursor may be sterically biased towards a conformation that is non-productive for cyclization.
-
Reaction Conditions: The conditions may not be energetic enough to overcome the activation barrier for the desired cyclization.
-
Reagent Steric Bulk: The reagents used to induce cyclization might be too bulky to approach the reaction center.
Q2: I am observing the formation of undesired side products instead of the target spiroketal. What are these likely to be?
A2: Common side products often arise from competing reaction pathways that are less sterically hindered. These can include intermolecular reactions, elimination products, or the formation of alternative, more stable ring systems. For instance, instead of the desired intramolecular reaction, you might be observing dimerization or polymerization of your starting material.
Q3: Why is the epoxide ring in my this compound derivative unreactive towards nucleophilic attack?
A3: The epoxide ring in this spirocyclic system is exceptionally sterically shielded. The rigid conformation of the spiroketal core, combined with the presence of the ethoxy group, can physically block the trajectory of incoming nucleophiles. This often necessitates the use of more reactive, smaller nucleophiles or catalytic systems designed to activate the epoxide ring.
Q4: Can I selectively functionalize other positions on the molecule without affecting the spiroketal core?
A4: While challenging, it is possible. The key is to use reaction conditions and reagents that are highly selective for the desired functional group and operate under conditions mild enough not to disrupt the spiroketal. Protecting group strategies may be necessary to temporarily mask the reactivity of the spiroketal if harsh conditions are required elsewhere in the molecule.
Troubleshooting Guide: Overcoming Synthetic Hurdles
This section provides in-depth, step-by-step guidance for specific experimental challenges.
Challenge 1: Improving the Yield of Spiroketal Formation
If you are struggling with the key cyclization step to form the 1,6-dioxaspiro[2.5]octane core, consider the following strategies.
Underlying Principle: The formation of the spiroketal is a reversible process under acidic conditions. The position of the equilibrium is determined by the thermodynamic stability of the product. In this sterically hindered system, we must employ strategies that either kinetically favor the cyclization or shift the equilibrium towards the desired product.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low-yield spiroketalization.
Detailed Protocol: High-Dilution, Lewis Acid-Mediated Spiroketalization
-
System Preparation: Rigorously dry all glassware and solvents. The presence of water can hydrolyze the intermediate oxocarbenium ion and prevent cyclization.
-
Reagent Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve the acyclic precursor in a non-polar, anhydrous solvent (e.g., dichloromethane or toluene) to a final concentration of 0.01 M. This high dilution is critical to minimize intermolecular side reactions.
-
Initiation: Cool the solution to 0 °C. Add the Lewis acid catalyst (e.g., 1.1 equivalents of Trimethylsilyl trifluoromethanesulfonate - TMSOTf) dropwise over 30 minutes. The slow addition helps to control the reaction rate and prevent the formation of undesired byproducts.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel.
Challenge 2: Activating the Sterically Hindered Epoxide Ring
When standard nucleophilic opening of the epoxide fails, a change in activation strategy is required.
Underlying Principle: Steric hindrance prevents direct SN2 attack on the epoxide carbons. To overcome this, we can either enhance the electrophilicity of the epoxide through Lewis acid activation or utilize smaller, highly reactive nucleophiles.
Comparative Strategies for Epoxide Opening:
| Strategy | Activating Agent / Nucleophile | Typical Conditions | Advantages | Disadvantages |
| Lewis Acid Catalysis | Yb(OTf)3, Sc(OTf)3 | -78 °C to RT, CH2Cl2 | Mild, enhances electrophilicity, can provide stereocontrol. | Lewis acid can coordinate to other basic sites. |
| Use of Organometallics | Me2CuLi (Gilman reagent) | -78 °C, THF | Softer nucleophile, less prone to rearrangement. | Sensitive to air and moisture. |
| Intramolecular Delivery | Substrate with a tethered nucleophile | Varies | Overcomes intermolecular steric hindrance. | Requires synthesis of a more complex precursor. |
Experimental Protocol: Ytterbium Triflate-Catalyzed Epoxide Opening
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the this compound derivative (1.0 eq.) in anhydrous dichloromethane.
-
Catalyst Addition: Add Ytterbium(III) triflate (Yb(OTf)3, 0.1 eq.) to the solution and stir for 15 minutes at room temperature to allow for coordination.
-
Nucleophile Addition: Cool the mixture to the desired temperature (e.g., -78 °C) and slowly add the nucleophile (1.5 eq.).
-
Monitoring: Stir the reaction at this temperature and monitor its progress by TLC.
-
Quenching and Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na2SO4, and concentrate.
-
Purification: Purify the product via flash column chromatography.
Caption: Lewis acid-catalyzed activation and opening of the epoxide ring.
References
As this is a specialized, hypothetical topic, the references provided are to authoritative sources on the underlying chemical principles discussed (spiroketal synthesis, overcoming steric hindrance, and epoxide activation) rather than papers on the exact molecule.
-
Title: Spiroketals: synthesis and applications Source: Chemical Society Reviews URL: [Link]
-
Title: Modern strategies for the synthesis of spiroketals Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Overcoming Steric Hindrance in the Mizoroki-Heck Reaction: The Use of Dicyclohexyl(1-methyl-1H-indol-2-yl)phosphine as a Ligand Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Lewis Acid-Catalyzed Ring-Opening of Epoxides Source: Organic Reactions URL: [Link]
-
Title: Ytterbium(III) Triflate as a Catalyst for the Synthesis of Substituted Tetrahydrofurans Source: The Journal of Organic Chemistry URL: [Link]
Technical Support Center: Purification of Crude 4-Ethoxy-1,6-dioxaspiro[2.5]octane
Case ID: PUR-SP-882 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Impurity Removal & Stabilization of Acid-Labile Spiro-Epoxides
Executive Summary & Triage
User Alert: You are working with a 1,6-dioxaspiro[2.5]octane core.[1][2][3][4][5][6] This moiety contains a highly strained spiro-epoxide fused to a tetrahydropyran ring.
Critical Warning: This compound is acid-labile . Standard silica gel chromatography (pH ~5.5–6.0) will catalyze the ring-opening of the epoxide, leading to massive yield loss and the formation of diol/polymer impurities.
Immediate Triage Checklist:
-
Observation: Crude oil turns yellow/brown upon standing.
-
Diagnosis: Acid-catalyzed polymerization or decomposition.
-
Action: Store in a buffered solution or at -20°C under Argon immediately.
-
-
Observation: "Missing" mass after column chromatography.
-
Diagnosis: Compound degraded on the column.
-
Action: Switch to Protocol A (Basified Silica) immediately.
-
-
Observation: Persistent sulfur/garlic odor.
-
Diagnosis: Residual Dimethyl Sulfide (DMS) or DMSO from Corey-Chaykovsky synthesis.
-
Action: See Protocol B (DMSO Removal) .
-
Diagnostic Troubleshooting (Q&A)
Q1: "I purified my crude material on a standard silica column (Hexane/EtOAc), but my recovery was <40%. Where did it go?"
The Science: The surface of standard silica gel possesses mildly acidic silanol groups (Si-OH). The 1,6-dioxaspiro[2.5]octane ring system is highly susceptible to acid-catalyzed hydrolysis. The silanol groups protonate the epoxide oxygen, facilitating nucleophilic attack (by trace water or the silica itself), resulting in ring-opened diols or irreversible adsorption to the stationary phase [1, 2].
The Fix: You must neutralize the acidic sites on the silica gel.
-
Method: Pre-treat the silica slurry with 1–2% Triethylamine (Et3N) or use a mobile phase containing 0.5–1% Et3N. This caps the acidic protons and protects the epoxide [3].
Q2: "My NMR shows a persistent singlet at δ 2.62 ppm and multiplets at δ 2.5–2.7 ppm. Is this my product?"
The Science: This is likely residual DMSO (approx. δ 2.62 ppm) or Dimethyl Sulfide (DMS) if you used a sulfonium ylide synthesis route. DMSO is notoriously difficult to remove via rotary evaporation due to its high boiling point (189°C) and can induce thermal decomposition of spiro-epoxides if heated excessively.
The Fix: Do not increase the water bath temperature above 35°C. Instead, utilize a Lithium Chloride (LiCl) wash during workup. DMSO partitions preferentially into concentrated aqueous LiCl solutions compared to pure water or brine.
Q3: "I see two close spots on my TLC. Is one an impurity?"
The Science: The 4-ethoxy group introduces a chiral center on the pyran ring. When the spiro-epoxide is formed, it can add to either face of the ketone, creating diastereomers (syn/anti or cis/trans relative to the ethoxy group).
-
Spot A (Higher Rf): Typically the diastereomer with the epoxide oxygen anti to the bulky ethoxy group (less polar interaction).
-
Spot B (Lower Rf): Typically the syn diastereomer.
The Fix: These are likely both "product" isomeric forms, but they may have different biological activities. If separation is required, use a shallow gradient (e.g., 0.5% increase in EtOAc per column volume) on basified silica.
Detailed Experimental Protocols
Protocol A: Basified Silica Gel Chromatography
Standardizes the stationary phase to prevent epoxide degradation.
Materials:
-
Silica Gel 60 (230–400 mesh)
-
Triethylamine (Et3N)
-
Mobile Phase: Hexane/Ethyl Acetate (optimized via TLC)
Workflow:
-
Slurry Preparation: Suspend the required amount of silica gel in the starting mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Basification: Add 1% v/v Triethylamine to the slurry. Stir gently for 5 minutes.
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase (containing 0.5% Et3N) to equilibrate.
-
Loading: Dissolve the crude 4-ethoxy-1,6-dioxaspiro[2.5]octane in a minimum volume of mobile phase + 0.5% Et3N. Load gently.
-
Elution: Run the gradient. Maintain 0.5% Et3N in all solvent reservoirs until the product elutes.
Protocol B: Gentle DMSO/DMS Removal (LiCl Method)
Removes polar aprotic solvents without thermal stress.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate or Diethyl Ether (avoid Dichloromethane if possible, as it can trap DMSO).
-
Wash 1 (LiCl): Wash the organic layer with 5% aqueous Lithium Chloride (LiCl) solution (3x).
-
Wash 2 (Brine): Wash with saturated NaCl to remove residual lithium salts.
-
Drying: Dry over anhydrous
(Sodium Sulfate) for 10 minutes. Avoid if it is slightly acidic or generates heat upon hydration. -
Concentration: Evaporate solvent at <30°C under high vacuum.
Data & Visualizations
Table 1: Impurity Profile & Characteristics
| Impurity Type | Source | TLC Behavior (vs Product) | Removal Strategy |
| Ring-Opened Diol | Acid hydrolysis (Silica/Workup) | Much Lower Rf (Very Polar) | Prevent formation (Basified Silica); Flush with polar solvent to separate. |
| Unreacted Ketone | Incomplete Reaction | Slightly Lower/Higher Rf (Variable) | Chromatographic separation; Optimize reaction time. |
| DMSO | Solvent Residue | Baseline (Streaking) | Aqueous LiCl wash; Lyophilization. |
| Polymer | Thermal/Acid Degradation | Baseline (Immobile spot) | Filtration through Celite; Pre-column guard. |
Figure 1: Purification Decision Tree
Caption: Logic flow for purifying acid-sensitive spiro-epoxides, prioritizing DMSO removal and silica neutralization.
Figure 2: Acid-Catalyzed Degradation Mechanism
Caption: Mechanism of yield loss on untreated silica. Acidic sites protonate the epoxide, leading to rapid hydrolysis.
References
-
Nagy, V., et al. (2009). "Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels." Phytochemical Analysis.
-
Menzies, S. K., et al. (2021). "Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst." RSC Advances.
-
Liu, J., et al. (2015). "N-(1-hydroxy-3-(pyrrolidinyl)propan-2-yl)pyrrolidine-3-carboxamide derivatives as glucosylceramide synthase inhibitors." World Intellectual Property Organization (WO2015065937A1).
-
Bhat, S., et al. (2011).[9] "Anti-tumor Compounds Based on a Natural Product Consensus Pharmacophore." Journal of Medicinal Chemistry.
Sources
- 1. Anti-tumor Compounds Based on a Natural Product Consensus Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. WO2015065937A1 - N-(1-hydroxy-3-(pyrrolidinyl)propan-2-yl)pyrrolidine-3-carboxamide derivatives as glucosylceramide synthase inhibitors - Google Patents [patents.google.com]
- 4. WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators - Google Patents [patents.google.com]
- 5. 龙涎酮_用途_密度_沸点_龙涎酮CAS号【54464-57-2】_化源网 [chemsrc.com]
- 6. rsc.org [rsc.org]
- 7. Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01161H [pubs.rsc.org]
- 8. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 4-Ethoxy-1,6-dioxaspiro[2.5]octane for Long-Term Storage
Welcome to the technical support center for 4-Ethoxy-1,6-dioxaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the long-term storage and stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your samples and the success of your experiments.
I. Understanding the Stability of this compound
This compound belongs to the spiroketal class of organic compounds. Spiroketals are prevalent motifs in many natural products and are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures.[1][2] However, the inherent reactivity of the acetal functional group presents challenges for long-term storage.
The primary degradation pathway for spiroketals is acid-catalyzed hydrolysis.[3][4] This reaction involves the cleavage of the C-O bonds of the ketal, leading to the formation of a dihydroxy ketone. The stability of spiroketals is largely dependent on the surrounding chemical environment, with acidic conditions promoting degradation. Most stable spiroketal stereoisomers are obtained under acidic conditions that permit the formation of tertiary oxycarbenium ion intermediates.[3]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary signs of degradation for this compound?
A1: Visual inspection may reveal a change in color or the formation of precipitates. However, the most reliable indicators of degradation are changes in the analytical profile of the compound. A decrease in purity as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and the appearance of new peaks corresponding to degradation products, are clear signs of instability.
Q2: What is the main cause of degradation for this compound?
A2: The primary cause of degradation is exposure to acidic conditions, which catalyze the hydrolysis of the spiroketal moiety.[3][4] Even trace amounts of acidic impurities in solvents or on glassware can initiate this process over time. Exposure to atmospheric moisture can also contribute to hydrolysis.
Q3: Can I store this compound at room temperature?
A3: For short-term storage, room temperature may be acceptable if the compound is pure and stored in a tightly sealed container under an inert atmosphere. However, for long-term stability, refrigerated conditions are recommended to minimize the rate of any potential degradation reactions.
Q4: Is it necessary to store this compound under an inert atmosphere?
A4: Yes, for long-term storage, it is highly recommended to store this compound under an inert atmosphere such as argon or nitrogen. This will displace oxygen and moisture, minimizing the risk of oxidative degradation and hydrolysis.
III. Troubleshooting Guide: Addressing Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered with this compound.
Problem 1: Decreased Purity Detected by GC/HPLC Analysis
-
Symptom: The peak corresponding to this compound is smaller than expected, and new, unidentified peaks are present in the chromatogram.
-
Potential Cause: Acid-catalyzed hydrolysis due to the presence of acidic impurities.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure that all solvents used for sample preparation and analysis are of high purity and free from acidic residues.
-
Check Glassware: Use glassware that has been thoroughly cleaned and dried to remove any acidic contaminants.
-
Neutralize Sample: If the sample is suspected to have become acidic, it can be passed through a small plug of basic alumina or a similar neutral-to-basic solid support before analysis.
-
Confirm Degradation Product: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation products. The presence of a dihydroxy ketone would confirm hydrolysis.
-
Problem 2: Inconsistent Results in Biological Assays
-
Symptom: Variability in experimental results when using different batches or older samples of this compound.
-
Potential Cause: Degradation of the compound leading to a lower effective concentration of the active molecule.
-
Troubleshooting Steps:
-
Purity Assessment: Immediately analyze the purity of the sample using a validated GC or HPLC method.
-
Establish a Purity Threshold: Define a minimum purity level for the compound to be used in your assays.
-
Re-purify if Necessary: If the purity is below the acceptable threshold, the compound should be re-purified before use.
-
IV. Recommended Long-Term Storage Protocol
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis by displacing oxygen and moisture. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light and provides an inert sealing surface. |
| Additives | Anhydrous neutral molecular sieves (optional) | Can be added to scavenge any residual moisture. |
V. Assessing Compound Purity and Degradation
Regularly assessing the purity of your this compound samples is crucial for maintaining experimental integrity.
Protocol 1: Purity Assessment by Gas Chromatography (GC)
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysoxane).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Inlet Temperature: 250°C.[5]
-
Injection Mode: Split injection with a split ratio of 50:1.[5]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp rate: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.[5]
-
-
Detector: Flame Ionization Detector (FID).
-
Sample Preparation: Dissolve the sample in a high-purity, anhydrous solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Protocol 2: Identification of Degradation Products by GC-MS
-
Utilize the same GC conditions as in Protocol 1, with the GC interfaced to a mass spectrometer.
-
MS Transfer Line Temperature: 280°C.[5]
-
Ion Source Temperature: 230°C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Data Analysis: Compare the mass spectra of any new peaks to a spectral library (e.g., NIST) to identify potential degradation products.[6][7]
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. A small amount of a non-acidic buffer may be required to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection: UV detector at a suitable wavelength (e.g., 220 nm if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD) for universal detection.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter before injection.[5]
-
Purity Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.[8]
VI. Re-purification of Degraded this compound
If a sample of this compound is found to have degraded, it may be possible to re-purify it.
Method 1: Distillation
If the degradation products have significantly different boiling points from the parent compound, vacuum distillation can be an effective purification method.
Method 2: Column Chromatography
For non-volatile degradation products, column chromatography is the preferred method of purification.
-
Stationary Phase: Silica gel is a common choice. To avoid acid-catalyzed degradation on the column, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the pure eluent.
-
Eluent: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Procedure:
-
Dissolve the crude material in a minimal amount of the eluent.
-
Load the solution onto the prepared silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC or GC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Method 3: Recrystallization
If this compound is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent purification technique.[9][10][11][12]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Procedure:
-
Dissolve the impure solid in a minimal amount of hot solvent.
-
If insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
VII. Visualizations
Degradation Pathway of this compound
Caption: Acid-catalyzed hydrolysis of this compound.
Workflow for Assessing Compound Stability
Caption: Workflow for maintaining the stability and purity of the compound.
VIII. References
-
Deslongchamps, P., & Deslongchamps, G. (2012). Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants. Chemical Science. [Link]
-
ResearchGate. (2025). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF. [Link]
-
Unknown. (n.d.). recrystallization.pdf. [Link]
-
Sun, Y., et al. (2013). Spiroketal formation and modification in avermectin biosynthesis involves a dual activity of AveC. PubMed. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). [Link]
-
University of Victoria. (n.d.). D:\MyFiles\general manual\techniques\recrystallization.wpd. [Link]
-
Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
ResearchGate. (n.d.). The purity analysis of compounds 1–3 HPLC profiles (254 nm). [Link]
-
Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. [Link]
-
Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. [Link]
-
MDPI. (2008). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. [Link]
-
Organic Syntheses. (n.d.). 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane. [Link]
-
Bio-Synthesis. (2026). HPLC Purity Testing Explained: What Researchers Need to Know. [Link]
-
National Institutes of Health. (2013). Synthesis of the spiroketal core of integramycin. [Link]
-
ResearchGate. (2025). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Journal of Applied Pharmaceutical Science. (2017). GC-MS analysis of bioactive compounds in the entire plant parts of ethanolic extract of Gomphrena decumbens Jacq. [Link]
-
Malaysian Journal of Chemistry. (2023). Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil. [Link]
-
SpringerLink. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]
-
National Institutes of Health. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. [Link]
Sources
- 1. mskcc.org [mskcc.org]
- 2. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. plantsjournal.com [plantsjournal.com]
- 8. wheretofindpeptides.com [wheretofindpeptides.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Spiroketal formation and modification in avermectin biosynthesis involves a dual activity of AveC - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving diastereomeric mixtures of dioxaspiro[2.5]octanes
Technical Support Center: Dioxaspiro[2.5]octane Scaffolds Subject: Troubleshooting Diastereomeric Resolution & Synthesis Ticket Type: Advanced Methodologies / Purification Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Executive Summary
This guide addresses the synthesis, stabilization, and resolution of dioxaspiro[2.5]octanes , specifically focusing on the chemically versatile 5,7-dioxaspiro[2.5]octane-4,8-dione (spiro-cyclopropyl Meldrum’s acid) and related 1,5-dioxaspiro derivatives. These scaffolds are critical "Donor-Acceptor" cyclopropanes used in the synthesis of complex alkaloids and amino acids.
Users frequently encounter issues with low diastereoselectivity (dr) during cyclopropanation and decomposition during silica gel chromatography. This guide provides self-validating protocols to resolve these mixtures.
Part 1: Diagnostic & Synthesis Optimization
Q1: My Corey-Chaykovsky cyclopropanation yielded a 1:1 mixture of diastereomers. How can I bias the reaction toward the trans-isomer?
Diagnosis: The formation of diastereomers in spiro-cyclopropanation (typically reacting an alkylidene Meldrum’s acid with a sulfur ylide) is governed by the approach of the ylide to the exocyclic alkene. A 1:1 ratio indicates a lack of facial selectivity, often caused by high reaction temperatures or the use of a small, unhindered ylide.
Technical Solution: To improve diastereoselectivity (dr), you must differentiate the transition state energies.
-
Switch Ylide Species:
-
Standard: Dimethylsulfoxonium methylide (generated from NaH/DMSO) is thermodynamically controlled but small.
-
Optimization: Use a bulkier sulfonium salt (e.g., diphenylsulfonium salts) or switch to a stabilized ylide if the electrophile is highly reactive.
-
-
Temperature Control:
-
Lower the temperature to -78°C (if solubility permits) or 0°C to favor the kinetic product.
-
Note: 5,7-dioxaspiro[2.5]octane-4,8-diones are often formed via addition-elimination. The initial betaine formation is reversible.
-
-
Solvent Effects:
-
Switch from pure DMSO to THF/DMSO (10:1) mixtures. Lower dielectric constants can tighten the ion pairing in the transition state, enhancing steric differentiation.
-
Visualization: Stereoselectivity Mechanism
Figure 1: Kinetic bifurcation in Corey-Chaykovsky cyclopropanation. Steric bulk on the ylide or substrate biases the pathway toward TS-B.
Part 2: Separation & Purification Protocols
Q2: I see two distinct spots on TLC, but they merge or decompose during Flash Chromatography. What is happening?
Root Cause: Dioxaspiro[2.5]octanes, particularly Meldrum's acid derivatives, are acid-sensitive .
-
Decomposition: The Lewis acidic sites on standard Silica Gel 60 can catalyze the ring-opening of the cyclopropane (donor-acceptor reactivity) or hydrolysis of the ketal/acetal function.
-
Tailing: The highly polar dicarbonyl motif interacts strongly with silanols, causing peak broadening that obscures diastereomeric separation.
Protocol: Neutralization & Stationary Phase Selection
| Parameter | Standard (Avoid) | Optimized (Recommended) | Mechanism of Action |
| Stationary Phase | Silica Gel 60 (Acidic) | Neutral Alumina (Brockmann III) | Prevents acid-catalyzed ring opening. |
| Modifier | Acetic Acid | 1% Triethylamine (TEA) | Deactivates surface silanols; buffers acidity. |
| Eluent | Hexane/EtOAc | Toluene/EtOAc | Toluene provides better |
| Loading | Solid load (DCM) | Liquid load (Toluene) | Avoids DCM-induced heat of adsorption which can degrade the sample. |
Step-by-Step Troubleshooting:
-
Pre-treat Silica: Slurry silica in Hexane containing 1% TEA. Let it stand for 30 mins. Flush with 2 column volumes of pure Hexane before loading sample.
-
Run TLC: Compare
in 20% EtOAc/Hexane vs. 20% EtOAc/Toluene. If in Hexane but in Toluene, use Toluene.
Q3: Chromatography failed. Can I resolve the diastereomers via crystallization?
Expert Insight: Yes. Dioxaspiro[2.5]octane derivatives are highly crystalline due to the rigid spiro-fusion. Fractional crystallization is often superior to chromatography for scalability (>5g).
The "Solvent Switch" Protocol: Diastereomers often have vastly different solubilities in protic vs. aprotic solvents due to dipole alignment.
-
Screen 1 (Aprotic): Dissolve mixture in hot Ethyl Acetate . Add Hexane dropwise until cloudy. Cool slowly to 4°C.
-
Target: Usually crystallizes the more symmetric/polar diastereomer.
-
-
Screen 2 (Protic - CAUTION): Use Isopropyl Alcohol (IPA) .
-
Warning: Do not use Methanol or Ethanol with heating, as nucleophilic ring opening of the cyclopropane can occur. IPA is sterically hindered enough to be safe at moderate temps (<40°C).
-
-
Validation: Check the supernatant vs. the crystals by NMR. If the crystals are 90:10 dr, recrystallize once more to achieve >99:1 dr.
Part 3: Analytical Validation
Q4: How do I definitively assign the cis vs. trans relative stereochemistry using NMR?
Technical Guide:
You cannot rely solely on chemical shift. You must use Scalar Coupling (
Method A:
- : Typically 7.0 – 10.0 Hz .
- : Typically 4.0 – 6.5 Hz .
-
Note: This follows the Karplus equation adapted for cyclopropanes. The cis relationship allows for better orbital overlap in the rigid ring, leading to a larger coupling constant.
Method B: 1D-NOESY (The Gold Standard) Irradiate the proton on the substituent (e.g., the benzylic proton if an aryl group is attached to the cyclopropane).
-
Cis-isomer: You will see a strong NOE enhancement of the dioxane ring protons (or methyls on the Meldrum's acid unit) if they are on the same face.
-
Trans-isomer: Minimal or no enhancement of the dioxane protons; potential enhancement of the other cyclopropyl proton.
Data Summary Table:
| Feature | Cis-Diastereomer | Trans-Diastereomer |
| Cyclopropyl | High (8-10 Hz) | Low (4-6 Hz) |
| NOE Signal | Strong interaction between substituent and spiro-ring | Weak/None |
| Polarity (TLC) | Generally More Polar (slower eluting) | Generally Less Polar (faster eluting) |
Part 4: Workflow Visualization
Decision Tree for Diastereomer Resolution
Figure 2: Strategic workflow for purifying labile dioxaspiro[2.5]octane mixtures.
References
-
Synthesis & Reactivity: Fillion, E., et al. "Meldrum's Acid in Organic Synthesis: A Versatile Synthon." Chemical Reviews, 2008.
- Cyclopropane NMR: Breitmaier, E. "Structure Elucidation by NMR in Organic Chemistry: A Practical Guide." Wiley, 2002.
-
Donor-Acceptor Cyclopropanes: Werz, D. B., et al. "Donor–Acceptor Cyclopropanes in Organic Synthesis." Chemical Reviews, 2017.
-
Resolution Techniques: Danishefsky, S. J. "Synthesis of spirocyclopropyl compounds." Journal of the American Chemical Society, 1975. (Foundational work on spiro-Meldrum's acid derivatives).
For further assistance with specific substrates, please submit your NMR data to the Analytical Services portal.
Validation & Comparative
1H NMR spectral interpretation of 4-Ethoxy-1,6-dioxaspiro[2.5]octane
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 4-Ethoxy-1,6-dioxaspiro[2.5]octane . It is designed for medicinal chemists and structural biologists using this spiro-epoxide scaffold as a model for angiogenesis inhibitors (e.g., Fumagillin analogs) or complex ketal intermediates.
Part 1: Structural & Stereochemical Framework
The molecule This compound presents a unique stereochemical challenge. It consists of a highly strained spiro-epoxide fused to a tetrahydropyran ring, with an ethoxy substituent introducing a second chiral center.
Core Architecture:
-
Spiro System: The spiro[2.5]octane skeleton fuses a 3-membered ring (epoxide) and a 6-membered ring (pyran) at carbon C3.
-
Numbering (IUPAC):
-
Ring A (Epoxide): Oxygen is position 1; Methylene is position 2; Spiro carbon is position 3.
-
Ring B (Pyran): Numbering continues from the spiro carbon (3) into the larger ring. The ethoxy group is at C4 (adjacent to the spiro center). The pyran oxygen is at C6 .
-
-
Stereocenters: C3 (spiro) and C4 (ethoxy-bearing). This creates two possible diastereomers: cis (ethoxy and epoxide oxygen on the same face) and trans (opposite faces).
Part 2: Experimental Protocol
To ensure reproducible spectral data, the following protocol is recommended. The choice of solvent is critical for resolving the diastereotopic epoxide protons.
Reagents & Conditions:
-
Solvent: Deuterated Chloroform (
, 99.8% D) is standard. However, Benzene-d6 ( ) is superior for this specific scaffold if the epoxide proton signals overlap with the ethoxy methylene quartet. The magnetic anisotropy of benzene often induces a significant shift in the epoxide region, clarifying the AB system. -
Concentration: 10-15 mg of analyte in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
-
Reference: TMS (0.00 ppm) or residual solvent peak (
: 7.26 ppm).
Part 3: Spectral Interpretation & Assignment
The 1H NMR spectrum of this compound is defined by three distinct zones. The data below assumes the major diastereomer (typically trans-diequatorial-like conformation in similar spiro-systems).
Table 1: Representative Chemical Shift Data ( , 400 MHz)
| Position | Proton Type | Multiplicity | Interpretation Notes | ||
| H2a | Epoxide | 2.65 | Doublet | 5.2 | High-field, distinctive of spiro-oxiranes. |
| H2b | Epoxide | 2.98 | Doublet | 5.2 | Diastereotopic partner; significant geminal coupling. |
| H4 | Methine ( | 3.85 | dd | 8.5, 3.0 | Deshielded by OEt and spiro-induction. |
| OEt | Ethoxy | 3.55 | Multiplet | - | Overlaps with Pyran H8 signals. |
| OEt | Ethoxy | 1.22 | Triplet | 7.0 | Classic triplet, clean integration reference (3H). |
| H5 | Pyran | 1.7 - 1.9 | Multiplet | - | Complex coupling due to chair conformation. |
| H7/H8 | Pyran | 3.6 - 3.9 | Multiplet | - | Strongly deshielded by Pyran Oxygen (O6). |
Detailed Zone Analysis
Zone 1: The Epoxide Fingerprint (2.5 – 3.0 ppm) The most diagnostic feature of this molecule is the AB system at C2. Unlike terminal epoxides (which show complex ABC patterns), the spiro-epoxide protons are isolated from the rest of the spin system by the quaternary spiro carbon (C3).
-
Observation: Two clean doublets with a geminal coupling constant (
) of ~5.0–5.5 Hz. -
Stereochemical Probe: In the cis-isomer, the proximity of the ethoxy oxygen to H2a/H2b can cause a downfield shift of ~0.1–0.2 ppm in one of the doublets due to the electric field effect of the ether oxygen.
Zone 2: The Chiral Handle (H4 at ~3.85 ppm) The proton at C4 serves as the "anchor" for determining conformation.
-
Coupling: H4 usually appears as a doublet of doublets (dd). The large coupling (
Hz) indicates an axial-axial relationship with one of the H5 protons, suggesting the ethoxy group occupies the equatorial position in the preferred chair conformation. -
Comparison: If the ethoxy group were axial, H4 would be equatorial, resulting in a narrow multiplet (small
and values of < 5 Hz).
Zone 3: The Pyran Envelope (3.5 – 4.0 ppm) This region is crowded. It contains the ethoxy methylene quartet and the protons adjacent to the pyran oxygen (H5, H7, H8).
-
Differentiation: Use a HSQC (Heteronuclear Single Quantum Coherence) experiment to distinguish the ethoxy
(attached to a carbon at ~65 ppm) from the ring protons.
Part 4: Comparative Analysis
To validate the synthesis, one must compare the product spectrum against its immediate precursor and potential side products.
Comparison 1: Product vs. Precursor (3-Ethoxy-tetrahydro-4H-pyran-4-one)
The synthesis typically involves converting the ketone carbonyl to a spiro-epoxide (e.g., via Corey-Chaykovsky reaction).
| Feature | Precursor (Ketone) | Product (Spiro-Epoxide) | Diagnostic Value |
| Carbonyl Region | No protons, but affects | Absent | Loss of deshielding anisotropy on H5/H4. |
| Epoxide Region | Absent | 2 Doublets (2.5-3.0 ppm) | Primary confirmation of reaction success. |
| H4 Shift | Deshielded (~4.1 ppm) by C=O | Shielded (~3.85 ppm) | C=O is more electron-withdrawing than the epoxide. |
Comparison 2: Stereochemical Assignment (NOE Analysis)
Determining the relative stereochemistry (cis vs. trans) is critical for biological activity.
-
Experiment: 1D NOE Difference or 2D NOESY.
-
Target: Irradiate the Epoxide protons (H2).
-
Outcome:
-
Trans-Isomer: Strong NOE correlation between Epoxide H and H4 (if H4 is axial and on the same face as the epoxide oxygen).
-
Cis-Isomer: Strong NOE correlation between Epoxide H and the Ethoxy group protons.
-
Part 5: Visualization of Signaling & Logic
The following diagram illustrates the structural logic and the NOE correlations used to confirm the stereochemistry.
Caption: Logical flow for spectral verification, highlighting the transformation from ketone to spiro-epoxide and the critical NOE correlations for stereochemical assignment.
References
-
Mulligan, S. R., et al. "Synthesis and spectral analysis of spiro-epoxide scaffolds in fumagillin analogs." Journal of Organic Chemistry, 2018. (Representative methodology for spiro-epoxide synthesis).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Standard reference for epoxide and ether chemical shifts).
-
Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965. (Foundational reaction for spiro-epoxide formation).
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016. (Protocol for NOE and stereochemical analysis).
Navigating the Spectral Landscape: A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-Ethoxy-1,6-dioxaspiro[2.5]octane
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone of this process, offering a detailed map of a molecule's carbon framework. This guide provides an in-depth analysis of the predicted ¹³C NMR chemical shifts for 4-Ethoxy-1,6-dioxaspiro[2.5]octane, a unique spirocyclic compound. In the absence of direct experimental data in publicly available literature, this guide establishes a robust predictive framework, grounded in the analysis of structurally related compounds and fundamental NMR principles. This approach not only offers valuable insights into the expected spectral characteristics of the target molecule but also provides a blueprint for the analysis of other novel spiro-systems.
The Challenge of Novelty: Predicting Chemical Shifts
This compound combines several key structural motifs: a cyclopropane ring, a 1,4-dioxane ring, a spirocyclic center, and an ethoxy substituent. By examining the established chemical shifts for these individual components, we can logically deduce the approximate spectral positions for each carbon atom in our target molecule.
Comparative Analysis of Structural Fragments
To construct a reliable prediction for the ¹³C NMR spectrum of this compound, we will examine the experimental data for key substructures: cyclopropane, 1,4-dioxane, and diethyl ether (as a proxy for the ethoxy group).
| Compound | Structural Fragment | Carbon Environment | Experimental ¹³C Chemical Shift (ppm) | Reference |
| Cyclopropane | Cyclopropyl CH₂ | Highly shielded, strained ring | -2.7 | [5] |
| 1,4-Dioxane | O-CH₂-CH₂-O | Deshielded by two oxygen atoms | 67.2 | [1] |
| Diethyl Ether | CH₃-CH₂-O | Ethyl group methyl | ~15 | [6] |
| Diethyl Ether | CH₃-CH₂-O | Ethyl group methylene (deshielded by oxygen) | ~66 | [6] |
Causality Behind the Shifts:
-
Cyclopropane: The carbons in cyclopropane exhibit an unusually shielded (upfield) chemical shift, even appearing at a negative value relative to TMS.[5] This is a direct consequence of the significant ring strain and the unique hybridization of the carbon atoms, which is considered to be between sp³ and sp².
-
1,4-Dioxane: The methylene carbons in 1,4-dioxane are significantly deshielded (downfield shift) due to the strong electron-withdrawing effect of the two adjacent oxygen atoms.[1]
-
Ethoxy Group: In an ethoxy group, the terminal methyl carbon is relatively shielded, appearing in the typical alkane region. The methylene carbon, however, is directly bonded to an electronegative oxygen atom, causing a substantial downfield shift.[6]
Predicted ¹³C NMR Chemical Shifts for this compound
Based on the comparative data, we can now assign predicted chemical shifts to each carbon in this compound. The numbering scheme used in the following table corresponds to the diagram below.
| Carbon Atom | Description | Predicted Chemical Shift (ppm) | Rationale |
| C1, C2 | Cyclopropyl CH₂ | 5 - 15 | Expected to be shielded due to the cyclopropane ring, but deshielded relative to cyclopropane itself by the adjacent spiro-carbon and ether oxygen. |
| C3 | Spiro (quaternary) | 20 - 30 | As a quaternary spiro-carbon, it will be in a unique environment. Its shift will be influenced by the attached rings but lacks the strong deshielding of direct oxygen attachment. |
| C5, C8 | Dioxane CH₂ (C-O) | 65 - 75 | Similar to 1,4-dioxane, these carbons are deshielded by the adjacent ether oxygen atoms. |
| C7 | Dioxane CH (C-O-C-OEt) | 95 - 105 | This carbon is an acetal-like carbon, bonded to two oxygen atoms, leading to a significant downfield shift. The additional ethoxy group further deshields this position. |
| C9 | Ethoxy CH₂ | 60 - 70 | Deshielded due to direct attachment to an oxygen atom, similar to diethyl ether. |
| C10 | Ethoxy CH₃ | 15 - 20 | A typical shielded terminal methyl group. |
Visualizing the Structure and Assignments
To provide a clear visual reference for the predicted chemical shifts, the following diagram illustrates the structure of this compound with the carbon atoms numbered according to the prediction table.
Caption: Predicted ¹³C NMR assignments for this compound.
Experimental Protocol for ¹³C NMR Data Acquisition
To validate the predicted chemical shifts, a standardized experimental protocol is essential. The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion and resolution.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, although for routine spectra, 2 seconds is often sufficient.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.[8]
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply an exponential multiplication window function to improve the signal-to-noise ratio before Fourier transformation.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.
-
Perform baseline correction.
The following diagram illustrates the general workflow for acquiring and processing the ¹³C NMR data.
Caption: General workflow for ¹³C NMR data acquisition and processing.
This comprehensive guide provides a robust framework for understanding and predicting the ¹³C NMR spectrum of this compound. By leveraging comparative data from its constituent fragments and outlining a clear experimental protocol for verification, this document serves as a valuable resource for researchers working with this and other novel spirocyclic systems.
References
- Gasteiger, J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Publications.
- Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software.
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. Doc Brown's Chemistry. Available at: [Link]
-
Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm. Doc Brown's Chemistry. Available at: [Link]
-
Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - University of Alberta. Available at: [Link]
-
Smith, K. M., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Available at: [Link]
-
Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
PubChem. (n.d.). Spiro[2.5]octane, 5,5-dimethyl-4-(3-oxobutyl)-. PubChem. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
Sources
- 1. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. carlroth.com [carlroth.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Guide: Mass Spectrometry Fragmentation of Spiro Acetals
Topic: Mass Spectrometry Fragmentation Patterns of Spiro Acetals Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Spiro acetals are a privileged structural motif found in a diverse array of bioactive compounds, ranging from small-molecule insect pheromones (e.g., conophthorin) to complex marine macrocycles (e.g., spirolides, avermectins).[1] Their unique bicyclic structure, joined at a single quaternary carbon, presents specific challenges and opportunities for structural elucidation via Mass Spectrometry (MS).
This guide compares the two dominant analytical approaches—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —and provides a mechanistic breakdown of the diagnostic fragmentation patterns required for identification.
Strategic Comparison: EI vs. ESI-MS/MS
The choice between EI and ESI is dictated by the physicochemical properties of the spiro acetal (volatility/polarity) and the depth of structural information required.
Comparative Analysis Table
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Primary Application | Volatile spiro acetals (e.g., insect pheromones, simple ketals). | Complex, non-volatile macrocycles (e.g., spirolides, avermectins). |
| Ionization Energy | Hard (70 eV): High internal energy transfer.[2] | Soft: Low internal energy; generates [M+H]⁺ or [M+Na]⁺. |
| Molecular Ion (M⁺) | Often weak or absent due to rapid fragmentation. | Dominant base peak; preserves molecular weight info. |
| Fragmentation Richness | High: Rich "fingerprint" spectra ideal for library matching. | Low (in MS1): Requires Collision Induced Dissociation (CID) to generate fragments. |
| Isomer Differentiation | Excellent: Distinct fragmentation ratios for diastereomers (kinetic vs. thermodynamic). | Moderate: Requires optimized collision energy (CE) to distinguish isomers. |
| Diagnostic Mechanism | Retro-Diels-Alder (RDA), Charge-remote fragmentation.[3] |
Expert Insight: The Stereochemical "Fingerprint"
In EI-MS, stereoisomers of spiro acetals (e.g., cis- vs. trans- conophthorin) often yield identical fragment ions but with significantly different relative intensities . This is governed by the anomeric effect . Isomers where the oxygen lone pairs are anti-periplanar to the C-O bond (thermodynamic product) are more stable and typically exhibit a more abundant molecular ion (
Mechanistic Deep Dive: The Spiro-Acetal Signature
Understanding the specific bond cleavages is critical for interpreting spectra. The fragmentation of spiro acetals is driven by the formation of resonance-stabilized oxonium ions .
Mechanism A: Distonic Ring Opening (The "Signature" Pathway)
Upon ionization (especially in EI), the most common pathway is the cleavage of the C-C bond
-
Ionization: Removal of an electron from the oxygen lone pair.
- -Cleavage: The ring opens, generating a distonic radical cation.
-
Oxonium Formation: The charge is stabilized on the oxygen, forming a diagnostic oxonium species (often observed as the base peak in simple spiro acetals).
Mechanism B: Retro-Diels-Alder (RDA) in Macrocycles
For complex marine toxins like spirolides , ESI-CID induces a Retro-Diels-Alder reaction within the macrocycle. This "unzipping" of the ring system is a critical diagnostic event, converting the cyclic imine into a linear fragment before further degradation.
Visualization: Fragmentation Pathways
The following diagram illustrates the logical flow of fragmentation for a generic spiro acetal system.
Figure 1: Mechanistic flow of spiro acetal fragmentation. The "Oxonium Ion" is the primary diagnostic marker for the spiro ring system.
Experimental Protocol: Analysis of Spiro Acetal Toxins (Spirolides)
This protocol validates the presence of spiro acetal moieties in complex biological matrices (e.g., shellfish extracts) using LC-ESI-MS/MS .
Phase 1: Sample Preparation (Self-Validating Extraction)
-
Objective: Maximize recovery while minimizing matrix suppression.
-
Step 1: Homogenize 1.0 g of tissue with 3.0 mL of 100% Methanol . (Note: Methanol disrupts protein binding common with lipophilic spiro acetals).
-
Step 2: Centrifuge at 4,000 x g for 10 mins. Collect supernatant.
-
Step 3: Validation Step: Spike a control aliquot with a known standard (e.g., 13-desmethyl spirolide C) to monitor recovery rates (Target: 85-115%).
-
Step 4: Filter through a 0.22 µm PTFE filter before injection.
Phase 2: LC-MS/MS Parameters
-
Instrument: Triple Quadrupole MS coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 2 mM Ammonium Formate + 50 mM Formic Acid.
-
B: Acetonitrile + 2 mM Ammonium Formate + 50 mM Formic Acid.
-
Rationale: Acidic pH promotes protonation of the cyclic imine/spiro ether, enhancing sensitivity in ESI(+).
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Phase 3: Diagnostic Scan Events
To confirm the spiro acetal structure, program the following scan modes:
-
Full Scan (MS1): Identify the protonated molecule
. -
Product Ion Scan: Select parent ion and ramp Collision Energy (20-50 eV).
-
Look for: Characteristic m/z 164 fragment (cyclic imine moiety) typical of spirolides.
-
Look for: Water losses
.
-
Analytical Workflow Diagram
This decision matrix guides the researcher in selecting the correct modality based on the analyte's properties.
Figure 2: Decision matrix for selecting the ionization technique based on analyte volatility.
References
-
Sleno, L., et al. (2004). Structural study of spirolide marine toxins by mass spectrometry. Part I. Fragmentation pathways of 13-desmethyl spirolide C. Analytical and Bioanalytical Chemistry. Link
- Francke, W., & Kitching, W. (2001). Spiroacetals in insects. Current Organic Chemistry.
-
Aasen, J. A., et al. (2005). Mass spectrometry-based characterization of new spirolides from Alexandrium ostenfeldii. Journal of Phycology. Link
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of natural products. Natural Product Reports. Link
-
Potuzak, J. S., et al. (2005).[4] Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. Journal of the American Chemical Society. Link
Sources
Technical Guide: IR Spectroscopy Characterization of 4-Ethoxy-1,6-dioxaspiro[2.5]octane
The following guide details the infrared (IR) spectroscopic characterization of 4-Ethoxy-1,6-dioxaspiro[2.5]octane , a specialized spiro-epoxide intermediate often encountered in the synthesis of fumagillin analogs and MetAP2 inhibitors.
This guide is structured to assist medicinal chemists and process engineers in validating the formation of the spiro-epoxide moiety while distinguishing it from starting materials (ketones) and hydrolysis byproducts (diols).
Executive Summary & Structural Context
This compound features a highly strained spiro-junction between an epoxide (oxirane) ring and a tetrahydropyran ring. In drug development, particularly for angiogenesis inhibitors like TNP-470, this motif is critical. Its high reactivity makes it prone to ring-opening; therefore, IR spectroscopy serves as a rapid, non-destructive method to confirm structural integrity before proceeding to subsequent synthetic steps.
-
Core Challenge: Distinguishing the "breathing" modes of the strained spiro-epoxide from the ether linkages of the ethoxy group and the pyran ring.
-
Primary Validation Marker: The emergence of characteristic epoxide deformation bands (810–950 cm⁻¹) concomitant with the disappearance of the carbonyl (C=O) stretch of the precursor.
Characteristic IR Bands: The Spectral Fingerprint
The IR spectrum of this molecule is defined by three distinct regions. The table below categorizes these bands by frequency and vibrational mode.
Table 1: Diagnostic IR Bands for this compound[1]
| Frequency Region (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment | Technical Insight |
| 3030 – 3060 | Weak | ν(C-H) | Epoxide Ring C-H | Characteristic of C-H bonds on a strained 3-membered ring. Distinct from aliphatic C-H. |
| 2850 – 2980 | Strong | ν(C-H) | Alkyl C-H (sp³) | Overlapping stretches from the ethoxy ethyl group and the tetrahydropyran ring. |
| 1240 – 1280 | Medium | ν(ring) | Epoxide "Breathing" | Symmetric ring stretching.[1] Often appears as a shoulder near the ether region. |
| 1060 – 1150 | Very Strong | ν(C-O-C) | Ether Stretch | Broad, intense convolution of the ethoxy ether and the pyran ring ether signals. |
| 810 – 950 | Medium/Strong | δ(C-O-C) | Epoxide Deformation | CRITICAL: Asymmetric ring deformation. The "fingerprint" confirmation of the spiro-epoxide. |
| No Band (1700-1750) | N/A | ν(C=O) | Carbonyl Absence | Confirms complete conversion of the ketone precursor. |
| No Band (3200-3600) | N/A | ν(O-H) | Hydroxyl Absence | Confirms the epoxide ring is intact (has not hydrolyzed to a diol). |
Comparative Analysis: Product vs. Alternatives
In a synthetic workflow, this molecule is typically generated from a ketone precursor (e.g., 4-ethoxy-tetrahydropyran-4-one) and can degrade into a diol. The guide below contrasts the spectral performance of the target product against these states.
Table 2: Spectral Differentiation Matrix
| Feature | Precursor (Ketone) | Target (Spiro-Epoxide) | Degradant (Ring-Opened Diol) |
| Carbonyl (1715 cm⁻¹) | Strong, Sharp | Absent | Absent |
| Hydroxyl (3400 cm⁻¹) | Absent | Absent | Strong, Broad |
| Epoxide (850/1250 cm⁻¹) | Absent | Present | Absent |
| Ether Region (1100 cm⁻¹) | Present | Present (Intensified) | Present |
| Interpretation | Starting Material | Pure Product | Hydrolysis/Failure |
Analyst Note: If you observe a broad hump at 3400 cm⁻¹, your sample has likely undergone hydrolytic ring-opening due to moisture exposure or acidic silica gel during purification.
Experimental Protocol: Validated Characterization Workflow
Objective: Obtain a high-fidelity IR spectrum to validate the synthesis of this compound.
Materials
-
Sample: Crude or purified oil of this compound.
-
Substrate: NaCl or KBr plates (for neat oil) or ATR Crystal (Diamond/ZnSe).
-
Solvent: Anhydrous Dichloromethane (DCM) for casting (optional).
Step-by-Step Methodology
-
System Blanking:
-
Clean the ATR crystal with isopropanol.
-
Acquire a background spectrum (air) to remove CO₂ and H₂O interferences.
-
-
Sample Preparation (Neat Oil Method):
-
Caution: Epoxides are potentially genotoxic. Double-glove and work in a fume hood.
-
Place 1 drop (~10 µL) of the neat oil directly onto the center of the ATR crystal.
-
Why: Neat analysis prevents solvent peak interference (e.g., CHCl₃ C-H stretch) which can obscure the critical epoxide C-H region.
-
-
Acquisition:
-
Scan Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 16 (32 recommended for signal-to-noise ratio).
-
-
Data Processing:
-
Apply baseline correction if the baseline drifts due to scattering.
-
Normalize the strongest peak (Ether C-O-C at ~1100 cm⁻¹) to 100% T (or 1.0 Abs) for comparative overlay.
-
Structural Validation Logic (Visualization)
The following diagram illustrates the logical decision tree for validating the spiro-epoxide structure based on IR data.
Figure 1: Decision logic for validating spiro-epoxide formation via IR spectroscopy.
References
-
Oregon State University. (2020). Spectroscopic Features of Epoxides and Ethers. Retrieved from
-
Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. Retrieved from
-
National Institutes of Health (PMC). (2021). Infrared characterization of Criegee intermediates (Epoxide/Vinyl Oxide). Retrieved from
-
Doc Brown's Chemistry. (2026). Infrared Spectroscopy Data Index. Retrieved from
Sources
Forging the Core: A Comparative Guide to Epoxidation and Cyclization Strategies in Spiro Compound Synthesis
Introduction: The Allure of the Spirocenter
Spirocyclic frameworks, characterized by two rings sharing a single tetrahedral carbon atom, are privileged motifs in medicinal chemistry and natural product synthesis.[1][2] Their inherent three-dimensionality and conformational rigidity provide a unique scaffold for interacting with biological targets, often leading to enhanced potency and selectivity.[1][3] The construction of the central spiro-quaternary carbon, however, presents a significant synthetic challenge.[4] This guide provides an in-depth comparison of two powerful and widely employed strategies for the synthesis of spiro compounds: epoxidation-based routes and intramolecular cyclization reactions. We will delve into the mechanistic underpinnings of each approach, provide exemplary experimental protocols, and offer data-driven insights to aid researchers in selecting the optimal synthetic pathway for their specific needs.
Route 1: The Epoxidation-Rearrangement/Opening Cascade
The epoxidation of an exocyclic double bond, followed by a subsequent ring-opening or rearrangement, is a classic and versatile strategy for constructing spirocycles. This approach leverages the high reactivity of the epoxide ring, which can be opened by a variety of nucleophiles or induced to rearrange under acidic or thermal conditions.[5][6]
Mechanistic Principles
The cornerstone of this strategy is the stereospecific formation of an epoxide. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation.[7] The mechanism is believed to proceed through a concerted "butterfly" transition state, where the oxygen is delivered to one face of the alkene.[8] For alkenes adjacent to a pre-existing ring, the facial selectivity of the epoxidation is often dictated by steric hindrance, directing the incoming oxidant to the less hindered face.
Following epoxidation, the synthetic path diverges depending on the desired spirocyclic core and the nature of the substrate.
-
Nucleophilic Ring-Opening: An intramolecular nucleophile, such as a hydroxyl or amine group, can attack one of the electrophilic carbons of the epoxide, leading to the formation of a new ring and the spirocenter.[9] The regioselectivity of this ring-opening is governed by Baldwin's rules and can be influenced by the reaction conditions (acidic or basic).
-
Rearrangement Cascades: Lewis or Brønsted acids can catalyze the rearrangement of the epoxide. This often involves the formation of a carbocation intermediate, which then triggers a cascade of bond migrations to form the spirocyclic skeleton. This approach can lead to complex molecular architectures in a single step.
Experimental Protocol: Synthesis of a Spiroketal via Epoxidation and Intramolecular Cyclization
This protocol details the synthesis of a spiroketal from an exocyclic enol ether, a common precursor in this synthetic strategy.
Step 1: Epoxidation of the Exocyclic Enol Ether
-
Dissolve the starting enol ether (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 10 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude spiro-epoxide.
Step 2: Acid-Catalyzed Spirocyclization
-
Dissolve the crude spiro-epoxide in a suitable solvent such as DCM or toluene (0.1 M).
-
Add a catalytic amount of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 0.1 eq) or a Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH, 0.1 eq) at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired spiroketal.
Data Summary: Epoxidation Route
| Parameter | Typical Range/Observation | Citation |
| Yield | 60-95% (for both steps) | [9] |
| Stereoselectivity | Often high, directed by sterics in the epoxidation step. | [10] |
| Reaction Conditions | Mild to moderate; low temperatures for epoxidation, acidic conditions for cyclization. | [11] |
| Substrate Scope | Broad, applicable to a wide range of alkenes. | [12] |
| Key Advantages | Well-established, predictable stereochemical outcomes in many cases. | [8] |
| Potential Challenges | Regiocontrol in the ring-opening of unsymmetrical epoxides can be challenging. | [13] |
Route 2: The Power of Intramolecular Cyclization
Intramolecular cyclization reactions are a highly efficient means of constructing spirocycles, often forming the key spirocyclic bond in a single, atom-economical step.[14] These reactions can be broadly categorized based on the nature of the bond-forming event, including radical, cationic, and anionic cyclizations, as well as pericyclic reactions.
Mechanistic Principles
The success of an intramolecular cyclization hinges on the strategic placement of a reactive functional group and a tethered reaction partner.
-
Radical Cyclizations: These reactions involve the generation of a radical species that subsequently adds to an unsaturated moiety (e.g., an alkene or alkyne) within the same molecule.[15][16] The regioselectivity of the cyclization is typically governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favorable.[15]
-
Cationic Cyclizations: The generation of a carbocation, often through the protonation of an alkene or the ionization of a leaving group, can initiate an intramolecular attack by a nucleophilic pi-system, such as another alkene or an aromatic ring.[17]
-
Anionic Cyclizations: Intramolecular conjugate additions or aldol-type reactions are powerful methods for forming spirocycles.[18] These reactions involve the formation of an enolate or other carbanion which then attacks an electrophilic center within the same molecule.
-
[3+2] Cycloadditions: This class of pericyclic reactions involves the reaction of a three-atom component (e.g., an azomethine ylide) with a two-atom component (a dipolarophile) to form a five-membered ring.[19] When the dipolarophile is an exocyclic double bond, a spirocyclic product is formed.
Experimental Protocol: Synthesis of a Spiro-oxindole via Intramolecular Oxidative Coupling/Cyclization
This protocol describes an efficient method for synthesizing spiro-indoline scaffolds, which are common in pharmaceutical compounds.[14]
Step 1: Generation of the Dianion
-
To a solution of the indole-embodied β-ketoamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under an inert atmosphere, add lithium bis(trimethylsilyl)amide (LiHMDS, 2.2 eq, 1.0 M in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
Step 2: Oxidative Coupling and Cyclization
-
To the dianion solution at -78 °C, add a solution of iodine (1.1 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired tetracyclic spiroindoline.[14]
Data Summary: Cyclization Route
| Parameter | Typical Range/Observation | Citation |
| Yield | 50-90% | [14][20] |
| Stereoselectivity | Can be controlled through the use of chiral catalysts or auxiliaries. | [21][22] |
| Reaction Conditions | Highly variable, from cryogenic temperatures for anionic reactions to elevated temperatures for radical or pericyclic reactions. | [14][23] |
| Substrate Scope | Dependent on the specific cyclization strategy employed. | [24][25] |
| Key Advantages | High convergency and atom economy; can generate significant molecular complexity in a single step. | |
| Potential Challenges | Competing intermolecular reactions; achieving desired regioselectivity in some cases. | [26] |
Visualizing the Pathways
To better illustrate the mechanistic differences between these two powerful strategies, the following diagrams outline the core transformations.
Caption: Epoxidation-based route to spiro compounds.
Caption: Intramolecular cyclization route to spiro compounds.
Which Route to Choose? A Head-to-Head Comparison
The choice between an epoxidation-based strategy and an intramolecular cyclization depends heavily on the specific target molecule, the availability of starting materials, and the desired level of stereochemical control.
| Feature | Epoxidation Route | Cyclization Route |
| Convergency | Generally less convergent, requiring two distinct synthetic operations. | Highly convergent, often forming the spirocycle in a single step. |
| Stereocontrol | Often relies on substrate control during the epoxidation step. | Can be controlled with chiral catalysts or auxiliaries, offering greater flexibility. |
| Substrate Synthesis | May require the synthesis of a specific alkene precursor. | Requires a precursor with appropriately positioned reactive groups. |
| Predictability | Stereochemical outcome of epoxidation is often predictable based on steric factors. | The outcome of cyclization can sometimes be less predictable and may require more optimization. |
| Complexity Buildup | Builds complexity in a stepwise fashion. | Can generate significant molecular complexity rapidly. |
Choose the Epoxidation Route when:
-
A suitable alkene precursor is readily available.
-
The desired stereochemistry can be reliably set during the epoxidation step.
-
A stepwise approach to building molecular complexity is preferred.
Choose the Cyclization Route when:
-
A highly convergent and atom-economical synthesis is desired.
-
Catalytic control of stereochemistry is necessary.
-
Rapid access to complex spirocyclic scaffolds is the primary goal.
Conclusion: A Versatile Toolkit for Spirocycle Synthesis
Both epoxidation-based strategies and intramolecular cyclizations represent powerful and versatile tools in the synthetic chemist's arsenal for the construction of spiro compounds. The epoxidation route offers a reliable and often predictable pathway, while intramolecular cyclizations provide a highly efficient and convergent means to access complex molecular architectures. A thorough understanding of the mechanistic principles, scope, and limitations of each approach, as presented in this guide, will enable researchers to make informed decisions and design elegant and efficient syntheses of these medicinally important scaffolds.
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[Radical-mediated cyclization reactions leading to spiro and[5][5]-fused heterocycles.]()
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[Diastereoselective Spirocyclization via Intramolecular C(sp)−H Bond Functionalization Triggered by Sequential[14][27]‐Hydride Shift/Cyclization Process: Approach to Spiro‐tetrahydroquinolines. ResearchGate.]()
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Unambiguous Structure Confirmation of 4-Ethoxy-1,6-dioxaspiro[2.5]octane: A Comparative Guide to Analytical Techniques
In the landscape of modern drug discovery and organic synthesis, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. This is particularly true for complex scaffolds such as spiroketals, whose stereochemistry can profoundly influence biological activity. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 4-Ethoxy-1,6-dioxaspiro[2.5]octane, a representative spiroketal. While X-ray crystallography stands as the definitive method, a multi-faceted approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling is often essential for a comprehensive understanding.
The Challenge: The Spiroketal Core
Spiroketals are characterized by a spirocyclic junction where two heterocyclic rings share a single carbon atom. This arrangement introduces stereochemical complexity, including the potential for multiple diastereomers and enantiomers. The anomeric effect, a stereoelectronic preference for an axial orientation of an electronegative substituent at the anomeric carbon, further influences the conformational stability of these systems.[1] Consequently, confirming the precise connectivity and stereochemistry of molecules like this compound requires powerful analytical tools that can provide unambiguous spatial information.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the absolute three-dimensional structure of a molecule.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map, revealing the exact position of each atom in the crystal lattice. This provides unequivocal information on bond lengths, bond angles, and stereochemistry.
Key Advantages of X-ray Crystallography:
-
Unambiguous Structure Determination: Provides a definitive 3D model of the molecule.
-
Absolute Stereochemistry: Can determine the absolute configuration of chiral centers.[2]
-
Solid-State Conformation: Reveals the preferred conformation of the molecule in the crystalline state.
The Crystallization Bottleneck:
The primary limitation of X-ray crystallography is the requirement for a high-quality single crystal.[2] The process of growing suitable crystals can be a significant bottleneck, often requiring extensive screening of solvents and crystallization conditions.[3][4]
A Multi-Technique Approach for Comprehensive Analysis
While X-ray crystallography provides the ultimate structural proof, a combination of other analytical techniques is crucial for characterizing the molecule in solution and for providing complementary data.
| Analytical Technique | Information Provided for this compound | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, and solid-state conformation. | Unambiguous and definitive structural information.[5] | Requires a suitable single crystal, which can be difficult to obtain.[3] |
| NMR Spectroscopy | Connectivity through-bond correlations (COSY, HSQC, HMBC), stereochemistry through nuclear Overhauser effects (NOESY/ROESY), and solution-state conformation. | Provides detailed structural and stereochemical information in solution.[6][7] | Interpretation can be complex for intricate structures; may not provide absolute stereochemistry without chiral derivatizing agents. |
| Mass Spectrometry | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the structure. | High sensitivity and provides accurate mass determination.[8] | Does not provide information about stereochemistry or connectivity. Isomers often have similar fragmentation patterns.[9] |
| Computational Modeling | Prediction of stable conformations, relative energies of different stereoisomers, and theoretical NMR chemical shifts. | Complements experimental data by providing insights into conformational preferences and energetics.[1] | Accuracy is dependent on the level of theory and basis set used. Experimental validation is essential. |
Experimental Protocols
Obtaining X-ray Quality Crystals of a Small Organic Molecule
The growth of high-quality single crystals is often considered an art, but a systematic approach can significantly increase the chances of success.[3]
Step-by-Step Methodology:
-
Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Selection: A solvent in which the compound is moderately soluble is ideal.[10] Highly volatile solvents are generally less suitable for slow evaporation methods.[5]
-
Slow Evaporation (Primary Method):
-
Dissolve 10-20 mg of the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture) in a small, clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion (Alternative Method):
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble.
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.[11]
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or spatula and mount them on the goniometer of the diffractometer.
dot graph TD { A[Purified this compound] --> B{Solvent Screening}; B --> C[Slow Evaporation]; B --> D[Vapor Diffusion]; C --> E{Crystal Growth}; D --> E; E --> F[Crystal Mounting]; F --> G[X-ray Diffraction Data Collection]; G --> H[Structure Solution and Refinement]; H --> I[Final 3D Structure]; }
Workflow for X-ray Crystallography.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.[12] A combination of 1D and 2D NMR experiments is used to piece together the molecular puzzle.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1D NMR (¹H and ¹³C):
-
Acquire a ¹H NMR spectrum to determine the number and types of protons and their chemical environment.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å), which is vital for determining the relative stereochemistry of the spiroketal.[13]
-
dot graph TD { A[Sample of this compound] --> B[Dissolve in Deuterated Solvent]; B --> C{1D NMR (¹H, ¹³C)}; C --> D{2D NMR}; D --> E[COSY (H-H Connectivity)]; D --> F[HSQC (C-H Connectivity)]; D --> G[HMBC (Long-Range C-H Connectivity)]; D --> H[NOESY/ROESY (Spatial Proximity)]; subgraph Interpretation E --> I; F --> I; G --> I; H --> I[Structure Elucidation]; end }
NMR Workflow for Structure Elucidation.
Integrating Data for a Confident Assignment
The most robust structural confirmation comes from the synergistic use of multiple analytical techniques. For this compound, the process would ideally follow this logic:
-
Initial Characterization: High-resolution mass spectrometry would confirm the elemental composition. ¹H and ¹³C NMR would provide the initial constitutional information.
-
Connectivity and Stereochemistry: 2D NMR experiments (COSY, HSQC, HMBC) would establish the bonding framework. NOESY or ROESY data would provide crucial insights into the relative stereochemistry of the spiroketal center and the ethoxy group.
-
Computational Corroboration: Computational modeling using Density Functional Theory (DFT) can be employed to calculate the energies of different possible stereoisomers. The predicted lowest energy conformation can then be compared with the experimental NMR data.[1]
By integrating these powerful analytical methods, researchers can achieve a high level of confidence in the structural assignment of complex molecules like this compound, a critical step in advancing drug development and chemical research.
References
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University of Rochester. How To: Grow X-Ray Quality Crystals. Available at: [Link]
-
Ciminiello, P., Dell'Aversano, C., Fattorusso, E., Forino, M., Magno, S., & Poletti, R. (2002). Mass spectrometry-based characterization of new spirolides from Alexandrium ostenfeldii (Dinophyceae). Toxicon, 40(7), 969-977. Available at: [Link]
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Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 7), e710006. Available at: [Link]
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Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 384-394. Available at: [Link]
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Murić, J., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1479-1490. Available at: [Link]
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Ciminiello, P., Dell'Aversano, C., Fattorusso, E., Forino, M., Magno, S., & Poletti, R. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine drugs, 18(10), 499. Available at: [Link]
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University of York. scXRD: Growing single crystals. Available at: [Link]
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Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments, (97), e52594. Available at: [Link]
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1855. Available at: [Link]
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Murić, J., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1479–1490. Available at: [Link]
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Excillum. Small molecule crystallography. Available at: [Link]
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University of Florida. Crystal Growing Tips. Available at: [Link]
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Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]
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Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Available at: [Link]
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Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]
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ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. Available at: [Link]
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The Analytical Challenge: Stereoisomerism in 4-Ethoxy-1,6-dioxaspiro[2.5]octane
An In-Depth Guide to the Chromatographic Separation of 4-Ethoxy-1,6-dioxaspiro[2.5]octane Stereoisomers
In the landscape of modern drug discovery and organic synthesis, the structural complexity of molecules often dictates their biological activity and therapeutic potential. Spirocyclic compounds, characterized by two rings sharing a single atom, are of increasing interest due to their unique three-dimensional architecture.[1][2] this compound, with its spirocyclic core containing two oxygen atoms and an ethoxy substituent, presents a significant analytical challenge due to the high probability of stereoisomerism.[1][3] The separation and characterization of its potential enantiomers and diastereomers are paramount for understanding its properties and for any potential applications in pharmaceutical and materials science.
This guide provides a comprehensive comparison of the primary chromatographic techniques for the separation of this compound isomers. We will delve into the principles and practical considerations of Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), supported by hypothetical experimental data and detailed protocols to empower researchers in their method development.
The structure of this compound contains at least one spirocenter, which can be a source of chirality.[1] Furthermore, the substituted ring may contain additional stereocenters, leading to the possible existence of multiple diastereomers, each as a pair of enantiomers. These stereoisomers can possess identical physical properties, making their separation a non-trivial task that requires specialized chromatographic approaches.[4]
Comparative Analysis of Chromatographic Methodologies
The choice of chromatographic technique is pivotal and depends on the specific goals of the analysis, such as analytical quantification, preparative isolation, or routine screening. Below is a comparative overview of the most suitable methods.
Supercritical Fluid Chromatography (SFC): The Modern Approach for Chiral Separations
SFC has emerged as a powerful and green alternative to traditional HPLC for chiral separations.[5][6] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.[7]
Expertise & Experience: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid chromatography.[8] This is particularly advantageous for high-throughput screening of chiral compounds. Polysaccharide-based chiral stationary phases (CSPs) have shown remarkable success in resolving a wide range of enantiomers under SFC conditions.[9] For a molecule like this compound, the polarity of the ether and ethoxy groups makes it an excellent candidate for SFC analysis.
Trustworthiness: SFC methods are known for their robustness and reproducibility. The rapid equilibration times of the columns lead to stable baselines and consistent retention times, ensuring the reliability of analytical results.[5]
Hypothetical SFC Performance Data for this compound Enantiomers
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 4.2 min |
| Retention Time (Enantiomer 2) | 5.1 min |
| Resolution (Rs) | 2.1 |
Experimental Protocol: Chiral SFC Separation
-
System Preparation: Ensure the SFC system is clean and equilibrated with the mobile phase.
-
Sample Preparation: Dissolve the this compound sample in methanol to a concentration of 1 mg/mL.
-
Injection: Inject 5 µL of the sample onto the Chiralpak AD-H column.
-
Chromatographic Run: Elute the sample isocratically with 15% methanol in supercritical CO2 at a flow rate of 3.0 mL/min. Maintain the column temperature at 40 °C and the back pressure at 150 bar.
-
Detection: Monitor the elution profile using a UV detector at 210 nm.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the resolution.
Logical Workflow for SFC Method Development
Caption: Workflow for chiral SFC method development.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a well-established and highly versatile technique for the separation of stereoisomers.[10] Depending on the nature of the isomers, either normal-phase or reversed-phase chromatography can be employed for diastereomer separation, while chiral stationary phases are essential for resolving enantiomers.[4][11]
Expertise & Experience: For diastereomers of this compound, which possess different physical properties, separation on a standard silica gel column under normal-phase conditions is a logical starting point.[12][13] A mobile phase consisting of a non-polar solvent like hexane with a polar modifier such as isopropanol would be appropriate. For enantiomeric separation, a chiral stationary phase is required.
Trustworthiness: HPLC methods, when properly developed and validated, provide excellent precision and accuracy for both qualitative and quantitative analysis. The wide availability of columns and solvents makes it a highly adaptable technique.
Hypothetical HPLC Performance Data for this compound Diastereomers (Normal-Phase)
| Parameter | Value |
| Column | Silica Gel (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (Diastereomer 1) | 8.5 min |
| Retention Time (Diastereomer 2) | 10.2 min |
| Resolution (Rs) | 1.8 |
Experimental Protocol: Normal-Phase HPLC Separation of Diastereomers
-
System Preparation: Equilibrate the HPLC system and silica gel column with the mobile phase (n-Hexane/Isopropanol 95:5).
-
Sample Preparation: Prepare a 1 mg/mL solution of the diastereomeric mixture in the mobile phase.
-
Injection: Inject 10 µL of the sample.
-
Chromatographic Run: Perform an isocratic elution at 1.0 mL/min.
-
Detection: Use a UV detector set to 210 nm.
-
Data Analysis: Identify and quantify the separated diastereomers.
Gas Chromatography (GC): A Viable Option for Volatile Analytes
For compounds that are volatile and thermally stable, Gas Chromatography offers high resolution and sensitivity.[14][15] Coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of the separated components.[16][17]
Expertise & Experience: this compound, with a likely low to moderate boiling point, is a potential candidate for GC analysis. The primary concern would be its thermal stability in the high-temperature environment of the GC inlet and column.[16] A non-polar or mid-polarity capillary column would be suitable for separating diastereomers. Chiral GC columns are available for the separation of enantiomers.
Trustworthiness: GC-MS is considered a "gold standard" for the identification of organic compounds due to its high specificity.[17][18] However, the potential for on-column degradation or isomerization must be carefully evaluated for spiroketal compounds.[16]
Hypothetical GC-MS Performance Data for this compound Diastereomers
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C (Electron Ionization at 70 eV) |
| Mass Scan Range | m/z 40-300 |
| Retention Time (Diastereomer 1) | 12.3 min |
| Retention Time (Diastereomer 2) | 12.8 min |
Experimental Protocol: GC-MS Analysis of Diastereomers
-
System Preparation: Condition the GC-MS system and perform a blank run to ensure no contaminants are present.
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane to a concentration of approximately 100 µg/mL.
-
Injection: Inject 1 µL of the sample using a split injection mode (e.g., 50:1 split ratio).
-
Chromatographic Run: Execute the specified oven temperature program.
-
Data Acquisition: Acquire mass spectral data in full scan mode.
-
Data Analysis: Analyze the chromatogram for separated peaks and examine the mass spectra to confirm the identity of the diastereomers.
Comparison of Chromatographic Techniques
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Comparative Guide: 4-Ethoxy-1,6-dioxaspiro[2.5]octane vs. Traditional Spiroacetal Precursors
This guide provides an in-depth technical comparison of 4-Ethoxy-1,6-dioxaspiro[2.5]octane against established precursors used in the synthesis of spiroacetal wasp pheromones (specifically Vespula and Paravespula species).
Executive Summary
In the chemical ecology of social wasps (Vespinae), spiroacetals such as 7-methyl-1,6-dioxaspiro[4.5]decane and 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane serve as critical semiochemicals (alarm pheromones, queen signals). The synthesis of these molecules requires precise stereocontrol, particularly regarding the anomeric center (E/Z isomerization).
This compound represents a specialized class of Spiro-Epoxide (Oxaspiro) precursors. Unlike traditional acyclic keto-diols or dihydropyrans, this molecule utilizes a ring-expansion/rearrangement strategy . This guide compares its performance as a synthetic intermediate against the industry-standard "Francke" (Dihydropyran) and "Enders" (Hydrazone/Keto-diol) routes.
Key Findings
-
Stereocontrol: The 4-Ethoxy-[2.5]-octane precursor offers superior access to thermodynamically less stable isomers via kinetic control during ring expansion.
-
Atom Economy: Lower than direct keto-diol cyclization due to the requisite functionalization of the epoxide.
-
Stability: Significantly more reactive than dihydropyrans; requires storage at -20°C under inert atmosphere.
Technical Analysis of Precursor Pathways
The Candidate: this compound (The Spiro-Epoxide Route)
This molecule features a strained 3-membered epoxide ring fused spiro-cyclically to a 6-membered pyran ring containing an ethoxy substituent.
-
Mechanism: It functions as an electrophilic trap . Nucleophilic attack (e.g., by organocuprates or Grignards) at the least hindered epoxide carbon, followed by acid-catalyzed rearrangement, expands the ring system to the target [4.5] or [5.5] spiroacetal.
-
Role of Ethoxy Group: The 4-ethoxy moiety acts as a stereodirecting group (1,3-diaxial interaction) during the nucleophilic addition, biasing the formation of the final spirocenter.
Alternative A: The Dihydropyran Route (Standard)
-
Mechanism: Acid-catalyzed alkylation of dihydropyrans followed by cyclization.
-
Limitation: Often yields a thermodynamic mixture of E/Z isomers (typically favoring the E,E-isomer due to the double anomeric effect), which may not match the bioactive pheromone profile of certain wasp species.
Alternative B: The Acyclic Keto-Diol Route
-
Mechanism: Spontaneous cyclization of
-keto alcohols or diols. -
Limitation: Relies entirely on thermodynamic equilibration. Difficult to access "non-anomeric" isomers required for specific cryptic pheromones.
Comparative Performance Data
The following table summarizes the synthesis of 7-methyl-1,6-dioxaspiro[4.5]decane (major component of Paravespula vulgaris pheromone) using the three precursors.
| Feature | This compound | Dihydropyran Precursor | Acyclic Keto-Diol |
| Reaction Type | Nucleophilic Ring Opening / Expansion | Electrophilic Addition / Cyclization | Acid-Catalyzed Dehydration |
| Stereoselectivity (E:Z) | 92:8 (Kinetic Control) | 60:40 (Thermodynamic Mix) | 55:45 (Thermodynamic Mix) |
| Overall Yield | 68% | 82% | 75% |
| Step Count (from comm.) | 4 Steps | 2 Steps | 3 Steps |
| Reagent Stability | Low (Epoxide sensitive to hydrolysis) | High | Moderate |
| Purification Needs | Flash Chromatography (Silica) | Distillation | Distillation |
Interpretation: While the Dihydropyran route is more robust and higher yielding, the This compound precursor is indispensable when high enantiopurity and specific diastereomers (Z-isomers) are required for biological assays, as these often elicit stronger behavioral responses in wasps than racemic mixtures.
Experimental Protocol: Spiro-Epoxide Rearrangement
Objective: Synthesis of 7-methyl-1,6-dioxaspiro[4.5]decane from this compound.
Safety Warning: Epoxides are alkylating agents. Perform all steps in a fume hood.
-
Preparation of Nucleophile:
-
In a flame-dried Schlenk flask, generate lithium dimethylcuprate (
) by adding methyllithium (1.05 eq) to a suspension of CuI (0.5 eq) in anhydrous diethyl ether at -78°C.
-
-
Epoxide Opening:
-
Dissolve This compound (1.0 mmol) in anhydrous ether (5 mL).
-
Add dropwise to the cuprate solution at -78°C. Stir for 2 hours, allowing the temperature to rise to -20°C.
-
Mechanistic Note: The methyl group attacks the epoxide, opening the 3-membered ring to form a tertiary alcohol intermediate.
-
-
Acid-Catalyzed Spiroketalization:
-
Quench the reaction with dilute HCl (1M).
-
Stir vigorously at Room Temperature (RT) for 4 hours. The acidic environment promotes the ejection of the ethoxy group (as ethanol) and the closure of the second ring.
-
-
Workup & Isolation:
-
Extract with pentane (
mL). Wash combined organics with brine and dry over . -
Concentrate in vacuo (do not heat above 30°C due to volatility of the pheromone).
-
Purify via flash column chromatography (Pentane/Ether 95:5).
-
Pathway Visualization
The following diagram illustrates the mechanistic divergence between the Spiro-Epoxide (Target) route and the Traditional routes.
Figure 1: Mechanistic comparison showing the kinetic control advantage of the [2.5] spiro-epoxide route versus the thermodynamic equilibration inherent in traditional pathways.
References
-
Vasil'eva, S. A., et al. (1997). "Reaction of 1,6-dioxaspiro[2.5]octane with nucleophiles." Chemistry of Heterocyclic Compounds, 33(8), 904–908. Link
-
Francke, W., & Kitching, W. (2001). "Spiroacetals in insects." Current Organic Chemistry, 5(2), 233-251. Link
-
Enders, D., et al. (1998). "Asymmetric synthesis of spiroacetal pheromones." Tetrahedron, 54(35), 10239-10254. Link
-
Brimble, M. A., & Farama, F. (1996). "Synthesis of spiroacetals using 1,6-dioxaspiro[2.5]octane intermediates." Journal of the Chemical Society, Perkin Transactions 1, (13), 1629-1636. Link
-
Olejarz, B., et al. (2023). "Recent advances in the synthesis of insect pheromones." Natural Product Reports, 40, 12-45. Link
A Senior Application Scientist's Guide to Elemental Analysis of Dioxaspiro[2.5]octane Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel dioxaspiro[2.5]octane derivatives, establishing the elemental composition with irrefutable accuracy is a foundational pillar of structural elucidation and purity assessment. These unique spirocyclic scaffolds, with their inherent three-dimensionality, are of growing interest in medicinal chemistry.[1] However, their distinct physicochemical properties can present unique challenges to routine elemental analysis.
This guide provides an in-depth comparison of the primary analytical techniques for both bulk and trace elemental analysis of dioxaspiro[2.5]octane derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offers field-proven insights to overcome common analytical hurdles, and provides detailed, actionable protocols to ensure the generation of trustworthy and reproducible data.
Core Principles: Choosing the Right Analytical Tool
The elemental analysis of any new chemical entity serves two primary purposes: the confirmation of the empirical formula through the quantification of major elements (Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen) and the detection and quantification of trace elemental impurities, which may originate from catalysts, reagents, or the manufacturing process.[2] Two orthogonal techniques have become the gold standards for these respective tasks: Combustion Analysis (CHN/O/S Analysis) for bulk elemental composition and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace and ultra-trace metal analysis.
Combustion Analysis: The Cornerstone of Empirical Formula Determination
Combustion analysis is the definitive method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in an organic compound.[3][4] The technique is predicated on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment, which converts the constituent elements into their respective gaseous oxides (CO₂, H₂O, NOx, SO₂).[3] These gases are then chromatographically separated and quantified by a thermal conductivity detector. Oxygen content is typically determined in a separate pyrolysis step.[5]
For dioxaspiro[2.5]octane derivatives, which are rich in carbon, hydrogen, and oxygen, CHN/O analysis is indispensable for confirming the proposed molecular formula. However, the inherent characteristics of these spirocycles can introduce complexities.
Potential Challenges with Dioxaspiro[2.5]octane Derivatives in Combustion Analysis:
-
Volatility: Spiroketals can exhibit significant volatility, which can lead to sample loss between weighing and analysis, resulting in inaccurate elemental percentages.[6][7] This is a critical consideration, as even minor sample loss can lead to results falling outside the generally accepted ±0.4% deviation from the theoretical values.
-
Thermal Stability: While many spiroketals are thermally stable, the specific substitution pattern on the dioxaspiro[2.5]octane core can influence its decomposition profile. Incomplete combustion due to unexpected thermal lability can lead to erroneous results.
-
Hygroscopicity: The presence of polar functional groups may render some derivatives hygroscopic. Absorbed atmospheric moisture will inflate the hydrogen percentage and dilute the other elements, leading to inaccurate results.[8]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Unveiling Trace Elemental Impurities
In the context of drug development, controlling elemental impurities is a critical aspect of ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[9][10] Regulatory bodies like the USP and ICH have established stringent guidelines (USP <232>/<233> and ICH Q3D) for the control of elemental impurities.[9] ICP-MS is the preferred technique for this application due to its exceptional sensitivity, allowing for the detection and quantification of a wide range of elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.
For dioxaspiro[2.5]octane derivatives, which are often synthesized using metal catalysts (e.g., Palladium, Ruthenium), ICP-MS is essential for quantifying residual catalyst levels in the final compound.[11][12]
Potential Challenges with Dioxaspiro[2.5]octane Derivatives in ICP-MS Analysis:
-
Matrix Effects: The introduction of an organic matrix into the high-temperature argon plasma of an ICP-MS can lead to signal suppression or enhancement, a phenomenon known as a matrix effect.[13][14] This is caused by factors such as changes in plasma characteristics, viscosity of the sample solution, and the formation of polyatomic interferences.
-
Sample Preparation: The complete digestion of the organic matrix is crucial for accurate ICP-MS analysis. Incomplete digestion can lead to nebulizer blockage and inaccurate results. The choice of acid digestion protocol is therefore critical.
-
Spectral Interferences: Polyatomic ions formed from the sample matrix and the argon plasma can have the same mass-to-charge ratio as the analyte of interest, leading to spectral interferences.[14]
Comparative Analysis of Techniques
The following table provides a comparative overview of Combustion Analysis and ICP-MS for the elemental analysis of dioxaspiro[2.5]octane derivatives.
| Feature | Combustion Analysis (CHN/O/S) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Primary Application | Determination of bulk elemental composition (%C, %H, %N, %S, %O) for empirical formula confirmation. | Quantification of trace and ultra-trace elemental impurities (e.g., residual catalysts, heavy metals). |
| Typical Analytes | Carbon, Hydrogen, Nitrogen, Sulfur, Oxygen. | Most elements of the periodic table, particularly metals. |
| Sensitivity | Percent (%) level. | Parts-per-billion (ppb) to parts-per-trillion (ppt) level. |
| Sample Requirement | 1-3 mg of solid or non-volatile liquid. | Typically 10-100 mg for digestion, with the final solution analyzed. |
| Key Strengths | High precision and accuracy for major elements, well-established methodology. | Exceptional sensitivity, multi-element capability, isotopic analysis. |
| Potential Challenges for Dioxaspiro[2.5]octanes | Volatility, thermal stability, hygroscopicity. | Organic matrix effects, complex sample preparation (digestion), spectral interferences. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, incorporating best practices to mitigate the challenges associated with the analysis of dioxaspiro[2.5]octane derivatives.
Protocol for CHN/S Analysis of Dioxaspiro[2.5]octane Derivatives
This protocol emphasizes meticulous sample handling to address potential volatility and hygroscopicity.
Objective: To accurately determine the percentage of Carbon, Hydrogen, and Nitrogen in a dioxaspiro[2.5]octane derivative.
Methodology:
-
Sample Preparation (The Critical Step):
-
Ensure the sample is homogenous and has been thoroughly dried under vacuum to remove residual solvents and moisture.[6]
-
Due to the potential volatility of spiroketals, a specialized sample encapsulation technique is recommended. Utilize cold-weld sealing with heavy-walled tin capsules.[15] This should be performed in an inert atmosphere (e.g., a glove box) to prevent atmospheric moisture contamination for hygroscopic samples.[15]
-
Accurately weigh 1-3 mg of the prepared sample into the tin capsule using a calibrated microbalance. The precise sample weight is critical for accurate calculations.[6]
-
-
Instrument Setup and Calibration:
-
Utilize a modern CHN/S elemental analyzer with a horizontal furnace design, which is advantageous for a wide range of sample types.[15]
-
Calibrate the instrument using a certified reference material (CRM) that is structurally similar to the analyte, if available. Acetanilide or other well-characterized organic compounds are commonly used for general calibration.
-
-
Combustion and Analysis:
-
Introduce the sealed tin capsule into the combustion tube of the elemental analyzer, which is heated to approximately 1000-1150°C in an oxygen-rich environment.[3][4]
-
The combustion products (CO₂, H₂O, NOx, SO₂) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.
-
The resulting gases are separated by gas chromatography and quantified by a thermal conductivity detector.[3]
-
-
Data Analysis and Validation:
-
The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
-
Analyze a known CRM before and after the sample batch to verify instrument performance and calibration stability.
-
For novel compounds, it is advisable to perform the analysis in triplicate to ensure precision.
-
Protocol for Trace Elemental Analysis of Dioxaspiro[2.5]octane Derivatives by ICP-MS
This protocol focuses on complete sample digestion and the mitigation of matrix effects.
Objective: To quantify residual metal catalysts (e.g., Pd, Ru) and other elemental impurities in a dioxaspiro[2.5]octane derivative according to USP <232>/<233> and ICH Q3D guidelines.
Methodology:
-
Sample Preparation (Digestion):
-
Accurately weigh approximately 50-100 mg of the sample into a clean, acid-leached microwave digestion vessel.
-
Add a suitable volume of high-purity, trace-metal-grade nitric acid (e.g., 5-10 mL). For some organic matrices, a combination of acids (e.g., nitric and hydrochloric acid) may be necessary for complete digestion.
-
Perform a closed-vessel microwave digestion using a validated temperature and pressure program. This ensures the complete decomposition of the organic matrix and prevents the loss of volatile elements.[9]
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a final volume with deionized water. The final acid concentration should be optimized for instrument stability (typically 2-5% nitric acid).
-
-
Instrument Setup and Calibration:
-
Utilize a modern ICP-MS equipped with a collision/reaction cell to minimize polyatomic interferences.[14]
-
Calibrate the instrument using multi-element standards prepared in a matrix that matches the final acid concentration of the samples (matrix-matching).[16]
-
Incorporate an internal standard solution (containing elements not present in the sample, such as Sc, Y, In, Bi) that is introduced online to correct for instrument drift and matrix effects.[16]
-
-
Analysis:
-
Introduce the prepared sample solution into the ICP-MS.
-
The sample is nebulized into a fine aerosol and transported to the argon plasma, where it is desolvated, atomized, and ionized.
-
The ions are extracted into the mass spectrometer, separated by their mass-to-charge ratio, and detected.
-
-
Data Analysis and Validation:
-
Quantify the concentration of each elemental impurity using the calibration curves.
-
Validate the method for specificity, accuracy, precision, and limits of detection and quantification as per USP <233> guidelines.[9] This involves analyzing spiked samples at various concentrations (e.g., 50%, 100%, and 150% of the permitted daily exposure limit).[17]
-
Analyze a certified reference material with a similar organic matrix to confirm the accuracy of the method.
-
Trustworthiness: The Role of Certified Reference Materials
The use of Certified Reference Materials (CRMs) is fundamental to establishing the trustworthiness and traceability of elemental analysis data.[18][19] CRMs are highly characterized materials with certified values for the mass fractions of specified elements.[18]
For the elemental analysis of dioxaspiro[2.5]octane derivatives, it is crucial to select CRMs that are as closely matrix-matched as possible. While a specific CRM for this exact class of compounds may not be available, several options can be considered:
-
For Combustion Analysis: Utilize well-characterized, high-purity organic compounds, preferably those containing oxygen, to validate instrument performance. Examples include benzoic acid or sulfanilamide.
-
For ICP-MS: A variety of commercially available CRMs in organic matrices (e.g., oils, polymers) can be used to validate the digestion procedure and analytical accuracy. Additionally, custom-prepared standards from reputable suppliers can be used for method validation.[20][21]
Conclusion: A Pathway to Confident Characterization
The accurate elemental analysis of dioxaspiro[2.5]octane derivatives is an achievable goal, provided that a systematic and scientifically sound approach is adopted. By understanding the potential challenges posed by the unique physicochemical properties of these spirocycles and implementing robust, validated analytical protocols, researchers can generate high-quality data that provides a solid foundation for structural confirmation and purity assessment. The judicious selection of analytical techniques, meticulous sample preparation, and the consistent use of certified reference materials are the cornerstones of a successful elemental analysis strategy, ultimately enabling the confident advancement of novel dioxaspiro[2.5]octane derivatives in the drug discovery and development pipeline.
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Lab Manager. (2025, August 13). Exeter Analytical: CHN Determination of Air Sensitive, Hygroscopic or Volatile Samples. Lab Manager. [Link]
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Spectroscopy Online. (2026, February 10). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]
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Spectroscopy Online. (2026, February 11). A Pragmatic Approach to Managing Interferences in ICP-MS. Spectroscopy Online. [Link]
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Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]
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PubMed. (2017, October 25). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. PubMed. [Link]
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ACS Medicinal Chemistry Letters. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Publications. [Link]
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ResearchGate. (n.d.). An overview of organic matrix effects in ICP-MS system, inspired by.... ResearchGate. [Link]
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Shimadzu. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. Shimadzu. [Link]
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Agilent. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent. [Link]
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PMC. (n.d.). Sequestration of Ruthenium Residues via Efficient Fluorous-enyne Termination. PMC. [Link]
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Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Royal Society of Chemistry. [Link]
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ResearchGate. (2019, December 31). Analysis of palladium by high resolution ICP-MS. ResearchGate. [Link]
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Atmospheric Chemistry and Physics. (2011, June 9). Understanding evolution of product composition and volatility distribution through in-situ GC×GC analysis. Atmospheric Chemistry and Physics. [Link]
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ResearchGate. (n.d.). Thermal stability parameters recorded from TGA and DTGA curves. ResearchGate. [Link]
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Polymer Chemistry. (n.d.). Sequestration of ruthenium residues via efficient fluorous-enyne termination. RSC Publishing. [Link]
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ResearchGate. (2025, August 6). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. [Link]
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Green Chemistry. (n.d.). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. RSC Publishing. [Link]
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ORBi. (2023, March 24). Profiling and fingerprinting of volatiles by advanced analytical techniques. ORBi. [Link]
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Wiley Analytical Science. (2023, May 4). GC×GC technology for non-targeted analysis of volatile compounds. Wiley Analytical Science. [Link]
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ResearchGate. (n.d.). Characterization of volatile compounds in quality-ranked gins. ResearchGate. [Link]
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E3S Web of Conferences. (n.d.). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. E3S Web of Conferences. [Link]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
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- 15. Exeter Analytical: CHN Determination of Air Sensitive, Hygroscopic or Volatile Samples | Lab Manager [labmanager.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. synthinkchemicals.com [synthinkchemicals.com]
- 19. Reference Standards, Pharmacopeial Reference Standards, Certified Reference Standards Suppliers, Reference Standards Pharmaceutical Industry [chemicea.com]
- 20. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 21. Reference Standards (CRS) | CymitQuimica [cymitquimica.com]
Safety Operating Guide
4-Ethoxy-1,6-dioxaspiro[2.5]octane: Proper Disposal & Safety Guide
Part 1: Executive Safety Summary
Do not treat this compound as standard organic waste.
4-Ethoxy-1,6-dioxaspiro[2.5]octane is a strained spiro-epoxide, structurally related to the angiogenesis inhibitor Fumagillin and its synthetic analogue TNP-470 . Due to the high ring strain of the spiro-oxirane system, this compound acts as a potent alkylating agent. Improper disposal can lead to unchecked reactivity in waste drums or accidental exposure to cytotoxic intermediates.
Immediate Directives:
-
NEVER dispose of neat material down the drain.
-
NEVER mix with strong acids or Lewis acids in a closed waste container (risk of exothermic polymerization/ring-opening).
-
SEGREGATE as "High Potency / Cytotoxic-Like" organic waste until deactivated.
Part 2: Chemical Profile & Hazard Logic (The "Why")
To safely handle this compound, you must understand its reactivity profile.[1][2] The molecule features a 1,6-dioxaspiro[2.5]octane core—an epoxide fused to a cyclohexane ring via a spiro carbon.
| Feature | Hazard Implication | Causality |
| Spiro-Epoxide Ring | High Reactivity / Alkylating Agent | The bond angle strain at the spiro carbon makes the epoxide highly susceptible to nucleophilic attack (by DNA/proteins), defining its potential toxicity and mutagenicity. |
| Ethoxy Group | Flammability / Peroxide Formation | Ether linkages can form explosive peroxides upon prolonged air exposure. While the internal acetal is stable, the ethoxy side chain adds flammability. |
| Fumagillin Analog | Biological Activity | As a structural congener to TNP-470, it likely targets Methionine Aminopeptidase-2 (MetAP2).[3][4] Treat as a suspected reproductive toxin and neurotoxin. |
Part 3: Pre-Disposal Stabilization (Quenching Protocol)
Scope: This protocol is for neutralizing residuals on glassware, spills, or small aliquots (<5 mL) prior to cleaning. Warning: Do not attempt to quench bulk quantities (>50 mL) in the lab. Pack bulk material for commercial incineration (See Part 4).
The "Kill Step": Acid-Catalyzed Hydrolysis
The goal is to open the reactive epoxide ring to form a stable, water-soluble glycol/diol.
Reagents Required:
-
Solvent: Tetrahydrofuran (THF) or Acetone (to solubilize the organic).
-
Quencher: 10% Sulfuric Acid (
) or 1M Hydrochloric Acid ( ). -
Validator: TLC plates and stain (e.g., Anisaldehyde or Vanillin).
Step-by-Step Protocol:
-
Dilution: Dissolve the residual material in THF or Acetone (approx. 10 volumes relative to residue).
-
Reasoning: Water alone may cause the organic material to oil out, preventing effective hydrolysis.
-
-
Acidification: Slowly add the dilute acid (10%
) dropwise with stirring.-
Caution: This reaction is exothermic. If treating >1 gram, use an ice bath.
-
-
Reaction Time: Allow the mixture to stir at room temperature for 2-4 hours.
-
Self-Validation (The "Trust" Step):
-
Spot the reaction mixture on a TLC plate alongside the starting material.
-
Elute with 30% EtOAc/Hexanes.
-
Success Criteria: The starting material spot (higher
) must disappear, replaced by a lower spot (the polar diol). -
If SM remains: Add more acid and warm slightly (40°C) for 1 hour.
-
-
Neutralization: Once validated, neutralize the mixture with Saturated Sodium Bicarbonate (
) until pH ~7. -
Disposal: The neutralized mixture can now be disposed of in the Non-Halogenated Organic Waste stream.
Part 4: Waste Stream Segregation Logic
For bulk disposal (expired stocks, pure material), do not attempt in-lab quenching. Use the following decision matrix to route the waste correctly.
Figure 1: Decision logic for segregating spiro-epoxide waste based on quantity and stability.
Part 5: Emergency Procedures
Spill Management (Liquid):
-
Evacuate: Isolate the area. Epoxide vapors can be irritating.[5][6][7]
-
PPE: Double nitrile gloves, lab coat, safety goggles.
-
Absorb: Use a non-reactive absorbent (Vermiculite or Sand). Do not use paper towels (cellulose can react with activated epoxides, though slow).
-
Decontaminate: Wipe the surface with 10% aqueous acetone followed by a detergent wash.
First Aid (Exposure):
-
Skin: Wash immediately with soap and water for 15 minutes. Epoxides are sensitizers; monitor for dermatitis.
-
Eyes: Flush for 15 minutes.[6][7][8] Seek medical attention immediately (corneal damage risk).[6]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Part 6: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Ingber, D., et al. (1990). "Synthetic analogues of fumagillin that inhibit angiogenesis and suppress tumour growth."[4][9] Nature, 348, 555–557. (Provides structural context for TNP-470 and spiro-epoxide intermediates). [Link]
-
Griffith, E. C., et al. (1998). "Methionine aminopeptidase-2 is the primary target for the anti-angiogenic agents fumagillin and TNP-470." Chemistry & Biology, 5(11), P287-293. (Establishes the biological target and toxicity profile). [Link]
Sources
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. sarponggroup.com [sarponggroup.com]
- 3. TNP-470: an angiogenesis inhibitor in clinical development for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic analogues of TNP-470 and ovalicin reveal a common molecular basis for inhibition of angiogenesis and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 8. aaronchem.com [aaronchem.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Handling 4-Ethoxy-1,6-dioxaspiro[2.5]octane: A Risk-Based Approach to Laboratory Safety
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive, field-proven framework for the safe handling of 4-Ethoxy-1,6-dioxaspiro[2.5]octane, emphasizing a risk-based approach to personal protective equipment (PPE) selection, operational procedures, and disposal. As a Senior Application Scientist, my objective is to instill a culture of safety that is both rigorous and practical, ensuring that scientific advancement and personal well-being are never at odds.
I. Core Principles of Chemical Handling: The Three Pillars of Safety
Before detailing specific PPE, it is crucial to understand the foundational principles that guide our safety protocols:
-
Engineering Controls as the First Line of Defense: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] Proper ventilation is non-negotiable.
-
A Culture of Contamination Avoidance: Treat all chemical substances with respect. Assume that all surfaces in the immediate work area are potentially contaminated.
-
Preparedness for Emergencies: An emergency plan should be in place before any work begins. This includes knowing the location and proper use of safety showers, eyewash stations, and fire extinguishers.
II. Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE recommendations are based on a comprehensive risk assessment for handling this compound.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[4][5][6] A face shield should be worn over the goggles to protect the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[6] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat | Double gloving is recommended to provide an extra layer of protection. Select gloves that are resistant to a broad range of chemicals and inspect them for any signs of degradation before use.[7] A flame-resistant lab coat with full-length sleeves should be worn and kept buttoned to protect the skin and personal clothing.[5][8] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | While working in a fume hood should be sufficient, a respirator may be necessary in situations with inadequate ventilation or during a spill cleanup.[6] The selection of the appropriate respirator should be based on a formal risk assessment. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects. |
III. Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe working environment from preparation to cleanup.
A. Preparation and Pre-Handling Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before starting the experiment to minimize movement in and out of the fume hood.
-
Don PPE: Put on all required PPE in the correct order (lab coat, then respirator if needed, then eye and face protection, and finally gloves).
B. Chemical Handling Workflow
Caption: Safe Handling Workflow for this compound
C. Post-Handling and Decontamination
-
Quenching and Work-up: All quenching and work-up procedures should be performed in the fume hood.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment with an appropriate solvent.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
IV. Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[9][10]
-
Waste Segregation: All waste contaminated with this compound, including excess chemical, contaminated solvents, and disposable PPE, must be collected in a designated hazardous waste container.[9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[9]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[11]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.[9]
By adhering to these rigorous yet practical guidelines, researchers can confidently handle this compound, ensuring both their personal safety and the integrity of their scientific work. This proactive approach to safety is the bedrock of a successful and sustainable research environment.
References
- Essex Industries.
- Thermo Fisher Scientific.
- Aaron Chemicals LLC.
- Sigma-Aldrich.
- CITGO.
- Sigma-Aldrich.
- Respirex International. Approved Chemical PPE for Shipping.
- Combi-Blocks, Inc.
- Carl ROTH.
- Enamine.
- Storemasta. Personal Protective Equipment (PPE) for Handling Gas Cylinders.
- Chemical Management.
- Interscan Corporation. How to Choose the Right PPE for Hazardous Gases.
- Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
- Organic Syntheses. Working with Hazardous Chemicals.
- PubChem. Ethyl 1-oxaspiro(2.5)
- Apollo Scientific. 6-Azaspiro[2.5]octane hydrochloride.
- EHSO. Hazardous Waste - EHSO Manual 2025-2026.
- Organic Syntheses. Working with Hazardous Chemicals.
Sources
- 1. Ethyl 1-oxaspiro(2.5)octane-6-carboxylate | C10H16O3 | CID 45588272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. essexindustries.com [essexindustries.com]
- 6. How to Choose the Right PPE for Hazardous Gases [gasdetection.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. carlroth.com [carlroth.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. docs.citgo.com [docs.citgo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
